5-Mercapto-4-pentyl-4h-1,2,4-triazol-3-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-pentyl-5-sulfanylidene-1,2,4-triazolidin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3OS/c1-2-3-4-5-10-6(11)8-9-7(10)12/h2-5H2,1H3,(H,8,11)(H,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQEYBERLQAZZPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)NNC1=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30372505 | |
| Record name | 4-Pentyl-5-sulfanylidene-1,2,4-triazolidin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30372505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117987-05-0 | |
| Record name | 4-Pentyl-5-sulfanylidene-1,2,4-triazolidin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30372505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of 5-Mercapto-4-pentyl-4h-1,2,4-triazol-3-ol
An In-Depth Technical Guide to the Synthesis of 5-Mercapto-4-pentyl-4H-1,2,4-triazol-3-ol
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive, in-depth exploration of a reliable and efficient synthetic pathway for this compound. This molecule belongs to the 1,2,4-triazole class of heterocycles, a scaffold of significant interest in medicinal chemistry and drug development due to its diverse pharmacological activities, including antimicrobial, antifungal, and anticancer properties.[1][2] The guide is designed for researchers, chemists, and professionals in drug development, offering a detailed experimental protocol, mechanistic insights, and characterization data. The methodology presented is grounded in established chemical principles, emphasizing causality, reproducibility, and analytical validation.
Introduction and Strategic Overview
The 1,2,4-triazole nucleus is a privileged scaffold in pharmaceutical sciences, forming the core of numerous approved drugs.[2][3] The incorporation of mercapto (-SH) and hydroxyl (-OH) functional groups can significantly enhance the biological activity and metal-chelating properties of these compounds, making them valuable targets for synthesis.[4][5] This guide details a robust two-step synthesis of this compound, a derivative featuring a lipophilic pentyl group at the N-4 position, which can modulate its pharmacokinetic properties.
The chosen synthetic strategy involves the initial formation of an acylthiosemicarbazide intermediate, followed by a base-catalyzed intramolecular cyclization. This approach is widely recognized for its efficiency and high yields in constructing the 1,2,4-triazole ring system.[4][6]
Synthetic Workflow Overview
The synthesis is logically structured into two primary stages: the formation of the open-chain intermediate followed by its transformation into the target heterocyclic ring.
Caption: High-level workflow for the synthesis of the target triazole.
Detailed Experimental Protocol
This section provides a step-by-step methodology for the synthesis. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Reagents and Materials
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Notes |
| Carbohydrazide | CH₆N₄O | 90.08 | ≥98% | |
| Pentyl Isothiocyanate | C₆H₁₁NS | 129.22 | ≥97% | Lachrymatory, handle with care |
| Ethanol | C₂H₅OH | 46.07 | Anhydrous | Reaction solvent |
| Potassium Hydroxide | KOH | 56.11 | ≥85% | Corrosive |
| Hydrochloric Acid | HCl | 36.46 | 37% (conc.) | Corrosive |
| Deionized Water | H₂O | 18.02 | - |
Step 1: Synthesis of 1-(Aminocarbonyl)-4-pentylthiosemicarbazide (Intermediate)
The first step is the nucleophilic addition of carbohydrazide to pentyl isothiocyanate. This reaction regioselectively forms the desired thiosemicarbazide backbone.[7]
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve carbohydrazide (9.01 g, 0.10 mol) in 100 mL of anhydrous ethanol.
-
Gently heat the mixture to 50-60 °C to ensure complete dissolution.
-
To the warm, stirring solution, add pentyl isothiocyanate (12.92 g, 0.10 mol) dropwise over 15 minutes.
-
After the addition is complete, heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
After 4 hours, remove the heat source and allow the mixture to cool to room temperature, then further cool in an ice bath for 1 hour.
-
A white precipitate of the intermediate will form. Collect the solid by vacuum filtration.
-
Wash the solid with two portions of cold ethanol (2x 20 mL) to remove any unreacted starting materials.
-
Dry the product under vacuum at 40 °C to a constant weight. The expected yield is typically high (85-95%).
Step 2: Synthesis of this compound (Final Product)
This step involves the base-catalyzed intramolecular cyclization of the thiosemicarbazide intermediate. The use of a strong base like potassium hydroxide facilitates the dehydration and ring closure to form the stable triazole ring.[4]
Procedure:
-
Place the dried intermediate, 1-(aminocarbonyl)-4-pentylthiosemicarbazide (0.08 mol, based on actual yield from Step 1), into a 500 mL round-bottom flask.
-
Prepare a 10% aqueous solution of potassium hydroxide by dissolving KOH (13.2 g, ~0.2 mol) in 120 mL of deionized water.
-
Add the KOH solution to the flask containing the intermediate.
-
Heat the mixture to reflux with vigorous stirring for 6 hours. During this time, the solid will dissolve, and the solution may change color.
-
After the reflux period, cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly acidify the cold solution to a pH of 5-6 by adding concentrated hydrochloric acid dropwise with continuous stirring. This step is crucial as it precipitates the product.
-
Collect the resulting white precipitate by vacuum filtration.
-
Wash the crude product thoroughly with cold deionized water until the filtrate is neutral (pH ~7).
-
For purification, recrystallize the crude product from an ethanol-water mixture. Dissolve the solid in a minimal amount of hot ethanol and add hot water dropwise until turbidity persists. Allow to cool slowly to form pure crystals.
-
Filter the purified crystals, wash with a small amount of cold water, and dry under vacuum.
Reaction Mechanism
The conversion of the acylthiosemicarbazide intermediate to the 1,2,4-triazole ring is a classic example of a base-catalyzed condensation-cyclization reaction.[8]
-
Deprotonation: The hydroxide ion (⁻OH) from KOH abstracts a proton from one of the amide/hydrazide nitrogen atoms, creating a nucleophilic anion.
-
Intramolecular Nucleophilic Attack: The resulting anion attacks the electrophilic carbon of the thiocarbonyl (C=S) group. This forms a five-membered heterocyclic intermediate.
-
Dehydration: The tetrahedral intermediate undergoes elimination of a water molecule to form the stable, aromatic 1,2,4-triazole ring.
-
Tautomerization: The final product exists in tautomeric equilibrium between the thione (C=S) / oxo (C=O) forms and the thiol (-SH) / enol (-OH) forms. The mercapto-ol form is commonly used for naming.[9]
Caption: Key mechanistic steps in the base-catalyzed cyclization.
Characterization and Analytical Validation
Confirmation of the final product's structure and purity is paramount. A combination of spectroscopic and analytical techniques should be employed.
Analytical Workflow
Caption: Standard workflow for purification and analytical validation.
Expected Spectroscopic Data
The following table summarizes the expected data for the successful validation of this compound.
| Technique | Expected Observations and Data |
| ¹H NMR | - δ ~13.0-14.0 ppm: Broad singlet, exchangeable with D₂O, corresponding to the SH proton.[10]- δ ~11.0-12.0 ppm: Broad singlet, exchangeable with D₂O, corresponding to the OH proton.- δ ~3.8-4.0 ppm: Triplet, corresponding to the N-CH₂ protons of the pentyl group.- δ ~1.5-1.7 ppm: Multiplet, corresponding to the -CH₂- protons adjacent to the N-CH₂.- δ ~1.2-1.4 ppm: Multiplet, corresponding to the central -(CH₂)₂- protons of the pentyl group.- δ ~0.8-0.9 ppm: Triplet, corresponding to the terminal -CH₃ of the pentyl group. |
| ¹³C NMR | - δ ~165-170 ppm: Signal for the C5 carbon (C-SH).[10]- δ ~155-160 ppm: Signal for the C3 carbon (C-OH).- Signals corresponding to the five distinct carbons of the pentyl chain. |
| FTIR (cm⁻¹) | - ~3400-3200: Broad O-H stretching band.- ~3100-3000: N-H stretching from the triazole ring.- ~2950-2850: Aliphatic C-H stretching from the pentyl group.- ~2600-2550: Weak S-H stretching (may be absent due to tautomerism).[9]- ~1620-1580: C=N stretching of the triazole ring.- ~1250-1150: C=S stretching (thiol-thione tautomerism).[5] |
| Mass Spec. | - [M+H]⁺: Expected molecular ion peak at m/z corresponding to C₇H₁₄N₄OS + H⁺. |
| Elemental | - Calculated percentages of C, H, N, and S should match experimental values within ±0.4%. |
Safety and Process Optimization
-
Safety: Pentyl isothiocyanate is a lachrymator and should be handled exclusively in a fume hood. Potassium hydroxide and concentrated hydrochloric acid are highly corrosive and require appropriate gloves and eye protection. Ethanol is flammable and should be heated using a heating mantle, not an open flame.
-
Optimization: The yield of the cyclization step can be sensitive to the concentration of the base and the reflux time. A higher concentration of KOH or a longer reaction time may improve conversion but could also lead to side products. Monitoring the reaction by TLC is recommended to determine the optimal reaction time. The purity of the final product is highly dependent on the thoroughness of the washing and recrystallization steps.
Conclusion
The described two-step synthesis provides a reliable and scalable method for producing this compound. The pathway leverages common and well-understood chemical transformations, starting from commercially available reagents. The detailed protocol, coupled with mechanistic explanations and a clear analytical validation workflow, equips researchers with the necessary information to confidently synthesize and characterize this valuable heterocyclic compound for further investigation in medicinal chemistry and materials science.
References
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Błaszczak-Świątkiewicz, K., & Priebe, W. (2021). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Molecules, 26(16), 4989. Available from: [Link]
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Kadhim, R. J., et al. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Egyptian Journal of Chemistry, 65(13), 1-7. Available from: [Link]
- Tripathi, A., et al. (2014). Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research, 5(4), 1147-1161.
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Kravchenko, S., et al. (2020). Synthesis of 1,2,4-triazole derivatives through potassium salt of hydrazinecarbodithioates. ScienceRise: Pharmaceutical Science, 4(26), 20-25. Available from: [Link]
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Dayama, D. S., et al. (2023). A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences and Research, 79(1), 108-121. Available from: [Link]
- A Review on Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives. (2022). Annals of the Romanian Society for Cell Biology, 26(1), 143-162.
- Sandström, J. (1961). Cyclizations of Thiocarbohydrazide and its Mono-hydrazones. Part III. Reactions with Carbon Disulphide in Pyridine. Acta Chemica Scandinavica, 15, 1295-1304.
- Opara, A., et al. (2007). CYCLIZATION OF THIOSEMICARBAZIDE DERIVATIVES OF 5-ARYLIDENE-2,4-DIOXOTHIAZOLIDINE-3-ACETIC ACIDS TO 1,3,4-THIADIAZOLES AND THEIR ANTI-INFLAMMATORY ACTIVITY. Acta Poloniae Pharmaceutica - Drug Research, 64(3), 249-254.
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Thiosemicarbazide Chemistry Review. (n.d.). Scribd. Available from: [Link]
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Kaur, R., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Pharmacology, 13, 888227. Available from: [Link]
- Machewar, K. (2017). Overview of Mercapto-1,2,4-Triazoles. Journal of Chemical and Pharmaceutical Research, 9(11), 132-144.
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Cui, Z., et al. (2004). Synthesis and Biological Activity of Some Novel Derivatives of 4-Amino-3-(D-galactopentitol-1-yl)-5-mercapto-1,2,4-triazole. Molecules, 9(4), 224-233. Available from: [Link]
- El-Sayed, W. A. (2016). Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research, 5(3), 1412-1420.
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Mioc, M., et al. (2021). Synthesis, Characterization and Biological Activity Evaluation of Some 1,N-bis-(4-amino-5-mercapto-1,2,4-triazol-3-yl) Alkanes. Molecules, 26(14), 4310. Available from: [Link]
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Măruţescu, L., et al. (2019). The synthesis of 3-aryl-5-mercapto-1,2,4-triazole derivatives. ResearchGate. Available from: [Link]
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Synthesis and Tactics of Organic Synthesis of 6-(5-mercapto-4R-4H-1,2,4-triazol-3-YL)pyrimidine-2,4(1H,3H)-dione Derivatives. (2023). MDPI. Available from: [Link]
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The reaction of acylhydrazides 1 with isothiocyanates 2 to prepare the starting acylthiosemicarbazides 3a–h. (n.d.). ResearchGate. Available from: [Link]
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physicochemical properties of 5-Mercapto-4-pentyl-4h-1,2,4-triazol-3-ol
An In-Depth Technical Guide to the Physicochemical Properties of 5-Mercapto-4-pentyl-4H-1,2,4-triazol-3-ol
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Preamble: Navigating the Landscape of Substituted 1,2,4-Triazoles
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for the diverse biological activities and valuable physicochemical properties of its derivatives.[1][2][3] These five-membered heterocyclic compounds, containing three nitrogen atoms, exhibit a remarkable capacity for molecular interactions, making them privileged structures in drug design.[3][4] The incorporation of a mercapto group and a hydroxyl group, as in the case of this compound, introduces functionalities that can significantly influence the molecule's polarity, acidity, and potential as a ligand for metal ions or a pharmacophore in biological systems.
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. While specific experimental data for this exact molecule is not extensively available in public literature, this document leverages established principles of organic chemistry and data from closely related analogues to provide a robust predictive profile. Our objective is to equip researchers with a foundational understanding to guide synthesis, characterization, and application development.
I. Molecular Structure and Isomerism
This compound can exist in tautomeric forms, primarily the thione-enol and thiol-keto forms. The prevalence of each tautomer is dependent on the solvent, pH, and temperature. The thione-enol form is generally considered to be the more stable tautomer in the solid state and in many solutions.
Caption: Potential applications of the target molecule.
VI. Conclusion
This compound represents a promising, yet underexplored, member of the vast family of 1,2,4-triazole derivatives. This technical guide has provided a predictive yet scientifically grounded overview of its synthesis, physicochemical properties, and potential applications based on established chemical principles and data from analogous compounds. It is our hope that this document will serve as a valuable resource for researchers and scientists, stimulating further experimental investigation into this and related molecules, and ultimately unlocking their full potential in various scientific and industrial fields.
References
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Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. (2022). AIP Conference Proceedings. [Link]
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Overview of Mercapto-1,2,4-Triazoles. Journal of Chemical and Pharmaceutical Research. [Link]
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Synthesis and Biological Activity of Some Novel Derivatives of 4-Amino-3-(D-galactopentitol-1-yl)-5-mercapto-1,2,4-triazole. (2007). Molecules. [Link]
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5-mercapto-4-phenyl-4h-(1,2,4)triazol-3-ol. PubChem. [Link]
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This compound. Amerigo Scientific. [Link]
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Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2024). ResearchGate. [Link]
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Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (2024). MDPI. [Link]
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Probing N-substituted 4-(5-mercapto-4-ethyl-4H-1,2,4-triazol-3-yl)-N-phenylpiperdine-1-carboxamides as potent 15-LOX inhibitors supported with ADME, DFT calculations and molecular docking studies. (2023). National Institutes of Health. [Link]
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Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different. Ovidius University Annals of Chemistry. [Link]
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structure elucidation of 5-Mercapto-4-pentyl-4h-1,2,4-triazol-3-ol
An In-Depth Technical Guide to the Structure Elucidation of 5-Mercapto-4-pentyl-4H-1,2,4-triazol-3-ol
Authored by: A Senior Application Scientist
Foreword: The Structural Enigma of a Bioactive Scaffold
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents. Its derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties. The specific compound, this compound, combines the key functionalities of a mercapto group, a hydroxyl group, and an N-alkyl substituent, making it a molecule of significant interest for drug design and development. However, before its full potential can be unlocked, a rigorous and unambiguous determination of its chemical structure is paramount. This guide provides a comprehensive, field-proven approach to the structure elucidation of this molecule, grounded in the principles of modern analytical chemistry. We will delve into the causality behind experimental choices, ensuring a self-validating system of protocols for researchers, scientists, and drug development professionals.
Section 1: Synthesis and the Critical Question of Tautomerism
A logical starting point for structure elucidation is an understanding of the synthetic route, as it provides valuable clues about the potential final structure. The synthesis of 4-alkyl-5-mercapto-1,2,4-triazol-3-ols typically proceeds via the cyclization of a thiosemicarbazide derivative.[1][2][3]
A plausible synthetic pathway for this compound is outlined below. The reaction of an appropriate starting material with pentyl isothiocyanate would yield a substituted thiosemicarbazide, which upon alkaline cyclization, would furnish the desired triazole ring.[1][4]
The Pervasive Nature of Tautomerism
A critical consideration in the structure elucidation of mercapto-substituted triazoles is the existence of thione-thiol and lactam-lactim tautomerism.[5][6] The molecule can exist in several tautomeric forms, and the predominant form in a given state (solid or in solution) will dictate the observed spectroscopic data. Understanding this equilibrium is not merely an academic exercise; it has profound implications for the molecule's biological activity and its interactions with target receptors.
The primary tautomeric equilibrium to consider for this compound involves the thione-thiol and lactam-lactim forms. Computational studies on similar triazole systems can provide insights into the relative stabilities of these tautomers.[7][8]
Caption: Tautomeric equilibria for this compound.
Spectroscopic analysis, particularly FT-IR and NMR, will be instrumental in determining the dominant tautomeric form under the experimental conditions.
Section 2: Mass Spectrometry - The First Glimpse of Molecular Identity
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and fragmentation pattern of a synthesized compound, providing the first piece of concrete evidence for its identity.[9] For novel triazole compounds, high-resolution mass spectrometry (HRMS) is recommended to obtain the exact mass and deduce the elemental composition.
Expected Fragmentation Pathways
The fragmentation of the 1,2,4-triazole ring is influenced by the nature and position of its substituents.[10][11] Under electron ionization (EI), common fragmentation pathways for substituted 1,2,4-triazoles involve ring cleavage. Key fragmentation patterns to anticipate for this compound include:
-
Loss of the pentyl group: A significant fragment corresponding to the loss of the C5H11 radical.
-
Cleavage of the triazole ring: Characteristic losses of small molecules such as N2, HCN, and HNCS.[12]
-
Formation of a nitrilium ion: This can occur through the loss of a nitrogen molecule (N2).[10]
Electrospray ionization (ESI) is a softer ionization technique that is particularly useful for polar triazoles and often results in a prominent protonated molecular ion [M+H]+, which is invaluable for confirming the molecular weight.[9][10]
Caption: Potential EI-MS fragmentation pathways.
Experimental Protocol: High-Resolution Mass Spectrometry
| Parameter | Value | Rationale |
| Instrument | Q-TOF or Orbitrap Mass Spectrometer | Provides high mass accuracy for elemental composition determination. |
| Ionization Source | Electrospray Ionization (ESI) | Suitable for the polar nature of the triazole, minimizing fragmentation and maximizing the molecular ion peak.[9][13] |
| Polarity | Positive and Negative | To observe [M+H]+ and [M-H]- ions, providing comprehensive information. |
| Scan Range | m/z 50-500 | To encompass the expected molecular ion and its fragments. |
| Collision Energy | Varied (e.g., 10, 20, 40 eV) | To induce fragmentation and obtain structural information from MS/MS spectra. |
Section 3: Vibrational Spectroscopy (FT-IR) - Probing Functional Groups and Tautomerism
Fourier-transform infrared (FT-IR) spectroscopy is a rapid and non-destructive technique that provides crucial information about the functional groups present in a molecule. In the context of this compound, FT-IR is particularly powerful for investigating the thione-thiol and lactam-lactim tautomerism.[5]
Key Diagnostic Absorption Bands
The presence or absence of certain absorption bands can provide strong evidence for the predominant tautomeric form.
| Functional Group | Expected Wavenumber (cm⁻¹) | Significance |
| O-H stretch | 3200-3600 (broad) | Indicates the presence of the hydroxyl group (lactim form). |
| N-H stretch | 3100-3500 | Characteristic of the triazole ring N-H. |
| C-H stretch (aliphatic) | 2850-2960 | Confirms the presence of the pentyl group. |
| S-H stretch | 2550-2600 (weak) | A key indicator of the thiol tautomer.[5][14] Its absence suggests the thione form is dominant. |
| C=O stretch | 1650-1750 | Indicates the presence of the lactam form. |
| C=N stretch | 1550-1650 | Characteristic of the triazole ring.[5] |
| C=S stretch | 1050-1250 | A strong indicator of the thione tautomer.[5] |
The observation of a strong C=S band and the absence of a distinct S-H band would strongly suggest that the thione form is predominant in the solid state.[5]
Experimental Protocol: FT-IR Spectroscopy
| Parameter | Value | Rationale |
| Technique | Attenuated Total Reflectance (ATR) | Requires minimal sample preparation and is suitable for solid samples. |
| Spectral Range | 4000-400 cm⁻¹ | Covers the entire mid-infrared region where characteristic functional group vibrations occur. |
| Resolution | 4 cm⁻¹ | Provides sufficient detail for resolving key absorption bands. |
| Number of Scans | 32 | To improve the signal-to-noise ratio. |
Section 4: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Definitive Structural Blueprint
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the unambiguous structure elucidation of organic molecules. A combination of 1D (¹H and ¹³C) and 2D NMR techniques will provide a detailed blueprint of the molecular connectivity.
¹H NMR Spectroscopy: Mapping the Proton Environment
The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling |
| SH | 13.0-14.0 | Singlet (broad) | - |
| OH | 10.0-12.0 | Singlet (broad) | - |
| NH | 8.0-10.0 | Singlet (broad) | - |
| -CH₂- (attached to N) | 3.5-4.5 | Triplet | J ≈ 7 Hz |
| -CH₂- (pentyl chain) | 1.2-1.8 | Multiplet | - |
| -CH₃ (pentyl chain) | 0.8-1.0 | Triplet | J ≈ 7 Hz |
The broad singlets for SH, OH, and NH are due to proton exchange and their chemical shifts can be highly dependent on the solvent and concentration. Deuterium exchange experiments (adding D₂O) can be used to confirm these exchangeable protons.
¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton
The ¹³C NMR spectrum will reveal the number of non-equivalent carbon atoms in the molecule.
| Carbon | Expected Chemical Shift (δ, ppm) |
| C=S | 160-180 |
| C=O | 150-170 |
| C-OH | 150-160 |
| C-SH | 140-150 |
| -CH₂- (attached to N) | 40-50 |
| -CH₂- (pentyl chain) | 20-40 |
| -CH₃ (pentyl chain) | 10-15 |
The chemical shifts of the triazole ring carbons are particularly diagnostic for the tautomeric form. For instance, a signal in the 160-180 ppm range is a strong indicator of a thione (C=S) carbon.[15][16]
2D NMR Spectroscopy: Connecting the Dots
2D NMR experiments such as COSY, HSQC, and HMBC are essential for assembling the complete molecular structure.
-
COSY (Correlation Spectroscopy): Will establish ¹H-¹H coupling networks, confirming the connectivity within the pentyl chain.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms, allowing for the unambiguous assignment of carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between ¹H and ¹³C atoms. This is crucial for connecting the pentyl group to the nitrogen of the triazole ring and for confirming the overall ring structure.
Caption: Integrated NMR workflow for structure elucidation.
Experimental Protocol: NMR Spectroscopy
| Parameter | Value | Rationale |
| Solvent | DMSO-d₆ | Good solvent for polar triazoles and allows for the observation of exchangeable protons (NH, OH, SH). |
| Spectrometer Frequency | ≥ 400 MHz for ¹H | Higher field strength provides better signal dispersion and resolution. |
| ¹H NMR Parameters | 32 scans, 1-2 sec relaxation delay | Standard parameters for obtaining a good quality spectrum. |
| ¹³C NMR Parameters | 1024 scans, 2 sec relaxation delay | Requires more scans due to the lower natural abundance and sensitivity of the ¹³C nucleus. |
| 2D NMR | Standard pulse programs for COSY, HSQC, and HMBC | To establish through-bond connectivity. |
Conclusion: A Synergistic Approach to Structural Certainty
The structure elucidation of this compound is a multifaceted challenge that requires a synergistic application of modern analytical techniques. By systematically employing mass spectrometry, FT-IR spectroscopy, and a suite of 1D and 2D NMR experiments, a complete and unambiguous structural assignment can be achieved. This in-depth guide provides a robust framework for researchers, enabling them to confidently characterize this and other novel triazole derivatives, thereby paving the way for the exploration of their therapeutic potential. The causality-driven approach to experimental design and data interpretation presented herein ensures a self-validating workflow, upholding the highest standards of scientific integrity.
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Sigma-Aldrich. (n.d.). 5-mercapto-4H-[10][12][13]triazol-3-ol. Retrieved from
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A Technical Guide to the Solubility of 5-Mercapto-4-pentyl-4H-1,2,4-triazol-3-ol in Organic Solvents
This guide provides a comprehensive overview of the solubility characteristics of 5-Mercapto-4-pentyl-4H-1,2,4-triazol-3-ol, a heterocyclic compound of interest in pharmaceutical and chemical research. It is intended for researchers, scientists, and drug development professionals, offering in-depth theoretical insights and practical methodologies for determining and understanding its solubility in various organic solvents.
Introduction: The Significance of Solubility in Drug Development
Solubility is a critical physicochemical property that profoundly influences a compound's journey from a laboratory curiosity to a viable therapeutic agent. For a molecule like this compound, which belongs to the versatile 1,2,4-triazole class of compounds, understanding its solubility is paramount. The 1,2,4-triazole ring system is a cornerstone in many pharmaceuticals, known for a wide range of biological activities. The solubility of such compounds directly impacts their absorption, distribution, metabolism, and excretion (ADME) profile, as well as their formulation and synthesis. Poor solubility can be a significant hurdle in drug development, leading to low bioavailability and challenging formulation processes.
This guide will delve into the structural features of this compound that govern its solubility, provide a robust experimental protocol for its determination, and discuss the expected solubility trends across a spectrum of organic solvents.
Molecular Structure and its Influence on Solubility
The solubility of this compound is dictated by the interplay of its constituent functional groups and the overall molecular architecture. The key structural features include:
-
The 1,2,4-Triazole Core: This heterocyclic ring contains three nitrogen atoms, which can act as hydrogen bond acceptors, and a protonated nitrogen that can act as a hydrogen bond donor. This inherent polarity and hydrogen bonding capability suggest at least moderate solubility in polar solvents.[1][2]
-
The Mercapto (-SH) and Hydroxyl (-OH) Groups: These groups are capable of both donating and accepting hydrogen bonds, significantly contributing to the molecule's polarity. They can also undergo tautomerization to thione (=S) and ketone (=O) forms, respectively. This tautomeric equilibrium can alter the molecule's polarity and hydrogen bonding patterns, thereby influencing its solubility in different solvent environments.
-
The Pentyl (-C5H11) Chain: This nonpolar alkyl group introduces a lipophilic character to the molecule. The length of this chain will generally decrease solubility in polar solvents and increase it in nonpolar organic solvents.
The overall solubility of this compound will therefore be a balance between the polar, hydrogen-bonding triazole core with its mercapto and hydroxyl substituents, and the nonpolar pentyl chain.
Theoretical Framework for Solubility Prediction
While experimental determination is the gold standard, theoretical models can provide valuable initial estimates of solubility. For novel compounds like this compound, several approaches can be considered:
-
Fragment-based methods: Techniques like UNIFAC (UNIQUAC Functional-group Activity Coefficients) predict solubility based on the contributions of the individual functional groups within the molecule.[3] However, the accuracy can be limited if the specific interactions between functional groups in the molecule are not well-parameterized.[3]
-
Machine Learning Models: In recent years, machine learning algorithms have shown promise in predicting solubility with greater accuracy.[4][5] These models are trained on large datasets of known solubility data and can learn complex relationships between molecular descriptors and solubility.
-
Thermodynamic Cycles: These approaches relate the solubility of a solid to its crystal lattice energy and its free energy of solvation. While computationally intensive, they can provide a fundamental understanding of the dissolution process.
For this compound, a combination of these methods could be employed to build a predictive understanding of its solubility profile before extensive experimental work is undertaken.
Experimental Determination of Solubility
A systematic approach is crucial for accurately determining the solubility of this compound. The following protocol outlines a reliable method.
Materials and Equipment
-
This compound (analytical standard)
-
A range of organic solvents (HPLC grade or equivalent) of varying polarities (see Table 1)
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
Step-by-Step Experimental Protocol
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into separate vials for each solvent to be tested. The excess is crucial to ensure that a saturated solution is achieved.
-
Add a known volume of the respective organic solvent to each vial.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours). This ensures that the dissolution process has reached a thermodynamic equilibrium.
-
-
Sample Preparation for Analysis:
-
After equilibration, carefully remove the vials and allow the undissolved solid to settle.
-
Centrifuge the vials at a high speed to further separate the solid from the supernatant.
-
Withdraw an aliquot of the clear supernatant using a syringe fitted with a syringe filter. This step is critical to remove any suspended solid particles that could interfere with the analysis.
-
Dilute the filtered supernatant with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration within the linear range of the analytical method.
-
-
Quantitative Analysis:
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Calculate the solubility of the compound in each solvent based on the concentration determined from the HPLC analysis and the dilution factor.
-
The following diagram illustrates the experimental workflow for determining solubility.
Caption: Workflow for the experimental determination of solubility.
Expected Solubility Profile in Organic Solvents
Based on the molecular structure of this compound, a qualitative solubility profile can be predicted. The "like dissolves like" principle is a useful guide here.
The following diagram illustrates the relationship between the compound's functional groups and its expected solubility in different types of solvents.
Caption: Factors influencing solubility in different solvent classes.
The table below presents a selection of organic solvents, categorized by their polarity, along with the expected solubility of this compound. The expected solubility is a qualitative prediction based on the principles discussed.
Table 1: Predicted Solubility of this compound in Various Organic Solvents
| Solvent Class | Solvent | Polarity Index | Key Interactions | Expected Solubility |
| Polar Protic | Methanol | 5.1 | Hydrogen bonding, dipole-dipole | High |
| Ethanol | 4.3 | Hydrogen bonding, dipole-dipole | High | |
| 2-Propanol | 3.9 | Hydrogen bonding, dipole-dipole | Moderate | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 7.2 | Dipole-dipole, hydrogen bond acceptor | Very High |
| Dimethylformamide (DMF) | 6.4 | Dipole-dipole, hydrogen bond acceptor | Very High | |
| Acetonitrile | 5.8 | Dipole-dipole | Moderate | |
| Acetone | 5.1 | Dipole-dipole | Moderate | |
| Nonpolar | Dichloromethane | 3.1 | Dipole-dipole (weak) | Low to Moderate |
| Toluene | 2.4 | van der Waals forces | Low | |
| Hexane | 0.1 | van der Waals forces | Very Low |
Conclusion
The solubility of this compound in organic solvents is a complex interplay of its polar functional groups and its nonpolar alkyl chain. A thorough understanding of its solubility profile is essential for its successful development in pharmaceutical applications. This guide has provided a theoretical framework, a detailed experimental protocol, and a predictive overview of its solubility. The combination of predictive modeling and rigorous experimental determination will provide the necessary data to guide formulation development, optimize reaction conditions, and ultimately unlock the full potential of this promising compound.
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Investigation of the Usability of Some Triazole Derivative Compounds as Drug Active Ingredients by ADME and Molecular Docking Properties. (n.d.). Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]
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Zhang, L., et al. (2012). Solubility of 1H-1,2,4-Triazole in Ethanol, 1-Propanol, 2-Propanol, 1,2-Propanediol, Ethyl Formate, Methyl Acetate, Ethyl Acetate, and Butyl Acetate at (283 to 363) K. Journal of Chemical & Engineering Data, 57(11), 3149-3152. [Link]
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Palmer, D. S., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5739. [Link]
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Solubility of Things. (n.d.). 1,2,4-Triazole. [Link]
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Nawaz, Z., et al. (2022). Probing N-substituted 4-(5-mercapto-4-ethyl-4H-1,2,4-triazol-3-yl)-N-phenylpiperdine-1-carboxamides as potent 15-LOX inhibitors supported with ADME, DFT calculations and molecular docking studies. RSC Advances, 12(45), 29555-29571. [Link]
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Cenci, F., et al. (2024). Predicting drug solubility in organic solvents mixtures. International Journal of Pharmaceutics, 660, 124233. [Link]
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Gracin, S., Brinck, T., & Rasmuson, Å. C. (2002). Prediction of solubility of solid organic compounds in solvents by UNIFAC. Industrial & Engineering Chemistry Research, 41(20), 5114-5124. [Link]
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Foley, D. A., et al. (2020). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 120(22), 12869-12906. [Link]
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Machewar, K. (2017). Overview of Mercapto-1,2,4-Triazoles. Journal of Chemical and Pharmaceutical Research, 9(11), 132-144. [Link]
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Kumar, A., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 868431. [Link]
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Tautomerism in Mercapto-1,2,4-Triazole Derivatives: An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The fascinating phenomenon of tautomerism in mercapto-1,2,4-triazole derivatives holds profound implications for medicinal chemistry and drug design. This in-depth technical guide provides a comprehensive exploration of the core principles governing the thione-thiol equilibrium in this important class of heterocyclic compounds. We delve into the structural nuances of the tautomeric forms, the factors influencing their relative stability, and the powerful analytical techniques employed for their characterization. This guide is designed for researchers, scientists, and drug development professionals, offering not only a robust theoretical framework but also practical, field-proven insights and detailed experimental protocols. By bridging fundamental concepts with actionable methodologies, we aim to empower scientists to harness the therapeutic potential of mercapto-1,2,4-triazole derivatives through a deeper understanding of their tautomeric behavior.
Introduction: The Significance of Tautomerism in 1,2,4-Triazoles
The 1,2,4-triazole scaffold is a cornerstone in the architecture of a vast array of biologically active molecules, demonstrating a wide spectrum of pharmacological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1] The introduction of a mercapto group into the triazole ring gives rise to a dynamic equilibrium between two tautomeric forms: the thione and the thiol. This seemingly subtle structural variation can dramatically alter the physicochemical properties of the molecule, including its lipophilicity, hydrogen bonding capacity, and overall three-dimensional shape. Consequently, the predominant tautomeric form can significantly influence a compound's pharmacokinetic and pharmacodynamic profile, making a thorough understanding of this equilibrium essential for rational drug design.
The thione-thiol tautomerism of mercapto-1,2,4-triazole derivatives is a captivating area of study, with the delicate balance between the two forms being influenced by a multitude of factors such as the nature of substituents on the triazole ring, the polarity of the solvent, and the pH of the medium. The ability to predict and control this equilibrium is a powerful tool in the hands of medicinal chemists, enabling the fine-tuning of a molecule's properties to optimize its therapeutic efficacy.
This guide will provide a comprehensive overview of the synthesis of these derivatives, the analytical techniques used to characterize their tautomeric forms, and the profound impact of tautomerism on their biological activity.
The Thione-Thiol Equilibrium: A Delicate Balance
The core of tautomerism in mercapto-1,2,4-triazole derivatives lies in the dynamic interplay between the thione and thiol forms.
dot
Caption: The thione-thiol tautomeric equilibrium in mercapto-1,2,4-triazole derivatives.
The thione form is characterized by a carbon-sulfur double bond (C=S) and an N-H bond within the triazole ring, while the thiol form possesses a carbon-sulfur single bond with a proton on the sulfur atom (S-H) and a carbon-nitrogen double bond (C=N) in the ring. The position of this equilibrium is not static and can be influenced by several factors:
-
Solvent Polarity: Polar solvents tend to favor the more polar thione tautomer through hydrogen bonding and dipole-dipole interactions. Conversely, non-polar solvents often shift the equilibrium towards the less polar thiol form.[2]
-
Substituent Effects: The electronic nature of substituents on the triazole ring can significantly impact the relative stability of the tautomers. Electron-donating groups can influence the basicity of the nitrogen and sulfur atoms, thereby altering the equilibrium position.
-
pH: The acidity or basicity of the medium can play a crucial role. In basic conditions, deprotonation can occur, leading to the formation of a thiolate anion, which can influence the subsequent protonation and the resulting tautomeric form.
-
Temperature: Changes in temperature can also affect the equilibrium, with the direction of the shift depending on the thermodynamic parameters of the tautomerization process.
Synthesis of Mercapto-1,2,4-Triazole Derivatives
A common and effective method for the synthesis of 3-mercapto-1,2,4-triazole derivatives involves the cyclization of thiosemicarbazide precursors.
dot
Caption: General workflow for the synthesis of 4-amino-3-mercapto-1,2,4-triazoles.
This versatile method allows for the introduction of a wide variety of substituents at the 5-position of the triazole ring by starting with the appropriately substituted carboxylic acid hydrazide.
Experimental Protocol: Synthesis of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol[5][6][7]
This protocol outlines the synthesis of a key mercapto-1,2,4-triazole intermediate.
Step 1: Synthesis of Benzoic Acid Hydrazide (I)
-
To a solution of ethyl benzoate in ethanol, add hydrazine hydrate.
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Recrystallize the crude product from ethanol to obtain pure benzoic acid hydrazide.
Step 2: Synthesis of Potassium 2-benzoylhydrazine-1-carbodithioate (II)
-
Dissolve benzoic acid hydrazide in a solution of potassium hydroxide in absolute ethanol.
-
Cool the mixture in an ice bath and add carbon disulfide dropwise with constant stirring.
-
Continue stirring for 1-2 hours at room temperature.
-
Collect the precipitated potassium dithiocarbazinate salt by filtration, wash with anhydrous ether, and dry.
Step 3: Synthesis of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol (III)
-
To a suspension of the potassium salt from Step 2 in water, add hydrazine hydrate.
-
Reflux the mixture for 6-8 hours, during which the color of the reaction mixture may change.
-
Cool the reaction mixture and carefully acidify with a dilute solution of hydrochloric acid to precipitate the product.
-
Filter the solid, wash thoroughly with cold water, and recrystallize from a suitable solvent like ethanol to yield the final product.
Analytical Characterization of Tautomers
A multi-pronged analytical approach is essential for the unambiguous characterization of the tautomeric forms of mercapto-1,2,4-triazole derivatives in both the solid state and in solution.
dot
Caption: Integrated workflow for the analytical characterization of tautomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the tautomeric forms in solution. The chemical shifts of protons and carbons are highly sensitive to the electronic environment, which differs significantly between the thione and thiol tautomers.
Experimental Protocol: ¹H and ¹³C NMR Analysis [3][4]
-
Sample Preparation: Dissolve approximately 5-10 mg of the mercapto-1,2,4-triazole derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) in an NMR tube. The choice of solvent is critical as it can influence the tautomeric equilibrium.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum to observe the chemical shifts of the N-H or S-H protons. The N-H proton of the thione tautomer typically appears as a broad singlet at a downfield chemical shift, while the S-H proton of the thiol tautomer is usually a sharper singlet at a more upfield position.
-
Acquire a ¹³C NMR spectrum. The chemical shift of the carbon atom attached to the sulfur (C-S) is a key indicator. In the thione form (C=S), this carbon will be significantly deshielded and appear at a much higher chemical shift compared to the thiol form (C-S).
-
-
Solvent Effects Study: To investigate the influence of the solvent on the tautomeric equilibrium, acquire NMR spectra in a series of solvents with varying polarities. A shift in the relative integrals of the N-H and S-H protons, or changes in the chemical shifts of the C-S carbon, will provide evidence for a solvent-dependent equilibrium.
-
Data Analysis: Compare the observed chemical shifts with literature values for similar compounds and with theoretical predictions from computational modeling to confidently assign the predominant tautomer in each solvent.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Thione and Thiol Tautomers
| Tautomer | Characteristic Proton Signal | Approximate δ (ppm) | Characteristic Carbon Signal | Approximate δ (ppm) |
| Thione | N-H | 13.0 - 14.5 | C=S | 160 - 180 |
| Thiol | S-H | 3.0 - 4.0 | C-S | 140 - 150 |
Note: Chemical shifts are highly dependent on the specific molecule, solvent, and concentration.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a valuable technique for studying the thione-thiol equilibrium, as the two tautomers often exhibit distinct absorption maxima.
Experimental Protocol: UV-Vis Spectroscopic Analysis [5][6]
-
Stock Solution Preparation: Prepare a stock solution of the mercapto-1,2,4-triazole derivative of a known concentration in a suitable solvent (e.g., ethanol or methanol).
-
Solvent Series: Prepare a series of solutions of the compound in different solvents of varying polarity (e.g., hexane, dioxane, acetonitrile, ethanol, water). Ensure the final concentration of the triazole derivative is the same in each solvent.
-
pH Dependence (Optional): To study the effect of pH, prepare a series of buffer solutions with a range of pH values. Add a small aliquot of the stock solution to each buffer to maintain a constant concentration of the analyte.
-
Spectral Acquisition: Record the UV-Vis spectrum of each solution over a suitable wavelength range (typically 200-400 nm) using a spectrophotometer. Use the respective pure solvent or buffer as a blank.
-
Data Analysis: The thione tautomer, with its C=S chromophore, typically shows an absorption band at a longer wavelength (around 290-350 nm) corresponding to an n→π* transition. The thiol tautomer, on the other hand, usually absorbs at a shorter wavelength (around 250-280 nm) due to π→π* transitions in the conjugated system. By observing the changes in the absorption maxima and their intensities across the solvent series or pH range, the direction of the equilibrium shift can be determined.
X-Ray Crystallography
Single-crystal X-ray diffraction provides the most definitive evidence for the structure of the tautomer present in the solid state.[7][8]
Methodology for Single Crystal X-ray Diffraction [3]
-
Crystal Growth: Grow single crystals of the mercapto-1,2,4-triazole derivative suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.
-
Data Collection: Mount a suitable single crystal on a goniometer head and collect diffraction data using an X-ray diffractometer.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the structural model against the collected diffraction data.
-
Tautomer Identification: The positions of all atoms, including the hydrogen atoms, can be determined from the refined crystal structure, providing unambiguous identification of the tautomeric form present in the solid state.
Computational Modeling
Density Functional Theory (DFT) calculations have become an indispensable tool for predicting the relative stabilities of tautomers and for simulating their spectroscopic properties.[9][10]
In-depth DFT Calculation Workflow [11][12][13][14]
-
Structure Building: Build the 3D structures of all possible tautomers of the mercapto-1,2,4-triazole derivative using a molecular modeling software.
-
Geometry Optimization and Frequency Calculations: Perform geometry optimization for each tautomer using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G**). It is crucial to perform frequency calculations on the optimized structures to confirm that they correspond to true energy minima (i.e., no imaginary frequencies).
-
Solvation Effects: To model the behavior in solution, incorporate a solvent model, such as the Polarizable Continuum Model (PCM), during the optimization and energy calculations.
-
Relative Stability Calculation: Compare the calculated Gibbs free energies of the different tautomers to predict their relative stabilities. The tautomer with the lowest Gibbs free energy is predicted to be the most stable.
-
Spectroscopic Simulation:
-
NMR: Calculate the NMR shielding tensors for the optimized structures using the Gauge-Independent Atomic Orbital (GIAO) method. The calculated shielding values can be converted to chemical shifts for comparison with experimental data.
-
UV-Vis: Use Time-Dependent DFT (TD-DFT) to calculate the electronic excitation energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum.
-
-
Data Analysis: By comparing the computationally predicted stabilities and simulated spectra with experimental results, a comprehensive understanding of the tautomeric behavior can be achieved.
Tautomerism and Biological Activity: A Critical Interplay
The specific tautomeric form of a mercapto-1,2,4-triazole derivative that interacts with a biological target can have a profound impact on its pharmacological activity. The different hydrogen bonding patterns and overall shape of the thione and thiol tautomers can lead to significantly different binding affinities for a receptor or enzyme active site.
Case Study: Antifungal Activity
Several studies have highlighted the importance of tautomerism in the antifungal activity of mercapto-1,2,4-triazole derivatives.[15][16][17] For instance, certain derivatives have shown that the thiol tautomer is the active species that inhibits the fungal enzyme lanosterol 14α-demethylase, a key enzyme in ergosterol biosynthesis. The S-H group of the thiol tautomer can act as a hydrogen bond donor, which is crucial for binding to the active site of the enzyme, while the thione tautomer, lacking this S-H group, may exhibit significantly lower or no activity.
Case Study: Anticancer Activity
In the context of anticancer drug development, the tautomeric form of mercapto-1,2,4-triazole derivatives can influence their ability to interact with specific cellular targets.[18] For example, the thione tautomer of certain derivatives has been shown to be the more potent inhibitor of specific kinases involved in cancer cell proliferation. The C=S group and the N-H proton of the thione form may be involved in key hydrogen bonding interactions within the kinase's ATP-binding pocket that are not possible for the corresponding thiol tautomer.
Case Study: Nematicidal Activity [19]
Research has demonstrated a clear link between the tautomeric form of 1,2,4-triazole derivatives and their activity against nematodes. It has been experimentally shown that derivatives existing in the thiol form can decrease the viability of nematodes, whereas the corresponding thione form can have the opposite effect, increasing their viability. This highlights the critical importance of controlling the tautomeric equilibrium to achieve the desired biological outcome.
Conclusion and Future Perspectives
The tautomerism of mercapto-1,2,4-triazole derivatives is a multifaceted phenomenon with significant implications for their therapeutic applications. A comprehensive understanding of the factors that govern the thione-thiol equilibrium is paramount for the rational design and development of novel drug candidates with improved efficacy and selectivity. The integrated use of advanced analytical techniques, including NMR and UV-Vis spectroscopy, and X-ray crystallography, coupled with the predictive power of computational modeling, provides a robust framework for elucidating the tautomeric behavior of these versatile molecules.
Future research in this area will likely focus on the development of novel synthetic strategies to selectively stabilize a desired tautomer, thereby locking the molecule in its most active form. Furthermore, the continued advancement of computational methods will enable more accurate predictions of tautomeric preferences and biological activities, accelerating the discovery of new and effective mercapto-1,2,4-triazole-based therapeutics. By embracing the principles and methodologies outlined in this guide, researchers can unlock the full potential of this important class of compounds in the ongoing quest for innovative medicines.
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spectroscopic data (NMR, IR, MS) of 5-Mercapto-4-pentyl-4h-1,2,4-triazol-3-ol
An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Mercapto-4-pentyl-4H-1,2,4-triazol-3-ol
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the spectroscopic data for this compound, a heterocyclic compound of significant interest in medicinal chemistry. The 1,2,4-triazole scaffold is a cornerstone in the development of therapeutic agents, exhibiting a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2] A thorough understanding of the spectroscopic characteristics of this class of molecules is paramount for unambiguous structural elucidation, purity assessment, and the rational design of new drug candidates. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the synthesis, tautomeric nature, and detailed spectroscopic interpretation of the title compound.
Synthesis and Tautomeric Considerations
The synthesis of 5-mercapto-4-substituted-4H-1,2,4-triazol-3-ols typically proceeds via the cyclization of N-substituted thiosemicarbazides.[3][4] A common and efficient method involves the reaction of a corresponding isothiocyanate with a hydrazide, followed by base-catalyzed intramolecular cyclization. For the title compound, this would involve the reaction of pentyl isothiocyanate with semicarbazide, followed by cyclization.
A critical aspect of the chemistry of 5-mercapto-1,2,4-triazoles is their existence in a tautomeric equilibrium between the thione and thiol forms.[5][6] The predominance of one tautomer over the other is influenced by factors such as the solvent, temperature, and the nature of the substituents. In the solid state and in neutral solutions, the thione form is generally favored.[5] This equilibrium has profound implications for the spectroscopic properties of the molecule, as will be discussed in the subsequent sections.
Caption: Thione-thiol tautomerism of this compound.
Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize a high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer with an electrospray ionization (ESI) source.[7]
-
HPLC-MS Conditions:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 30 mm, 1.8 µm).[8]
-
Mobile Phase: An isocratic mixture of 0.1% formic acid in water and 0.1% formic acid in acetonitrile (50:50, v/v).[8]
-
Flow Rate: 0.4 mL/min.[8]
-
Ion Source: API-ES (positive polarity).[8]
-
Capillary Voltage: 4000 V.[8]
-
Scan Range: m/z 100–1000.[8]
-
-
Data Acquisition: Acquire the mass spectrum, varying the fragmentor voltage (e.g., 0, 100, 200 V) to induce fragmentation and observe the daughter ions.[8]
Data Interpretation
The mass spectrum is expected to show a prominent molecular ion peak ([M+H]⁺) corresponding to the protonated molecule. The fragmentation patterns of 1,2,4-triazole-3-thiones are often complex and substituent-dependent.[9] Key fragmentation pathways may involve cleavage of the pentyl chain and fragmentation of the triazole ring.
Caption: Predicted ESI-MS fragmentation pathway.
Predicted Mass Spectral Data
| m/z (Expected) | Assignment | Notes |
| 188.08 | [M+H]⁺ | Molecular ion peak for C₇H₁₄N₃OS⁺ |
| 118.04 | [M+H - C₅H₁₀]⁺ | Loss of pentene via a retro-ene reaction |
| 155.06 | [M+H - SH]⁺ | Loss of the sulfhydryl radical |
| 145.07 | [M+H - HNCO]⁺ | Cleavage of the triazole ring |
Infrared (IR) Spectroscopy Analysis
Infrared spectroscopy provides valuable information about the functional groups present in a molecule. For the title compound, IR spectroscopy is particularly useful for investigating the thione-thiol tautomerism.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.
-
Data Processing: Perform baseline correction and peak picking.
Data Interpretation
The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups. The presence of a strong C=S stretching band and the absence of a distinct S-H stretching band would suggest the predominance of the thione tautomer in the solid state.[3][10]
Characteristic IR Absorption Frequencies
| Frequency Range (cm⁻¹) | Functional Group | Vibration |
| 3200-3100 | N-H | Stretching |
| 3400-3200 | O-H | Stretching (H-bonded) |
| 2955-2860 | C-H (alkyl) | Stretching |
| ~2550 | S-H | Stretching (thiol, weak) |
| 1600-1411 | C=N | Stretching |
| 1258-1166 | C=S | Stretching (thione) |
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. The choice of solvent can influence the tautomeric equilibrium.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).[11]
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.
-
Data Processing: Process the raw data (FID) by Fourier transformation, phase correction, and baseline correction.
¹H NMR Data Interpretation
The ¹H NMR spectrum will show distinct signals for the protons of the pentyl group and the exchangeable protons (N-H, O-H, and potentially S-H). The chemical shifts and coupling patterns provide connectivity information.
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The Pharmacological Potential of Mercapto-Triazoles: A Technical Guide for Drug Discovery
Introduction: The Versatile Mercapto-Triazole Scaffold
The 1,2,4-triazole ring system, particularly when substituted with a mercapto (-SH) or thione (=S) group, represents a privileged scaffold in medicinal chemistry. These five-membered heterocyclic compounds have garnered significant attention from researchers due to their broad and potent biological activities.[1][2][3] The unique structural features of mercapto-triazoles, including their ability to act as hydrogen bond donors and acceptors, their ion-chelating properties, and their relative metabolic stability, make them ideal candidates for the design of novel therapeutic agents.[4] This technical guide provides an in-depth exploration of the diverse biological activities of mercapto-triazole derivatives, with a focus on their potential as antimicrobial, anticancer, anticonvulsant, and anti-inflammatory agents. We will delve into their synthesis, mechanisms of action, structure-activity relationships, and the key experimental protocols used for their evaluation.
Core Synthesis Strategies for Mercapto-Triazole Derivatives
The synthesis of the 4H-1,2,4-triazole-3-thiol core is a critical first step in the development of novel mercapto-triazole-based therapeutic agents. A common and effective method involves the cyclization of thiosemicarbazide derivatives.[5][6] This process typically involves two key steps: the acylation of a thiosemicarbazide with a carboxylic acid, followed by a cyclodehydration reaction, often facilitated by an alkaline medium.[5][6] Polyphosphate ester (PPE) has also been effectively utilized as a condensing agent in a one-pot synthesis from thiosemicarbazides and carboxylic acids.[5][6]
General Experimental Protocol: Synthesis of 5-Aryl-4H-1,2,4-triazole-3-thiol
-
Step 1: Formation of the Thiosemicarbazide. A mixture of an appropriate aromatic acid hydrazide (1 mmol) and potassium thiocyanate or isothiocyanate (1.2 mmol) in a suitable solvent (e.g., ethanol) is refluxed for several hours.[7] The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Step 2: Cyclization. To the cooled reaction mixture, an aqueous solution of a base (e.g., 2N NaOH) is added, and the mixture is refluxed for another few hours to facilitate cyclization.[7]
-
Step 3: Precipitation and Purification. After cooling, the reaction mixture is acidified with a dilute acid (e.g., HCl) to precipitate the crude 1,2,4-triazole-3-thiol derivative. The solid product is then filtered, washed with water, and purified by recrystallization from a suitable solvent like ethanol.[7]
Caption: General workflow for the synthesis of 5-aryl-4H-1,2,4-triazole-3-thiol.
Antimicrobial Activity: A Renewed Hope Against Resistance
The rise of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Mercapto-triazole derivatives have emerged as a promising class of compounds with broad-spectrum antibacterial and antifungal activities.[1][3][8]
Mechanism of Action
The antimicrobial efficacy of mercapto-triazoles is often attributed to their ability to interfere with essential cellular processes in microorganisms. While the exact mechanisms can vary depending on the specific derivative and the target organism, proposed modes of action include:
-
Enzyme Inhibition: The triazole moiety can coordinate with metal ions that are crucial for the catalytic activity of various microbial enzymes.
-
Disruption of Cell Wall Synthesis: Some derivatives may interfere with the biosynthesis of peptidoglycan in bacteria or chitin in fungi, leading to cell lysis.
-
Inhibition of Nucleic Acid and Protein Synthesis: These compounds can also hinder the replication, transcription, and translation processes within the microbial cell.
Structure-Activity Relationship (SAR) Insights
-
The presence of the mercapto (-SH) or a thione (=S) group is often crucial for antimicrobial activity.[1]
-
Substitution at the N4 position of the triazole ring with various alkyl or aryl groups can significantly modulate the activity.[9]
-
The incorporation of other heterocyclic moieties, such as quinoline or benzimidazole, can enhance the biological effect.[1]
-
Electron-withdrawing groups on an aryl substituent at the C5 position, such as chloro or nitro groups, have been shown to increase antimicrobial potency in some series.[1]
Quantitative Data Summary: Antimicrobial Activity
| Compound ID | Modification | Target Organism | MIC (µg/mL) | Reference |
| 1a | 8-CF3 quinoline moiety | E. coli | 6.25 | [1] |
| 1b | 8-CF3 quinoline moiety | S. aureus | 12.5 | [1] |
| 2a | 5-nitro-2-furyl substitution | S. aureus | 2.4 | [1] |
| 3a | 4-chlorophenyl at N4 | A. niger | Good activity | [1] |
Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus ATCC 29213) is prepared in a suitable broth medium to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution: The mercapto-triazole derivative is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the microbial suspension. Positive (microorganism and broth) and negative (broth only) controls are included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[10]
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Cancer remains a leading cause of mortality worldwide, and the development of novel, more effective, and less toxic anticancer agents is a critical area of research. Mercapto-triazole derivatives have demonstrated significant antiproliferative activity against a variety of cancer cell lines.[4][11][12]
Mechanism of Action
The anticancer effects of mercapto-triazoles are multifaceted and can involve the modulation of various signaling pathways crucial for cancer cell survival and proliferation.[4] Some of the key targeted pathways include:
-
PI3K/AKT/mTOR Pathway: This pathway is frequently hyperactivated in many cancers, promoting cell growth and survival. Certain mercapto-triazole derivatives have been designed to act as inhibitors of key kinases in this pathway, such as PI3K.[13]
-
MAPK/ERK Pathway: This signaling cascade is also vital for cell proliferation, and its inhibition can lead to cell cycle arrest and apoptosis.[4]
-
VEGFR2 Signaling: By inhibiting Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), some derivatives can suppress angiogenesis, the formation of new blood vessels that tumors need to grow.[4]
-
Induction of Apoptosis: Many mercapto-triazoles can trigger programmed cell death (apoptosis) in cancer cells through various intrinsic and extrinsic pathways.
Caption: Mechanisms of anticancer activity of mercapto-triazole derivatives.
Quantitative Data Summary: In Vitro Cytotoxicity
| Compound ID | Cell Line | IC50 (µM) | Reference |
| TZ55.7 | HT-29 (Colon Cancer) | Significant Activity | [4] |
| 8i | U937 (Leukemia) | Potent Activity | [11] |
| 8j | HL-60 (Leukemia) | Potent Activity | [11] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., HeLa or HT-29) are seeded into a 96-well plate at a density of 4,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[14][15]
-
Compound Treatment: The cells are treated with various concentrations of the mercapto-triazole derivative and incubated for a further 48-72 hours.[16]
-
MTT Addition: The culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and the purple formazan crystals formed by viable cells are dissolved in a solubilizing agent like dimethyl sulfoxide (DMSO).[16]
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.[14][15]
Anticonvulsant Activity: Modulating Neuronal Excitability
Epilepsy is a chronic neurological disorder characterized by recurrent seizures. Several mercapto-triazole derivatives have demonstrated promising anticonvulsant properties in preclinical models, suggesting their potential as novel antiepileptic drugs.[1][17]
Mechanism of Action
The anticonvulsant effects of these compounds are believed to be mediated through the modulation of neuronal excitability. Potential mechanisms include:
-
Enhancement of GABAergic Inhibition: Some derivatives may enhance the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at GABA-A receptors.
-
Blockade of Voltage-Gated Sodium Channels: By blocking these channels, mercapto-triazoles can reduce the propagation of action potentials and limit excessive neuronal firing.
-
Modulation of other Ion Channels: Interactions with calcium and potassium channels may also contribute to their anticonvulsant profile.
Experimental Models for Anticonvulsant Screening
-
Maximal Electroshock Seizure (MES) Test: This model is used to identify compounds effective against generalized tonic-clonic seizures.[18][19][20]
-
Pentylenetetrazole (PTZ)-Induced Seizure Test: This model is sensitive to compounds that can prevent or reduce the severity of myoclonic and absence seizures.[18][21][22]
Experimental Protocol: Pentylenetetrazole (PTZ)-Induced Seizure Test in Mice
-
Animal Acclimatization: Male Swiss albino mice are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: The test mercapto-triazole derivative is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A control group receives the vehicle.
-
PTZ Injection: After a specific pretreatment time (e.g., 30-60 minutes), a convulsant dose of PTZ (e.g., 85 mg/kg) is injected subcutaneously (s.c.).[22]
-
Observation: The animals are observed for the onset and severity of seizures (e.g., myoclonic jerks, generalized clonic seizures, and tonic extension) for a period of 30 minutes.
-
Data Analysis: The ability of the test compound to prevent or delay the onset of seizures and protect against mortality is recorded and compared to the control group.
Anti-inflammatory Activity: Quelling the Inflammatory Cascade
Chronic inflammation is a hallmark of many diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Mercapto-triazole derivatives have been shown to possess significant anti-inflammatory properties.[1][3][23]
Mechanism of Action
The anti-inflammatory effects of mercapto-triazoles are often linked to the inhibition of key enzymes and mediators in the inflammatory pathway:
-
Cyclooxygenase (COX) Inhibition: Some derivatives can inhibit COX-1 and/or COX-2 enzymes, thereby reducing the production of prostaglandins, which are key mediators of inflammation and pain.[1]
-
Lipoxygenase (LOX) Inhibition: Inhibition of LOX enzymes can decrease the production of leukotrienes, another important class of inflammatory mediators.
-
Cytokine Modulation: Mercapto-triazoles may also modulate the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Quantitative Data Summary: Anti-inflammatory Activity
| Compound ID | Model | Inhibition of Edema (%) | Standard Drug | Reference |
| 37b | Carrageenan-induced paw edema | 73.03 | Diflunisal (24.16%) | [1] |
| 38a | Carrageenan-induced paw edema | 81.81 | Ibuprofen | [1] |
| 48 | Carrageenan-induced paw edema | 56-74 | Diclofenac (65%) | [1] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Preparation: Wistar rats are fasted overnight before the experiment.
-
Compound Administration: The test mercapto-triazole derivative is administered orally or intraperitoneally. The control group receives the vehicle, and a standard drug group receives a known anti-inflammatory agent (e.g., indomethacin).[23]
-
Induction of Inflammation: One hour after drug administration, 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.
Conclusion and Future Perspectives
Mercapto-triazole derivatives represent a highly versatile and promising class of compounds with a wide array of biological activities. Their demonstrated efficacy as antimicrobial, anticancer, anticonvulsant, and anti-inflammatory agents underscores their potential for the development of new and improved therapeutics. The continued exploration of the structure-activity relationships of this scaffold, coupled with modern drug design techniques such as molecular docking and virtual screening, will undoubtedly lead to the discovery of even more potent and selective drug candidates. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of mercapto-triazoles and translate these promising findings into tangible benefits for patients.
References
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- Design, Synthesis and Biological Activity Evaluation of S-Substituted 1H-5-Mercapto-1,2,4-Triazole Derivatives as Antiproliferative Agents in Colorectal Cancer. PMC - NIH. (URL: )
- Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosph
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Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. ResearchGate. (URL: [Link])
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Animal models used in the screening of antiepileptic drugs. PubMed. (URL: [Link])
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review of 1,2,4-triazole derivatives in medicinal chemistry.
An In-Depth Technical Guide to 1,2,4-Triazole Derivatives in Medicinal Chemistry
Foreword: The Unassuming Power of a Five-Membered Ring
In the vast landscape of heterocyclic chemistry, certain scaffolds emerge as "privileged structures"—frameworks that appear with remarkable frequency in biologically active compounds. The 1,2,4-triazole ring, a humble five-membered heterocycle with three nitrogen atoms, is a quintessential example of such a scaffold.[1] Its unique physicochemical properties—metabolic stability, capacity for hydrogen bonding as both an acceptor and donor, and its role as a stable isostere for amide or ester groups—have made it a cornerstone in modern drug discovery.[1][2][3] From blockbuster antifungal agents like Fluconazole to life-saving anticancer drugs such as Letrozole and Anastrozole, the 1,2,4-triazole moiety is a testament to how elegant molecular design can translate into profound therapeutic impact.[4][5][6]
This guide eschews a conventional review format. Instead, it is designed as a technical deep-dive for researchers and drug development professionals. We will not only survey the landscape of 1,2,4-triazole derivatives but also dissect the underlying principles of their synthesis, mechanisms of action, and structure-activity relationships (SAR). Our focus will be on the causality behind experimental choices, providing both the "what" and the "why" to empower the next generation of discovery.
Part 1: Synthetic Strategies - Forging the Core Scaffold
The versatility of the 1,2,4-triazole core is matched by the diversity of synthetic routes available for its construction. The choice of a specific pathway is often dictated by the desired substitution pattern and the availability of starting materials. Several classical and modern methods are routinely employed.[7]
A particularly robust and widely used strategy involves the cyclization of thiosemicarbazide derivatives, which provides a versatile entry point to 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols. These compounds are not end-points but critical intermediates for further functionalization.
Experimental Protocol: Synthesis of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol
This protocol details a common two-step synthesis for a key triazole intermediate. The causality is clear: Step 1 forms a dithiocarbazinate salt, which is then cyclized with hydrazine hydrate in Step 2 to yield the target triazole ring.
Step 1: Preparation of Potassium 2-benzoylhydrazine-1-carbodithioate
-
Reagents & Setup: Prepare a solution of potassium hydroxide (0.12 mol) in absolute ethanol (100 mL). Cool the solution to below 10°C in an ice bath. To this, add benzohydrazide (0.1 mol).
-
Reaction: While maintaining the cool temperature and stirring vigorously, add carbon disulfide (0.1 mol) dropwise over 30 minutes.
-
Precipitation & Isolation: Continue stirring for 4-6 hours. The potassium dithiocarbazinate salt will precipitate. Collect the solid by vacuum filtration, wash with cold diethyl ether (2 x 20 mL), and dry in vacuo. The low temperature is critical to control the exothermic reaction and prevent side product formation.
Step 2: Cyclization to 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol
-
Reagents & Setup: Suspend the potassium salt from Step 1 (0.08 mol) in water (50 mL). Add hydrazine hydrate (0.16 mol, 2 molar equivalents).
-
Reaction: Heat the mixture to reflux for 8-10 hours, monitoring for the cessation of hydrogen sulfide gas evolution (a characteristic odor). The reflux provides the necessary energy for the intramolecular cyclization and dehydration, while the excess hydrazine drives the reaction to completion.
-
Workup & Purification: Cool the reaction mixture and acidify carefully with concentrated hydrochloric acid or acetic acid to pH 5-6. The triazole product will precipitate.
-
Isolation: Collect the crude product by filtration, wash thoroughly with cold water, and recrystallize from an appropriate solvent (e.g., ethanol/water mixture) to yield the pure product.
Visualization: Synthetic Workflow
The following diagram illustrates the logical flow of the synthesis described.
Caption: General workflow for the synthesis of a key 1,2,4-triazole intermediate.
Part 2: Mechanisms of Action & Structure-Activity Relationships
The therapeutic diversity of 1,2,4-triazoles stems from their ability to interact with a wide range of biological targets, primarily enzymes.[3] The specific mechanism is highly dependent on the substitution patterns around the core ring.
A. Antifungal Activity: The Ergosterol Blockade
The most well-documented mechanism for 1,2,4-triazole antifungals is the potent and selective inhibition of a fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51) .[1][3][8]
Mechanism Deep-Dive:
-
Target: CYP51 is a crucial enzyme in the biosynthesis of ergosterol, an essential sterol that maintains the integrity and fluidity of the fungal cell membrane.[8] It is the fungal equivalent of cholesterol in mammals.
-
Interaction: The N4 nitrogen of the 1,2,4-triazole ring coordinates directly with the heme iron atom located at the active site of the CYP51 enzyme.[3] This binding is strong and specific.
-
Consequence: This coordination competitively inhibits the enzyme, preventing it from converting its substrate, lanosterol, into ergosterol. The resulting depletion of ergosterol and the concurrent accumulation of toxic methylated sterol precursors disrupt the fungal cell membrane's structure and function, leading to fungal cell death or growth inhibition (fungistatic or fungicidal activity).[3]
Structure-Activity Relationship (SAR) Insights:
-
The N1-Substituent: The bulky and complex side chain attached to the N1 position is critical for activity. For potent azole antifungals like fluconazole and voriconazole, this chain typically includes a halogenated phenyl ring (e.g., 2,4-difluorophenyl) which enhances binding affinity within the active site.
-
The Triazole Core: The 1,2,4-triazole ring itself is the essential pharmacophore responsible for coordinating with the heme iron.
-
Tertiary Alcohol: The presence of a hydroxyl group on the side chain often contributes to binding affinity through hydrogen bonding interactions with amino acid residues in the enzyme's active site.
Caption: Antifungal mechanism of 1,2,4-triazoles via CYP51 inhibition.
The efficacy of these compounds is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that inhibits visible fungal growth.
| Compound | Candida albicans MIC (µg/mL) | Aspergillus fumigatus MIC (µg/mL) |
| Fluconazole | 0.25 - 2.0 | 16 - >64 |
| Itraconazole | 0.03 - 0.5 | 0.125 - 1.0 |
| Voriconazole | 0.03 - 0.25 | 0.25 - 1.0 |
| Posaconazole | ≤0.03 - 0.25 | ≤0.03 - 0.5 |
| (Note: Data are representative ranges compiled from various sources.[1][9][10]) |
This is a standardized method to determine the MIC of an antifungal agent.
-
Preparation: A serial two-fold dilution of the 1,2,4-triazole compound is prepared in 96-well microtiter plates using a standardized liquid medium (e.g., RPMI-1640).
-
Inoculation: Each well is inoculated with a standardized suspension of the fungal strain to be tested. A growth control (no drug) and a sterility control (no fungus) are included.
-
Incubation: Plates are incubated at 35°C for 24-48 hours, depending on the fungal species.
-
Reading: The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of visible growth compared to the growth control.
B. Anticancer Activity: A Multi-Pronged Attack
Unlike their antifungal counterparts, anticancer 1,2,4-triazole derivatives do not converge on a single mechanism. They exhibit remarkable versatility, targeting various hallmarks of cancer.[2][4][11]
Key Anticancer Mechanisms:
-
Aromatase Inhibition: Aromatase is a cytochrome P450 enzyme that catalyzes the final step in estrogen biosynthesis. In hormone-dependent breast cancers, blocking this enzyme reduces tumor growth. Drugs like Letrozole and Anastrozole utilize their triazole ring to coordinate with the heme iron of aromatase, analogous to the antifungal mechanism.[4][12]
-
Tubulin Polymerization Inhibition: Microtubules are essential for cell division (mitosis). Some triazole derivatives bind to the colchicine-binding site on tubulin, preventing its polymerization into microtubules.[13] This disrupts the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[13]
-
Kinase Inhibition: Kinases are enzymes that regulate numerous cell signaling pathways involved in proliferation, survival, and angiogenesis. Certain 1,2,4-triazole scaffolds have been developed as potent inhibitors of various kinases, such as tyrosine kinases, which are often overactive in cancer cells.[1]
-
DNA Intercalation: Some planar, aromatic triazole derivatives can insert themselves between the base pairs of DNA. This action can disrupt DNA replication and transcription, ultimately triggering cell death.[1]
Caption: Diverse anticancer mechanisms of 1,2,4-triazole compounds.
The anticancer potential is often measured by the IC₅₀ value, the concentration of a drug that is required for 50% inhibition of cell growth in vitro.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Mechanism |
| Triazole-pyridines (TP6) | B16F10 (Melanoma) | 41.12 | Not Specified |
| Triazole-Flavans | MCF-7 (Breast) | 0.1 - 10 | Aromatase Inhibition |
| Phenyl-triazoles | A431 (Skin) | < 0.01 | Tubulin Inhibition |
| (Note: Data compiled from various sources to show representative activity.[12][13][14]) |
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 1 x 10⁴ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The next day, the medium is replaced with fresh medium containing serial dilutions of the 1,2,4-triazole test compounds. A vehicle control (e.g., DMSO) is also included. Cells are incubated for 48-72 hours.
-
MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Live cells with active mitochondrial reductases will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Measurement: The absorbance of the purple solution is measured using a microplate reader (typically at ~570 nm). The absorbance is directly proportional to the number of viable cells. The IC₅₀ value is then calculated from the dose-response curve.
C. Antibacterial Activity: A Field of Growing Interest
While not as established as their antifungal applications, 1,2,4-triazoles are gaining traction as antibacterial agents.[15] A common and effective strategy is the hybridization of the triazole scaffold with known antibacterial pharmacophores, such as fluoroquinolones, to create novel agents that may overcome existing resistance mechanisms.[15][16]
SAR Insights:
-
Hybridization: Fusing the triazole ring with other antibacterial cores, like nalidixic acid or ofloxacin, has yielded compounds with potent activity against both Gram-positive and Gram-negative bacteria.[15]
-
Mercapto/Thioether Linkages: The presence of a sulfur atom, often as a mercapto (-SH) or thioether (-S-R) group at the C3 or C5 position, is frequently associated with enhanced antibacterial activity.[1][17]
-
Substitutions on Phenyl Rings: The nature and position of substituents on any appended phenyl rings can significantly modulate the activity spectrum and potency.[18]
| Compound Class | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| Triazolo[3,4-b][1][13][14]thiadiazines | - | 3.125 |
| Schiff bases of 1,2,4-triazole | 3.125 | - |
| Ofloxacin-triazole hybrids | 0.25 - 1.0 | 0.25 - 1.0 |
| (Note: Data compiled from various sources.[1][15]) |
Part 3: Future Perspectives
The 1,2,4-triazole scaffold is far from being fully exploited. Its metabolic stability and versatile chemical handles make it an ideal foundation for tackling future challenges in medicinal chemistry.
-
Combating Drug Resistance: The development of novel triazole derivatives, especially hybrid molecules, is a critical strategy to overcome the growing threat of antimicrobial resistance.[10][15][16]
-
Multi-Target Agents: The ability of the triazole core to interact with diverse targets opens the door for designing single molecules that can modulate multiple pathways, a promising approach for complex diseases like cancer and neurodegenerative disorders.
-
Exploring New Therapeutic Arenas: While well-established in antifungal and anticancer therapy, the potential of 1,2,4-triazoles as antiviral, anticonvulsant, anti-inflammatory, and antidiabetic agents is an exciting and underexplored frontier.[1][19]
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Methodological & Application
Application Notes and Protocols for the Antimicrobial Evaluation of 5-Mercapto-4-pentyl-4H-1,2,4-triazol-3-ol
Abstract
The escalating threat of antimicrobial resistance necessitates the discovery and rigorous evaluation of novel therapeutic agents. The 1,2,4-triazole scaffold is a well-established pharmacophore in medicinal chemistry, known for its potent biological activities.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of 5-Mercapto-4-pentyl-4H-1,2,4-triazol-3-ol (hereafter referred to as Cpd-MPTO) as a potential antimicrobial agent. We present detailed, field-proven protocols for primary screening, quantitative susceptibility testing, and preliminary safety assessment. The methodologies are grounded in international standards and are designed to yield reliable, reproducible data essential for advancing a compound through the drug discovery pipeline.
Compound Profile and Hypothesized Mechanism of Action
Cpd-MPTO belongs to the triazole class of heterocyclic compounds.[3] Triazoles are renowned for their antifungal activity, which primarily stems from the inhibition of a crucial enzyme in the fungal cell membrane biosynthesis pathway.[4]
Hypothesized Mechanism of Action: The nitrogen atoms within the triazole ring are known to chelate the heme iron atom in the active site of cytochrome P450-dependent enzymes.[1] The primary target for antifungal triazoles is lanosterol 14α-demethylase (CYP51), an enzyme essential for the conversion of lanosterol to ergosterol.[5][6] Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and function.[5][6]
By inhibiting 14α-demethylase, Cpd-MPTO is hypothesized to deplete ergosterol levels and cause an accumulation of toxic 14α-methylated sterol precursors.[5] This disruption of membrane homeostasis leads to increased permeability, malfunction of membrane-bound enzymes, and ultimately, inhibition of fungal growth or cell death (fungistatic or fungicidal effect).[3][4]
Caption: Hypothesized mechanism of Cpd-MPTO action via inhibition of ergosterol synthesis.
Preliminary Steps & Reagent Preparation
Scientific integrity begins with meticulous preparation. The accuracy of all subsequent assays depends on the proper handling and preparation of the test compound.
2.1. Handling and Solubility
-
Safety: Handle Cpd-MPTO in a well-ventilated area, wearing appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solubility Testing: Before preparing a stock solution, determine the optimal solvent. Start with Dimethyl Sulfoxide (DMSO) as it is a common solvent for novel compounds. If solubility is an issue, other organic solvents may be tested. Crucially, the final concentration of the solvent in the assay medium must be low enough (typically ≤1%) to not affect microbial growth or cell viability.
2.2. Preparation of Stock Solution This protocol ensures a consistent and accurate starting concentration for all assays.
-
Weighing: Accurately weigh out 10 mg of Cpd-MPTO using a calibrated analytical balance.
-
Dissolving: Dissolve the compound in a precise volume of sterile, molecular-grade DMSO to create a high-concentration stock (e.g., 10 mg/mL). Use a vortex mixer to ensure complete dissolution.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store aliquots at -20°C or -80°C, protected from light.
Core Antimicrobial Susceptibility Testing (AST) Protocols
A tiered approach is recommended, starting with a qualitative screening assay to determine the presence of activity, followed by a quantitative assay to determine the potency. All AST should be performed following the principles outlined by standardization bodies like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[7][8]
Caption: General workflow for assessing the antimicrobial activity of a novel compound.
Protocol 3.1: Disk Diffusion Assay (Kirby-Bauer Method)
This method serves as a rapid, qualitative primary screen to determine if Cpd-MPTO has inhibitory activity against a panel of microorganisms.[9][10][11]
Materials:
-
Mueller-Hinton Agar (MHA) plates (or other appropriate agar for fastidious organisms).[9]
-
Sterile paper disks (6 mm diameter).
-
Test microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Sterile saline solution (0.85%).
-
0.5 McFarland turbidity standard.[9]
-
Sterile cotton swabs, forceps.
-
Cpd-MPTO stock solution.
-
Positive control (e.g., ciprofloxacin for bacteria, fluconazole for fungi) and negative control (solvent-only) disks.
Procedure:
-
Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies and suspend them in sterile saline. Vortex gently. Adjust the turbidity of the suspension to match the 0.5 McFarland standard.[12]
-
Rationale: Standardizing the inoculum density is the most critical step for reproducibility. A suspension that is too light or too heavy will result in incorrectly sized inhibition zones.[12]
-
-
Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum, remove excess liquid by pressing it against the inside of the tube, and streak the entire surface of an MHA plate evenly in three directions (rotating the plate 60° each time).[11]
-
Disk Preparation & Placement:
-
Aseptically impregnate sterile paper disks with a known amount of Cpd-MPTO (e.g., 10 µL of a 1 mg/mL solution). Allow the solvent to evaporate completely in a sterile environment.
-
Prepare positive control disks (standard antibiotic) and negative control disks (solvent only).
-
Using sterile forceps, place the disks firmly onto the inoculated agar surface, ensuring complete contact.[10] Space them adequately to prevent zone overlap.
-
-
Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours (or appropriate conditions for the test organism).[12]
-
Result Measurement: After incubation, use calipers or a ruler to measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) to the nearest millimeter.[13]
Interpretation:
-
A zone of inhibition around the Cpd-MPTO disk indicates antimicrobial activity.
-
The negative control (solvent) disk should show no zone of inhibition.
-
The positive control disk should produce a zone size within its established quality control range.
Protocol 3.2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This is the gold-standard quantitative method to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14][15]
Materials:
-
Sterile 96-well, round-bottom microtiter plates.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) (or other appropriate broth).
-
Standardized microbial inoculum (prepared as in 3.1, then diluted in broth to a final concentration of ~5 x 10^5 CFU/mL in the well).[16]
-
Cpd-MPTO stock solution.
-
Positive control antibiotic.
-
Multichannel pipette.
Procedure:
-
Plate Setup: Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Compound Dilution:
-
Add 100 µL of a 2x working solution of Cpd-MPTO (e.g., 256 µg/mL) to the first column of wells.
-
Using a multichannel pipette, mix the contents of the first column by pipetting up and down, then transfer 100 µL to the second column.[17]
-
Repeat this serial two-fold dilution across the plate to the desired final concentration, discarding 100 µL from the last dilution column.[17] This creates a concentration gradient.
-
-
Control Wells:
-
Growth Control: One column with broth and inoculum only (no compound).
-
Sterility Control: One well with broth only (no inoculum).
-
-
Inoculation: Add 100 µL of the prepared microbial inoculum to each well (except the sterility control). The final volume in each well will be 200 µL, and the drug concentrations will be halved to their final test values.
-
Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours in a humidified incubator.
-
Reading the MIC: The MIC is the lowest concentration of Cpd-MPTO at which there is no visible turbidity (growth).[15] This can be assessed visually or with a microplate reader. The growth control wells should be turbid, and the sterility control well should be clear.
Advanced Assays: Determining the Nature of Inhibition
Protocol 4.1: Minimum Bactericidal Concentration (MBC) Determination
Following MIC determination, this assay distinguishes between a bacteriostatic (inhibits growth) and bactericidal (kills bacteria) effect.[18]
Procedure:
-
From the wells of the MIC plate that showed no visible growth (at and above the MIC), take a 10 µL aliquot.
-
Spot-plate each aliquot onto a fresh, antibiotic-free agar plate.
-
Incubate the agar plate at 35-37°C for 18-24 hours.
-
Reading the MBC: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum (i.e., no colony growth on the subculture plate).[18]
In Vitro Safety & Selectivity Assessment
A promising antimicrobial agent must be selectively toxic to pathogens while exhibiting minimal toxicity to host cells.[19][20] Cytotoxicity assays are essential for determining this therapeutic window.[21][22]
Caption: Workflow for evaluating the in vitro cytotoxicity and therapeutic index.
Protocol 5.1: Mammalian Cell Cytotoxicity Assay (MTT-Based)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[23] A reduction in metabolic activity suggests cytotoxicity.
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
96-well flat-bottom cell culture plates.
-
Cpd-MPTO stock solution.
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Solubilization solution (e.g., acidified isopropanol or DMSO).
-
Positive control (e.g., doxorubicin).
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight in a CO2 incubator.
-
Compound Treatment: Remove the old media and add fresh media containing two-fold serial dilutions of Cpd-MPTO. Include vehicle control (solvent only) and positive control wells.
-
Incubation: Incubate the plate for 24-48 hours.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours.
-
Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to a purple formazan precipitate.[23]
-
-
Solubilization: Remove the MTT-containing medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
Interpretation: The amount of formazan produced is directly proportional to the number of viable cells. A decrease in absorbance in treated wells compared to the vehicle control indicates cytotoxicity. The data is used to calculate the IC50 value (the concentration of the compound that inhibits 50% of cell viability).
Data Presentation and Interpretation
Table 1: Example Antimicrobial Activity Data for Cpd-MPTO
| Microbial Strain | Type | Disk Diffusion Zone (mm) | MIC (µg/mL) | MBC (µg/mL) | Interpretation |
| S. aureus ATCC 29213 | Gram-positive | 22 | 4 | 8 | Bactericidal |
| E. coli ATCC 25922 | Gram-negative | 10 | 64 | >128 | Bacteriostatic |
| P. aeruginosa ATCC 27853 | Gram-negative | 0 | >128 | >128 | Inactive |
| C. albicans ATCC 90028 | Fungal (Yeast) | 25 | 2 | 4 | Fungicidal |
| Fluconazole (Control) | - | 28 | 1 | 2 | - |
| Ciprofloxacin (Control) | - | 30 | 0.5 | 1 | - |
Table 2: Example Cytotoxicity and Therapeutic Index (TI) Data
| Cell Line | IC50 (µg/mL) | Target Organism | MIC (µg/mL) | Therapeutic Index (TI = IC50/MIC) |
| HEK293 (Human Kidney) | 180 | S. aureus | 4 | 45.0 |
| HepG2 (Human Liver) | 210 | S. aureus | 4 | 52.5 |
| HEK293 (Human Kidney) | 180 | C. albicans | 2 | 90.0 |
| HepG2 (Human Liver) | 210 | C. albicans | 2 | 105.0 |
Interpretation: The Therapeutic Index (TI) is a critical measure of a compound's selectivity. A higher TI value is desirable, as it indicates that the compound is significantly more toxic to the microbe than to mammalian cells, suggesting a wider margin of safety for potential therapeutic use.
Conclusion
This application note provides a structured, multi-faceted approach to the in vitro evaluation of this compound. By following these standardized protocols, researchers can generate robust and comparable data on the compound's spectrum of activity, potency (MIC/MBC), and preliminary safety profile (cytotoxicity and TI). The results from these assays are fundamental for making informed decisions regarding the potential of Cpd-MPTO as a lead candidate for further preclinical development.
References
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- Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. (n.d.). Symbiosis Online Publishing.
- Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (2023). Methods in Molecular Biology.
- Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. (n.d.). UKHSA Research Portal.
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- Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (n.d.).
- Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent. (n.d.). PubMed Central.
- How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024). Hardy Diagnostics.
- MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab.
- Application Notes and Protocols for Evaluating the Cytotoxicity of New Antibacterial Agents. (n.d.). Benchchem.
- Broth Dilution Method for MIC Determination. (2013). Microbe Online.
- Disk Diffusion Method for Antibiotic Susceptibility Test. (n.d.). Creative Biolabs.
- Broth Microdilution. (n.d.). MI - Microbiology.
- Determination of antimicrobial resistance by disk diffusion. (2022). FWD AMR-RefLabCap.
- MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. (n.d.). FWD AMR-RefLabCap.
- Novel 1, 2, 4-Triazoles as Antifungal Agents. (n.d.). PubMed Central.
- Application Notes and Protocols: Disk Diffusion Assay for "Antibacterial agent 102". (n.d.). Benchchem.
- CLSI M100Ed34(1). (2024). Clinical and Laboratory Standards Institute.
- EUCAST. (n.d.). ESCMID.
- The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. (2020). PubMed Central.
- EUCAST - Home. (n.d.). EUCAST.
- Antioxidant and antibacterial activities of 5-mercapto(substitutedthio)-4-substituted-1,2,4-triazol based on nalidixic acid: A comprehensive study on its synthesis, characterization, and In silico evaluation. (n.d.). PubMed Central.
- Update from the European Committee on Antimicrobial Susceptibility Testing (EUCAST). (n.d.). PubMed Central.
- M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (n.d.). National Institutes of Health, Islamabad Pakistan.
- Clinical and Laboratory Standard Institute (CLSI) (2020) Performance Standards for Anti-Microbial Susceptibility Testing. 30th Edition, M100. (n.d.). Scientific Research Publishing.
- CLSI M100™. (n.d.). Pediatric infectious diseases electronic library.
- Expert Rules. (n.d.). EUCAST.
- Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (n.d.). PubMed Central.
- In Vitro and In Vivo Studies on the Antibacterial Activity and Safety of a New Antimicrobial Peptide Dermaseptin-AC. (2021). Microbiology Spectrum.
- In Vitro Safety Evaluation of Novel Phyto Lactic Acid Bacteria Isolated from Fruits as Potential Probiotics. (2025). ResearchGate.
- Novel Antimicrobial Agents: From Synthetic Design to In Vitro and In Silico Insights. (2025).
- European Committee on Antimicrobial Susceptibility Testing. (2024).
- Synthesis and antimicrobial evaluation of novel 1,2,4-triazole derivatives. (2025).
- Synthesis, Molecular Docking Study and Antimicrobial Evaluation of Some 1,2,4-Triazole Compounds. (2025). Ind. J. Pharm. Edu. Res..
- Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2023). DergiPark.
- In vitro and in vivo evaluation of novel ursolic acid derivatives as potential antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA). (2024). PubMed.
- Synthesis and evaluation of 4-(substituted)-acetylamino-3-mercapto-5-(4-substituted) phenyl-1,2,4-triazole derivatives as antimicrobial agents. (2025). ResearchGate.
- Antioxidant and antibacterial activities of 5-mercapto(substitutedthio)-4-substituted-1,2,4-triazol based on nalidixic acid: A comprehensive study on its synthesis, characterization, and In silico evaluation. (2024). PubMed.
- 1,2,4-Triazoles as Important Antibacterial Agents. (n.d.). MDPI.
- Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2024). ResearchGate.
- Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. (n.d.). Istanbul University Press.
- SYNTHESIS, ANTIBACTERIAL AND ANTIFUNGAL ACTIVITY OF NOVEL 4-AMINO- SUBSTITUTED-1,2,4-TRIAZOLE-3-THIOL DERIVATIVES. (n.d.).
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protocol for synthesizing 5-Mercapto-4-pentyl-4h-1,2,4-triazol-3-ol derivatives
An Application Note and Protocol for the Synthesis of 5-Mercapto-4-pentyl-4H-1,2,4-triazol-3-ol Derivatives
Introduction
The 1,2,4-triazole nucleus is a foundational scaffold in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents.[1][2][3] Derivatives of 1,2,4-triazole exhibit a broad spectrum of pharmacological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[1][2] The incorporation of a mercapto group at the 5-position and a hydroxyl group at the 3-position of the triazole ring, along with an alkyl chain at the 4-position, can significantly modulate the compound's biological activity. This document provides a detailed protocol for the synthesis of this compound, a representative member of this promising class of compounds. The protocol is designed for researchers and professionals in drug discovery and organic synthesis, offering a step-by-step guide with explanations of the underlying chemical principles.
Synthetic Strategy
The synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiones is a well-established area of heterocyclic chemistry.[2][4] The most common and reliable approach involves the cyclization of a 1-acylthiosemicarbazide intermediate in a basic medium.[4][5] This strategy offers high yields and regioselectivity.
Our synthetic pathway to this compound is a two-step process:
-
Formation of the Thiosemicarbazide Intermediate: The synthesis begins with the reaction of carbohydrazide with pentyl isothiocyanate. In this step, the nucleophilic amino group of carbohydrazide attacks the electrophilic carbon of the isothiocyanate to form 1-carbamoyl-4-pentylthiosemicarbazide. This intermediate contains the necessary atoms for the formation of the triazole ring.
-
Cyclization to the Triazole Core: The synthesized thiosemicarbazide is then subjected to base-catalyzed intramolecular cyclization. Treatment with an aqueous solution of sodium hydroxide promotes the cyclization to form the desired this compound. The reaction proceeds via a nucleophilic attack of one of the nitrogen atoms on the carbonyl carbon, followed by dehydration.
The overall synthetic scheme is depicted below:
Caption: Overall synthetic scheme for this compound.
Experimental Protocols
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| Carbohydrazide | CH₆N₄O | 90.08 | ≥98% | Sigma-Aldrich |
| Pentyl Isothiocyanate | C₆H₁₁NS | 129.22 | ≥97% | Sigma-Aldrich |
| Ethanol | C₂H₅OH | 46.07 | ≥99.5% | Fisher Scientific |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | ≥98% | Merck |
| Hydrochloric Acid (HCl) | HCl | 36.46 | 37% | VWR Chemicals |
| Distilled Water | H₂O | 18.02 | - | In-house |
Step 1: Synthesis of 1-Carbamoyl-4-pentylthiosemicarbazide
Rationale: This step involves the formation of the key acyclic precursor. Ethanol is used as a solvent due to its ability to dissolve both reactants and its relatively low boiling point, which allows for a controlled reaction temperature under reflux. The reflux condition ensures that the reaction proceeds at a constant and elevated temperature to achieve a reasonable reaction rate.
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add carbohydrazide (9.01 g, 0.1 mol) and 100 mL of ethanol.
-
Stir the mixture until the carbohydrazide is partially dissolved.
-
Add pentyl isothiocyanate (12.92 g, 0.1 mol) to the suspension dropwise over 15 minutes.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (1:1).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The white precipitate of 1-carbamoyl-4-pentylthiosemicarbazide is collected by filtration.
-
Wash the solid with cold ethanol (2 x 20 mL) to remove any unreacted starting materials.
-
Dry the product in a vacuum oven at 50 °C.
Step 2: Synthesis of this compound
Rationale: This step involves the base-catalyzed cyclization of the thiosemicarbazide intermediate. Sodium hydroxide provides the alkaline medium necessary to deprotonate the amide nitrogen, facilitating the intramolecular nucleophilic attack on the carbonyl carbon, leading to the formation of the triazole ring. Acidification of the reaction mixture after cyclization is crucial to protonate the triazolate salt and precipitate the final product.
Procedure:
-
In a 250 mL round-bottom flask, dissolve the dried 1-carbamoyl-4-pentylthiosemicarbazide (0.1 mol) in 100 mL of a 2 M aqueous solution of sodium hydroxide (0.2 mol).
-
Heat the mixture to reflux for 6-8 hours. The solution will become clear as the reaction progresses.
-
After the reflux period, cool the reaction mixture in an ice bath.
-
Slowly acidify the cold solution with concentrated hydrochloric acid with constant stirring until the pH is approximately 5-6.
-
A white precipitate of this compound will form.
-
Collect the precipitate by filtration and wash thoroughly with cold distilled water until the washings are neutral to litmus paper.
-
Recrystallize the crude product from ethanol to obtain pure crystals.
-
Dry the final product under vacuum.
Workflow Visualization
The following diagram illustrates the experimental workflow for the synthesis.
Caption: Experimental workflow for the synthesis of this compound.
Characterization
The synthesized compound should be characterized by standard analytical techniques to confirm its structure and purity.
-
Melting Point: Determine the melting point of the recrystallized product. A sharp melting point is indicative of high purity.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for N-H, O-H, C=N, and C=S functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the presence of the pentyl group and the triazole ring protons and carbons.
-
Mass Spectrometry (MS): The mass spectrum will provide the molecular weight of the compound, confirming its elemental composition.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Pentyl isothiocyanate is a lachrymator and should be handled with care.
-
Concentrated hydrochloric acid and sodium hydroxide are corrosive and should be handled with caution.
References
- Yavari, I., Hossaini, Z., & Sabbaghan, M. (2009). An efficient synthesis of 1-aryl-5-aryl(alkyl)-1,2-dihydro-3H-1,2,4-triazole-3-thiones via reaction between potassium thiocyanate, acid chlorides, and arylhydrazines. Iranian Journal of Organic Chemistry, 3, 168-170.
- Machewar, K. (2017). Overview of Mercapto-1,2,4-Triazoles. Journal of Chemical and Pharmaceutical Research, 9(11), 132-144.
- Koparır, M., Cansız, A., & Demirdağ, A. (2004).
- Fizer, O., Fizer, M., & Gomonay, V. (2021). Synthesis of Triazole Compounds. Current Studies in Basic Sciences, Engineering and Technology, 157-172.
- Holl, G., et al. (2003). Synthesis of bis-[4-amino-5-mercapto-1, 2, 4-triazol-3-ylmethyleneoxy] phenylenes. Journal of Research in Chemistry.
- Holla, B. S., et al. (2003). Synthesis and biological activity of some novel derivatives of 4-amino-3-(D-galactopentitol-1-yl)-5-mercapto-1,2,4-triazole. Molecules, 8(4), 369-378.
- Koparir, M., et al. (2022). Synthesis of 4-ethyl-5-(thiophene-2-yl)-4H-1,2,4-triazole-3-thiol. ISRES Publishing.
- Paquin, D., et al. (2021). Synthesis of new 1,2,4-triazole-(thio)semicarbazide hybrid molecules: Their tyrosinase inhibitor activities and molecular docking analysis. Archiv der Pharmazie, 354(11), e2100222.
- Pop, R., et al. (2020). The synthesis of 4H-3-mercapto-5-methyl-4-phenyl-1,2,4-triazole (1).
- Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Thiosemicarbazides and Their Metal Complexes. Mini reviews in medicinal chemistry, 7(6), 639-646.
- Sharma, P., et al. (2018). A selective, formal, 1,3-dipolar cycloaddition of organo-cyanamide ions with nitrile imine dipoles provides 1,2,4-triazol-3-imines. Organic letters, 20(14), 4263-4266.
- Siddiqui, N., et al. (2012). 1,2,4-Triazole: A versatile therapeutic agent. Journal of Pharmacy Research, 5(2), 956-965.
- Yavari, I., Gomoradi, F., & Khaledian, O. (2023). An additive-free [3+2] cycloaddition reaction of hydrazonoyl chlorides with KOCN provides 1,5-disubstitued-3H-1,2,4-triazol-3-ones. Synlett, 34(01), 45-48.
Sources
Application Notes & Protocols: 5-Mercapto-4-pentyl-4H-1,2,4-triazol-3-ol as a Versatile Building Block in Organic and Medicinal Chemistry
Abstract
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs.[1][2] This guide focuses on a specific, highly functionalized derivative, 5-Mercapto-4-pentyl-4H-1,2,4-triazol-3-ol, and its utility as a versatile building block. Due to its unique arrangement of a nucleophilic thiol, an N-alkyl substituent for solubility, and a tautomeric hydroxy/oxo group, this molecule offers multiple reaction handles for constructing diverse chemical libraries. We provide detailed, field-tested protocols for the synthesis of the core scaffold and its subsequent derivatization through key synthetic transformations including S-alkylation and N-Mannich base formation. The rationale behind experimental choices and the relevance of these transformations in the context of drug discovery are discussed in detail.
Introduction and Structural Rationale
This compound is a heterocyclic compound featuring three key functional regions that make it an attractive starting point for synthetic campaigns. Derivatives of 1,2,4-triazole-3-thiones are known to exhibit a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][3][4]
The strategic value of this building block lies in its inherent tautomerism and multiple reactive sites, which can be addressed with high regioselectivity.
-
Thiol/Thione Tautomerism: The C5-mercapto group exists in equilibrium with its thione tautomer. This duality allows for reactions typical of both thiols (e.g., S-alkylation) and thiones.
-
Amide/Iminol Tautomerism: The C3-hydroxyl group exists in equilibrium with its amide (oxo) tautomer, 5-mercapto-4-pentyl-2,4-dihydro-3H-1,2,4-triazol-3-one.
-
N4-Pentyl Group: The n-pentyl substituent at the N4 position enhances solubility in common organic solvents, facilitating homogeneous reaction conditions and purification.
-
Reactive Nitrogen Atoms: The N1 and N2 atoms of the triazole ring are nucleophilic and can participate in reactions such as Mannich-type condensations, although N1 is generally more sterically accessible and reactive.[5][6]
This combination of features allows for the systematic and modular synthesis of complex molecules with potential therapeutic applications.
Synthesis of the Core Building Block
The target compound is not typically available commercially and must be synthesized. The most reliable method involves a two-step process starting from pentyl isothiocyanate and carbohydrazide, followed by a base-catalyzed intramolecular cyclization.[7][8]
Protocol 2.1: Synthesis of 1-(Ethoxycarbonyl)-4-pentylthiosemicarbazide
Causality: This first step creates the linear precursor containing all the necessary atoms for the triazole ring. The reaction is a nucleophilic addition of carbohydrazide to the electrophilic carbon of the isothiocyanate.
-
Reagents & Equipment:
-
Ethyl carbazate (carbohydrazide)
-
Pentyl isothiocyanate
-
Absolute Ethanol
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
-
Procedure:
-
Dissolve ethyl carbazate (1.0 eq) in absolute ethanol in a round-bottom flask.
-
Add pentyl isothiocyanate (1.0 eq) dropwise to the stirred solution at room temperature.
-
After the addition is complete, heat the mixture to reflux and maintain for 3-4 hours, monitoring the reaction progress by TLC.[9]
-
Cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Collect the white precipitate by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield the thiosemicarbazide intermediate.
-
Protocol 2.2: Base-Catalyzed Cyclization to this compound
Causality: The strong base (NaOH) deprotonates the hydrazinic nitrogen, which then acts as a nucleophile, attacking the carbonyl carbon to initiate cyclization. Subsequent dehydration yields the stable aromatic triazole ring.[10][11]
-
Reagents & Equipment:
-
1-(Ethoxycarbonyl)-4-pentylthiosemicarbazide (from Protocol 2.1)
-
2 M Sodium Hydroxide (NaOH) solution
-
Concentrated Hydrochloric Acid (HCl)
-
Round-bottom flask with reflux condenser
-
-
Procedure:
-
Suspend the thiosemicarbazide intermediate (1.0 eq) in a 2 M aqueous solution of NaOH.
-
Heat the mixture to reflux for 4-6 hours. The solid should dissolve as the reaction progresses.[9]
-
After cooling the solution to room temperature, carefully acidify it with concentrated HCl to a pH of approximately 5-6 while stirring in an ice bath.
-
The target compound will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water to remove salts, and recrystallize from an appropriate solvent (e.g., ethanol/water mixture) to obtain the purified product.
-
Sources
- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scirp.org [scirp.org]
- 9. Probing N-substituted 4-(5-mercapto-4-ethyl-4H-1,2,4-triazol-3-yl)-N-phenylpiperdine-1-carboxamides as potent 15-LOX inhibitors supported with ADME, DFT calculations and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jocpr.com [jocpr.com]
Application Notes & Protocols: A-Z Guide to Characterizing Metal Ion Complexation
For Researchers, Scientists, and Drug Development Professionals
Section 1: Foundational Principles of Metal-Ligand Interactions
Before delving into experimental protocols, it is crucial to understand the thermodynamic and structural principles governing the formation of metal complexes. The stability of these complexes is a cornerstone of their function in biological and pharmaceutical contexts.
A key concept is the chelate effect , which describes the enhanced stability of complexes formed by ligands that can bind to a metal ion at multiple points (multidentate ligands) compared to those formed by ligands with only one point of attachment (monodentate ligands).[1][2] This increased stability is primarily due to a favorable entropy change upon complexation.[3][4] The formation of a ring structure by the chelating agent significantly increases the stability of the complex.[1][5] This effect is critical in many biological systems, such as the binding of iron in hemoglobin, and has significant implications for the design of therapeutic chelating agents used to treat metal poisoning.[1][5]
The strength of the interaction between a metal ion and a ligand is quantified by the stability constant (also known as the formation or binding constant).[6] This equilibrium constant provides the necessary information to calculate the concentration of the complex in solution.[6] Stability constants can be determined stepwise (K1, K2, etc.) for the addition of each ligand, or as an overall stability constant (βn), which is the product of the stepwise constants.[7]
Section 2: Core Experimental Techniques and Protocols
A variety of biophysical techniques can be employed to characterize metal-ligand interactions. The choice of method depends on the specific system under investigation, the information required (e.g., stoichiometry, affinity, thermodynamics), and the available instrumentation.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat change (enthalpy, ΔH) associated with a binding event.[8][9] This allows for the simultaneous determination of the binding affinity (Ka), stoichiometry (n), and enthalpy of binding in a single experiment. From these parameters, the Gibbs free energy (ΔG) and entropy (ΔS) can be calculated, providing a complete thermodynamic profile of the interaction.
Causality Behind Experimental Choices in ITC:
-
Buffer Selection: ITC is highly sensitive to heat changes, including those from protonation or deprotonation of the buffer upon complex formation.[10] It is crucial to choose a buffer with a low ionization enthalpy to minimize these effects. Buffers like HEPES, imidazole, and Tris can have significant interactions with metal ions, which must be accounted for in the data analysis.[8]
-
Metal Ion Stabilization: Free metal ions can be prone to oxidation, precipitation, or hydrolysis in solution.[10] To mitigate these issues, it is often advantageous to deliver the metal ion as a well-defined complex with a weak chelator, such as EDTA, and then account for the thermodynamics of this initial complex in the final analysis.[8][10]
Detailed ITC Protocol for Metal-Ligand Binding:
-
Sample Preparation:
-
Prepare the ligand (in the sample cell) and metal ion (in the syringe) in the same, thoroughly degassed buffer to minimize baseline drift.
-
The reference cell should be filled with the same buffer or water.[11]
-
Determine the concentrations of the ligand and metal ion accurately, typically by UV-Vis spectroscopy or other quantitative methods.
-
-
Instrument Setup:
-
Set the experimental temperature, stirring speed, and injection parameters (volume, duration, spacing).
-
Equilibrate the instrument until a stable baseline is achieved.
-
-
Titration:
-
Perform a series of injections of the metal ion solution into the ligand solution.[11] The heat change upon each injection is measured.[11]
-
The initial injections should result in large heat changes as most of the injected metal binds to the ligand. As the ligand becomes saturated, the heat changes will decrease until they are equal to the heat of dilution.
-
-
Data Analysis:
-
Integrate the raw data (power vs. time) to obtain the heat change for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of metal to ligand.
-
Fit the resulting binding isotherm to an appropriate binding model to determine Ka, n, and ΔH.
-
Data Presentation:
| Parameter | Description | Typical Value Range |
| Ka (M⁻¹) | Association (Binding) Constant | 10³ - 10⁹ |
| Kd (M) | Dissociation Constant (1/Ka) | 10⁻⁹ - 10⁻³ |
| n | Stoichiometry (Ligand:Metal) | 0.5 - 4 |
| ΔH (kcal/mol) | Enthalpy of Binding | -20 to +10 |
| ΔG (kcal/mol) | Gibbs Free Energy of Binding | -5 to -15 |
| TΔS (kcal/mol) | Entropy of Binding | -10 to +20 |
Experimental Workflow for ITC:
Caption: Isothermal Titration Calorimetry (ITC) experimental workflow.
UV-Visible (UV-Vis) Spectrophotometry
UV-Vis spectroscopy is a widely used technique to study metal complexation by monitoring changes in the absorbance spectrum of the metal ion or the ligand upon binding.[12] The formation of a metal complex often leads to a shift in the wavelength of maximum absorbance (λmax) or a change in the molar absorptivity.[13] This technique is particularly useful for determining the stoichiometry of the complex using methods like the mole-ratio method or Job's plot.[14]
Causality Behind Experimental Choices in UV-Vis:
-
Wavelength Selection: The chosen wavelength for monitoring the titration should be one where the change in absorbance upon complexation is maximal, while the absorbance of the titrant itself is minimal.
-
Concentration Range: The concentrations of the metal and ligand should be chosen to ensure that the measured absorbance falls within the linear range of the spectrophotometer (typically 0.1 to 1.0 absorbance units) to adhere to the Beer-Lambert Law.[13]
Detailed UV-Vis Protocol for Stoichiometry Determination (Mole-Ratio Method):
-
Sample Preparation:
-
Prepare stock solutions of the metal ion and the ligand of known concentrations.
-
Prepare a series of solutions with a fixed concentration of the metal ion and varying concentrations of the ligand. The total volume of each solution should be kept constant.
-
-
Spectrophotometric Measurement:
-
Record the UV-Vis spectrum for each solution over a relevant wavelength range to identify the λmax of the complex.[14]
-
Measure the absorbance of each solution at the λmax of the complex.
-
-
Data Analysis:
-
Plot the absorbance at λmax against the molar ratio of ligand to metal.
-
The plot will typically show two linear regions. The point of intersection of these two lines corresponds to the stoichiometry of the complex.
-
Logical Relationship for Stoichiometry Determination:
Caption: Logic for determining stoichiometry via UV-Vis spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides atomic-level information about the structure and dynamics of molecules in solution.[15][16] It is an invaluable tool for identifying the specific atoms of a ligand that are involved in metal binding.[17] Chemical shift mapping, where changes in the NMR spectrum of a ligand are monitored upon titration with a metal ion, can pinpoint the binding site.[16][17] For metalloproteins, NMR can be used to determine their three-dimensional structure and characterize the metal coordination sphere.[15][18]
Causality Behind Experimental Choices in NMR:
-
Choice of Nuclei: While ¹H NMR is common, observing heteroatoms like ¹³C, ¹⁵N, or ³¹P can provide more direct evidence of coordination. For certain metals, direct observation of the metal nucleus itself is possible.
-
Paramagnetic Metals: The presence of a paramagnetic metal ion can cause significant line broadening and shifts in the NMR spectrum, which can complicate analysis but also provides unique structural information.[19] Special NMR experiments are often required for paramagnetic systems.[15]
Detailed NMR Protocol for Chemical Shift Mapping:
-
Sample Preparation:
-
Prepare a solution of the ligand in a suitable deuterated solvent.
-
Prepare a stock solution of the metal ion in the same solvent.
-
-
NMR Data Acquisition:
-
Acquire a reference NMR spectrum (e.g., ¹H or ¹³C) of the free ligand.
-
Add small aliquots of the metal ion stock solution to the NMR tube containing the ligand.
-
Acquire an NMR spectrum after each addition.
-
-
Data Analysis:
-
Overlay the spectra and monitor the changes in chemical shifts and line widths of the ligand's resonances.
-
The nuclei closest to the binding site will typically show the largest perturbations.
-
Plot the change in chemical shift (Δδ) for each resonance as a function of the metal-to-ligand molar ratio to identify the binding site and potentially estimate the binding affinity.
-
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ions.[20] Electrospray ionization (ESI) is a soft ionization technique that allows for the analysis of intact metal-ligand complexes from solution into the gas phase, providing information on stoichiometry and binding affinity.[21] Tandem MS (MS/MS) can be used to fragment the complex and identify the metal ion based on its isotopic signature.[21]
Causality Behind Experimental Choices in MS:
-
Ionization Method: ESI is preferred for studying non-covalent complexes as it minimizes fragmentation during the ionization process.[20] MALDI-TOF can also be used for the analysis of metal complexes.[22]
-
Solvent System: The choice of solvent can influence the stability of the complex in the gas phase. It's important to use conditions that are as close to physiological as possible while still being compatible with ESI.[23]
Detailed ESI-MS Protocol for Stoichiometry Analysis:
-
Sample Preparation:
-
Prepare a solution containing the metal ion and the ligand in a volatile buffer (e.g., ammonium acetate) compatible with ESI.
-
The concentrations should be optimized to obtain a good signal-to-noise ratio without causing aggregation.
-
-
MS Analysis:
-
Infuse the sample solution into the ESI source.
-
Optimize the ESI-MS parameters (e.g., capillary voltage, cone voltage) to preserve the non-covalent complex.
-
Acquire the mass spectrum over a relevant m/z range.
-
-
Data Analysis:
-
Identify the peaks corresponding to the free ligand, the free metal (if observable), and the metal-ligand complex(es).
-
The m/z of the complex peak will reveal the stoichiometry of the binding. The isotopic distribution of the peak can confirm the identity of the metal.
-
Section 3: Data Interpretation and Validation
The trustworthiness of any experimental result hinges on a self-validating system. This involves not only careful execution of the protocols but also a critical interpretation of the data and, where possible, corroboration with complementary techniques.
-
Consistency Across Methods: If ITC suggests a 1:1 stoichiometry, this should be consistent with results from UV-Vis titrations or ESI-MS.
-
Controls are Critical: Always perform control experiments, such as titrating the metal into buffer alone, to account for heats of dilution and other non-specific effects.
-
Global Data Fitting: When possible, analyze data from multiple experiments simultaneously (global fitting) to obtain more robust and reliable binding parameters.
-
Consult Databases: The IUPAC Stability Constants Database is an invaluable resource for comparing experimentally determined stability constants with literature values.[24][25]
References
-
Di Cera, E. (2016). Isothermal Titration Calorimetry Measurements of Metal Ions Binding to Proteins. Methods in Enzymology, 567, 3-21. [Link]
-
TA Instruments. (n.d.). Analyzing ITC Data for the Enthalpy of Binding Metal Ions to Ligands. [Link]
-
SpectroscopyNOW. (2020). Paramagnetic NMR spectroscopy: getting to the heart of metalloproteins. [Link]
-
Fiveable. (n.d.). Chelate effect Definition. [Link]
-
Michalska, K., et al. (2019). Characterizing metal binding sites in proteins with X-ray crystallography. Nature Protocols, 14(4), 1034-1063. [Link]
-
Anonymous. (n.d.). STABILITY CONSTANTS AND THEIR MEASUREMENT. [Link]
-
Bond, A. M., et al. (1990). An investigation into the determination of stability constants of metal complexes by convolution-deconvolution cyclic voltammetry. Talanta, 37(2), 219-228. [Link]
-
Vedantu. (n.d.). Chelate: Definition, Types & Uses Explained. [Link]
-
Li, H., & Sun, H. (2012). NMR studies of metalloproteins. Topics in Current Chemistry, 326, 69-98. [Link]
-
Rulíšek, L., & Havlas, Z. (2002). Predicting the Stability Constants of Metal-Ion Complexes from First Principles. Inorganic Chemistry, 41(21), 5449-5455. [Link]
-
Wikipedia. (n.d.). Stability constants of complexes. [Link]
-
Wikipedia. (n.d.). Isothermal titration calorimetry. [Link]
-
Semantic Scholar. (n.d.). Analyzing ITC Data for the Enthalpy of Binding Metal Ions to Ligands. [Link]
-
Bonta, M., et al. (2014). Determination of stability constants of strong metal–ligand complexes using anion or cation exchange chromatography and atomic spectrometry detection. Journal of Analytical Atomic Spectrometry, 29(4), 675-681. [Link]
-
Xia, Y., & Li, H. (2021). Mass Spectrometry-Based Structural Proteomics for Metal Ion/Protein Binding Studies. International Journal of Molecular Sciences, 22(16), 8887. [Link]
-
Dalal Institute. (n.d.). Chelate Effect and Its Thermodynamic Origin. [Link]
-
Sørlie, M., et al. (2009). The use of isothermal titration calorimetry to determine the thermodynamics of metal ion binding to low-cost sorbents. Journal of Thermal Analysis and Calorimetry, 98(1), 59-64. [Link]
-
Spectroscopy Online. (2024). Examining Metal Complexes and How They Enhance Detection Techniques. [Link]
-
Farmacia Journal. (2014). EXPERIMENTAL TECHNIQUES EMPLOYED IN THE STUDY OF METAL COMPLEXES-DNA – INTERACTIONS. [Link]
-
The University of the West Indies, Mona, Jamaica. (n.d.). Stability, Chelation and the Chelate Effect. [Link]
-
Bremner, C. A., et al. (2020). Monitoring protein-metal binding by 19F NMR – a case study with the New Delhi metallo-β-lactamase 1. RSC Chemical Biology, 1(1), 38-44. [Link]
-
Scribd. (n.d.). Chelates and chelate effect. [Link]
-
Heffern, M. C., et al. (2021). Characterizing metal–biomolecule interactions by mass spectrometry. Trends in Biochemical Sciences, 46(11), 925-938. [Link]
-
Duke University. (2016). A Green Chemistry Analysis of Metal Complexes by MALDI-TOF. [Link]
-
ResearchGate. (n.d.). (PDF) NMR Studies of Metalloproteins. [Link]
-
Karaderi, S., et al. (2019). Determination of UV-Vis Spectrophotometric Method of Metal Complexes Stoichiometry between Cu(II), Ca(II), Cd. International Journal of Pharmaceutical Research & Allied Sciences, 8(2), 1-9. [Link]
-
Van Berkel, G. J., & McLuckey, S. A. (1992). Analysis of metals in solution using electrospray ionization mass spectrometry. INIS-IAEA. [Link]
-
Slideshare. (n.d.). Spectroscopic methods uv vis transition metal complexes. [Link]
-
Chemistry LibreTexts. (2020). 9.2.2: Electronic Spectra - Ultraviolet and Visible Spectroscopy - Transition Metal Compounds and Complexes. [Link]
-
Nanda, V., & DeGrado, W. F. (2009). Solution NMR Structure of a Designed Metalloprotein and Complementary Molecular Dynamics Refinement. Structure, 17(9), 1167-1175. [Link]
-
Lazić, P., et al. (2018). Neutron Scattering Techniques for Studying Metal Complexes in Aqueous Solution. Inorganics, 6(3), 88. [Link]
-
Tsvetkova, Y., & Gaponenko, V. (2022). Studying Peptide-Metal Ion Complex Structures by Solution-State NMR. Molecules, 27(24), 8909. [Link]
-
ResearchGate. (n.d.). (PDF) EXPERIMENTAL TECHNIQUES EMPLOYED IN THE STUDY OF METAL COMPLEXES-DNA -interactions. [Link]
-
Chemistry LibreTexts. (2022). 2.2: UV-Visible Spectroscopy - Metal Ions. [Link]
-
Semantic Scholar. (n.d.). EXPERIMENTAL TECHNIQUES EMPLOYED IN THE STUDY OF METAL COMPLEXES-DNA - INTERACTIONS. [Link]
-
IUPAC. (1987). GUIDELINES FOR THE DETERMINATION OF STABILITY. [Link]
-
IUPAC. (2006). The IUPAC Stability Constants Database. [Link]
-
iGEM. (2019). Metal-Binding Tests. [Link]
-
IUPAC. (2000). IUPAC Stability Constants Database - completion of data collection up to 2000+. [Link]
Sources
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- 4. Chelates and chelate effect | PDF [slideshare.net]
- 5. Chelate: Definition, Types & Uses Explained [vedantu.com]
- 6. Stability constants of complexes - Wikipedia [en.wikipedia.org]
- 7. cdn2.f-cdn.com [cdn2.f-cdn.com]
- 8. tainstruments.com [tainstruments.com]
- 9. [PDF] Analyzing ITC Data for the Enthalpy of Binding Metal Ions to Ligands | Semantic Scholar [semanticscholar.org]
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- 11. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
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- 18. Solution NMR Structure of a Designed Metalloprotein and Complementary Molecular Dynamics Refinement - PMC [pmc.ncbi.nlm.nih.gov]
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- 25. iupac.org [iupac.org]
Topic: Analytical Techniques for the Quantitative Determination of 5-Mercapto-4-pentyl-4H-1,2,4-triazol-3-ol
An Application Note from the Office of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
**Abstract
This comprehensive guide provides detailed application notes and validated protocols for the quantitative analysis of 5-Mercapto-4-pentyl-4H-1,2,4-triazol-3-ol. Recognizing the diverse needs of pharmaceutical research and development, this document details two robust, orthogonal methods: a High-Performance Liquid Chromatography with UV detection (HPLC-UV) method ideal for routine quality control and purity assessments, and a highly sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification in complex biological matrices. The narrative explains the scientific rationale behind methodological choices, from mobile phase composition to mass spectrometric parameters, ensuring readers can not only replicate these protocols but also adapt them to their specific needs. All methodologies are presented with a focus on validation, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2]
Part 1: Analyte Properties & Strategic Method Selection
The molecular structure of this compound, a substituted mercapto-triazole, dictates the analytical strategy. Its key features include a polar triazole core, acidic mercapto (-SH) and hydroxyl (-OH) groups, and a nonpolar N-pentyl chain. This amphipathic nature makes it an excellent candidate for reversed-phase liquid chromatography. The triazole ring and the thione tautomer (C=S) provide a chromophore suitable for UV detection, while the multiple nitrogen and sulfur atoms allow for sensitive and specific detection by mass spectrometry.[3][4]
The choice between HPLC-UV and LC-MS/MS is purpose-driven. For analyzing the bulk drug substance or formulated products where concentrations are high, the simplicity, robustness, and cost-effectiveness of HPLC-UV are advantageous. Conversely, for determining low concentrations in complex sample types such as plasma or serum—a common requirement for pharmacokinetic studies—the superior sensitivity and selectivity of LC-MS/MS are indispensable.[5][6]
Table 1: Physicochemical Properties of this compound
| Property | Value (Estimated) | Rationale & Analytical Implication |
| Molecular Formula | C₇H₁₃N₃OS | Defines the exact mass for mass spectrometry. |
| Molecular Weight | 187.26 g/mol | Used for preparing standard solutions of known molarity. |
| Polarity | Amphipathic | The pentyl group provides hydrophobicity, while the triazole-thiol-ol core is polar. This balance is ideal for retention and separation on a C18 reversed-phase column.[7] |
| pKa | ~7-8 (Thiol), ~9-10 (Amide/Ol) | The presence of acidic protons means that mobile phase pH must be controlled. An acidic mobile phase (e.g., pH 2.5-3.5) will ensure the analyte is in its neutral, non-ionized form, leading to better retention and symmetric peak shape in reversed-phase chromatography. |
| UV Absorbance (λmax) | ~255 - 290 nm | The 1,2,4-triazole nucleus conjugated with a thione group typically exhibits strong absorbance in this range, making UV detection a viable and straightforward quantification technique.[4] |
Part 2: HPLC-UV Method for Assay and Impurity Profiling
This protocol is optimized for the accurate quantification of this compound in bulk material or simple formulations.
Principle of the Method
The analyte is separated from impurities on a reversed-phase C18 column using an isocratic mobile phase. An acidic modifier is employed to suppress the ionization of the thiol and hydroxyl groups, ensuring a single, well-defined chromatographic peak. Quantification is achieved by measuring the peak area at the analyte's UV absorbance maximum and comparing it to a calibration curve constructed from reference standards.
Experimental Protocol: HPLC-UV
2.2.1. Instrumentation and Materials
-
HPLC System with Isocratic Pump, Autosampler, Column Thermostat, and UV/Vis Detector.
-
Data Acquisition and Analysis Software.
-
Analytical Balance.
-
Volumetric flasks, pipettes, and autosampler vials.
-
Reagents: Acetonitrile (HPLC Grade), Formic Acid (≥98%), Deionized Water (18.2 MΩ·cm).
-
Reference Standard: this compound (purity ≥99.5%).
2.2.2. Standard and Sample Preparation
-
Diluent Preparation: Prepare a mixture of Acetonitrile and Water (50:50, v/v).
-
Stock Standard Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Calibration Standards: Prepare a series of at least five calibration standards by serial dilution of the Stock Standard Solution with the diluent to span the expected concentration range of the samples (e.g., 1, 5, 25, 50, 100 µg/mL).
-
Sample Solution (for Assay): Accurately weigh a quantity of the test substance equivalent to about 25 mg of the analyte and prepare a 25 mL solution as described for the stock standard, yielding a target concentration of 1000 µg/mL. Dilute this solution 1:20 with diluent to a final concentration of 50 µg/mL. Filter through a 0.45 µm syringe filter prior to injection.
2.2.3. Chromatographic Conditions
Table 2: HPLC-UV Method Parameters
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase column providing good retention for this amphipathic molecule. |
| Mobile Phase | Acetonitrile : Water (with 0.1% Formic Acid) (45:55, v/v) | 0.1% Formic acid ensures the analyte is protonated for sharp, symmetrical peaks. The ACN/water ratio is optimized for an ideal retention time (typically 3-7 minutes). |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Injection Volume | 10 µL | A small volume minimizes potential peak distortion. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection Wavelength | 256 nm | Chosen based on the typical absorbance maximum for related mercapto-triazole structures.[4] This should be confirmed by running a UV scan. |
| Run Time | 10 minutes | Sufficient to allow for elution of the main peak and any late-eluting impurities. |
HPLC-UV Workflow Visualization
Caption: Workflow for HPLC-UV quantitative analysis.
System Suitability and Method Validation
Before sample analysis, the chromatographic system must meet predefined performance criteria. All validation should be performed according to ICH Q2(R1) guidelines.[8]
-
System Suitability: Inject the 50 µg/mL standard five times. The relative standard deviation (RSD) for peak area and retention time should be ≤2.0%. The theoretical plates should be >2000, and the tailing factor should be ≤1.5.
-
Linearity: Analyze the calibration standards. The correlation coefficient (r²) of the calibration curve should be ≥0.999.
-
Accuracy & Precision: Analyze samples spiked with known amounts of analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). Accuracy should be within 98.0-102.0%, and precision (RSD) should be ≤2.0%.
-
Specificity: Analyze a placebo/blank sample to ensure no interfering peaks are present at the retention time of the analyte.
Part 3: LC-MS/MS Method for High-Sensitivity Bioanalysis
This protocol is designed for the quantification of this compound in human plasma, suitable for pharmacokinetic or toxicokinetic studies.
Principle of the Method
The analyte and a structurally similar internal standard (IS) are extracted from plasma via protein precipitation.[9] Chromatographic separation is achieved using a rapid gradient on a C18 column. Detection is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The high selectivity of MRM allows for accurate quantification even in a complex biological matrix.[10] Quantification is based on the peak area ratio of the analyte to the internal standard.
Experimental Protocol: LC-MS/MS
3.2.1. Instrumentation and Materials
-
LC-MS/MS System: HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Internal Standard (IS): A stable isotope-labeled version of the analyte (e.g., ¹³C₅-pentyl) is ideal. If unavailable, a close structural analog like 5-Mercapto-4-propyl-4H-1,2,4-triazol-3-ol can be used.
-
Reagents: Acetonitrile and Methanol (LC-MS Grade), Formic Acid (Optima grade), Human Plasma (with anticoagulant, e.g., K₂EDTA).
3.2.2. Standard and Sample Preparation
-
Stock Solutions (1.0 mg/mL): Prepare separate stock solutions of the analyte and the IS in methanol.
-
Working Solutions: Prepare intermediate working solutions for calibration standards and quality control (QC) samples by diluting the stock solutions in 50:50 Acetonitrile:Water.
-
Calibration and QC Samples: Spike blank human plasma with appropriate volumes of the working solutions to prepare a calibration curve (e.g., 0.5, 1, 5, 20, 100, 500, 1000 ng/mL) and QC samples (e.g., low, mid, high concentrations).
-
Sample Extraction (Protein Precipitation): a. To 100 µL of plasma sample (blank, standard, QC, or unknown), add 20 µL of the IS working solution (e.g., 500 ng/mL). Vortex briefly. b. Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid.[11] c. Vortex vigorously for 1 minute to precipitate proteins. d. Centrifuge at >12,000 x g for 10 minutes at 4 °C. e. Transfer the supernatant to a clean autosampler vial for injection.
3.2.3. LC-MS/MS Conditions
Table 3: LC-MS/MS Method Parameters
| Parameter | Condition | Rationale |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm | Smaller dimensions are suitable for fast gradients and reduced solvent consumption. |
| Mobile Phase A | Water + 0.1% Formic Acid | Standard aqueous phase for reversed-phase ESI-MS. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Standard organic phase. |
| Gradient | 5% B to 95% B in 2.5 min, hold 1 min, return to 5% B in 0.1 min, equilibrate 1.4 min | A rapid gradient provides fast analysis times (~5 min per sample). |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Injection Volume | 5 µL | |
| Column Temperature | 40 °C | |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The triazole nitrogens are readily protonated to form [M+H]⁺ ions.[12] |
| MRM Transitions | Analyte: 188.1 → 117.1 (Quantifier), 188.1 → 89.1 (Qualifier) | Q1 (188.1) is the [M+H]⁺ ion. The quantifier transition (117.1) corresponds to the loss of the pentyl group (C₅H₁₁). The qualifier adds specificity. |
| IS: (e.g., 184.1 → 117.1) | Q1 mass depends on the IS used. The product ion should ideally be the same as the analyte for similar fragmentation behavior. | |
| MS Parameters | Source Temp: 500°C, Gas 1: 50, Gas 2: 55, Collision Energy: ~25 eV | These are typical starting parameters and must be optimized for the specific instrument by infusing the analyte. |
LC-MS/MS Workflow Visualization
Caption: Bioanalytical workflow for LC-MS/MS analysis.
Part 4: Method Comparison and Guidance
Table 4: Comparison of HPLC-UV and LC-MS/MS Methods
| Feature | HPLC-UV | LC-MS/MS |
| Primary Application | Assay, purity, quality control of bulk drug and formulations. | Bioanalysis (PK studies), trace-level impurity analysis. |
| Sensitivity | µg/mL range (LOD ~0.1-0.5 µg/mL) | pg/mL to ng/mL range (LOD <0.5 ng/mL) |
| Selectivity | Moderate; based on retention time and UV spectrum. | Very High; based on retention time and specific mass-to-charge transitions. |
| Matrix Tolerance | Low; requires clean samples. | High; can analyze complex matrices like plasma after simple extraction. |
| Run Time | 5 - 15 minutes | 3 - 8 minutes |
| Cost & Complexity | Lower cost, simpler operation. | Higher capital and operational cost, requires specialized expertise. |
Expert Guidance: Use the HPLC-UV method for all routine testing of the drug substance and final product where analyte concentrations are high. Transition to the LC-MS/MS method when quantification is required in biological fluids or when needing to detect and quantify impurities at levels below the detection limit of the UV method.
Part 5: Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing (HPLC) | Analyte interacting with active sites on silica; pH of mobile phase is too high. | Ensure formic acid concentration is 0.1%. Use a column with end-capping. |
| Poor Sensitivity (HPLC) | Incorrect wavelength; sample degradation. | Verify λmax of the analyte. Prepare fresh standards and samples; the thiol group can be susceptible to oxidation. |
| High Background (LC-MS) | Contaminated solvent or matrix components. | Use LC-MS grade solvents. Optimize sample cleanup (consider SPE if protein precipitation is insufficient). |
| No MS Signal | Incorrect MS parameters; analyte not ionizing. | Optimize source parameters via infusion. Try ESI negative mode, as the thiol/ol groups can be deprotonated. |
| Variable Results (LC-MS) | Inconsistent sample extraction; matrix effects. | Ensure precise pipetting. Use a stable isotope-labeled internal standard to compensate for matrix effects and recovery variations. |
References
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AB SCIEX. (n.d.). Improving the LC-MS/MS Selectivity of Triazole Derivative Metabolites with AB SCIEX SelexION™ Technology. Retrieved from [Link]
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Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Retrieved from [Link]
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Semantic Scholar. (n.d.). Triazole Antifungal Quantification for Therapeutic Drug Monitoring in Serum by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Posaconazole, Voriconazole, Itraconazole, and Hydroxyitraconazole. Retrieved from [Link]
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ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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International Council for Harmonisation (ICH). (n.d.). Quality Guidelines. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Triazole Antifungal Quantification for Therapeutic Drug Monitoring in Serum by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Retrieved from [Link]
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ResearchGate. (2025). LC-ESI-MS analysis of 1,2,4-triazole derivatives with various alkyl and aromatic substituents. Retrieved from [Link]
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ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]
-
PubMed. (n.d.). LC-MS/MS Assay for Simultaneous Quantification of Dual-Targeting 1,5-Diaryl-1,2,4-Triazole Sulfonamides (WA11-13) in Human Plasma. Retrieved from [Link]
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International Council for Harmonisation (ICH). (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
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Wiley Online Library. (2021). UV absorption spectra of 1H-1,2,3-triazole and pyrazole in the range 200–240 nm. Retrieved from [Link]
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ResearchGate. (n.d.). UV–vis spectra of triazole derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). UV absorption spectrum of gas phase 1,2,3-triazole molecules. Retrieved from [Link]
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Royal Society of Chemistry. (1954). Triazoles. Part IV. Ultra-violet absorption spectra of some 1 : 2 : 4-triazoles. Retrieved from [Link]
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ResearchGate. (2015). UV spectrophotometric determination of pK's of 1,2,4-triazoline-3-thiones in sodium hydroxide solutions. Retrieved from [Link]
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Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]
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Agilent. (2015). Simultaneous Quantification of Triazoles in Plasma by HPLC with Bond Elut Plexa SPE. Retrieved from [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of 1,2,4-triazole. Retrieved from [Link]
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Application Notes and Protocols for the Development of Enzyme Inhibitors with a 1,2,4-Triazole Scaffold
Abstract
The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of therapeutic agents with diverse biological activities.[1] Its unique physicochemical properties, including the capacity for hydrogen bonding, metabolic stability, and dipole character, enable high-affinity interactions with various biological targets, particularly enzymes.[2][3] This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the design, synthesis, and evaluation of enzyme inhibitors based on the 1,2,4-triazole framework. We will delve into the rationale behind experimental design, provide detailed, self-validating protocols, and present data in a clear, accessible format to facilitate the advancement of novel therapeutic candidates.
The 1,2,4-Triazole Scaffold: A Privileged Pharmacophore in Enzyme Inhibition
The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms. This structure is not merely a passive linker but an active contributor to the pharmacological profile of a molecule. Its utility in drug design stems from several key features:
-
Bioisosterism: The 1,2,4-triazole ring can act as a bioisostere for amide, ester, and carboxylic acid functionalities.[4][5] This allows for the modification of a lead compound's properties, such as metabolic stability and solubility, while maintaining or enhancing its binding affinity to the target enzyme. The replacement of a metabolically labile amide bond with a stable triazole ring is a common and effective strategy in drug development.[5]
-
Hydrogen Bonding Capacity: The nitrogen atoms in the triazole ring can act as both hydrogen bond donors and acceptors, facilitating strong interactions with amino acid residues in the active site of an enzyme.[3]
-
Dipole Moment and Rigidity: The inherent dipole moment and rigidity of the triazole ring can contribute to favorable binding energies and pre-organize the substituents in a conformationally optimal arrangement for target engagement.[3]
The versatility of the 1,2,4-triazole scaffold has led to its incorporation into a multitude of clinically approved drugs and investigational agents targeting a wide range of enzymes.[6] These include antifungal agents that inhibit lanosterol 14α-demethylase (CYP51), anticancer drugs targeting kinases and tubulin, and inhibitors of enzymes implicated in neurodegenerative diseases like acetylcholinesterase (AChE).[3][4][7]
Common Enzyme Targets for 1,2,4-Triazole-Based Inhibitors
The broad applicability of the 1,2,4-triazole scaffold is evident from the diverse array of enzymes it has been shown to inhibit. A summary of prominent examples is presented in the table below.
| Enzyme Target | Therapeutic Area | Example of 1,2,4-Triazole Inhibitor | Reference |
| Lanosterol 14α-demethylase (CYP51) | Antifungal | Fluconazole, Itraconazole | [3] |
| Kinases (e.g., STAT3, EGFR, BRAF) | Anticancer | Vorozole, Letrozole | [3][8][9] |
| Tubulin | Anticancer | Novel triazole-containing series | [7] |
| Acetylcholinesterase (AChE) | Alzheimer's Disease | Azinane-triazole derivatives | [10] |
| Butyrylcholinesterase (BChE) | Alzheimer's Disease | Azinane-triazole derivatives | [10] |
| α-Glucosidase | Diabetes Mellitus | Azinane-triazole derivatives | [10][11] |
| Thymidine Phosphorylase (TP) | Anticancer | Bis-1,2,4-triazoles | [12] |
| Urease | Infections (e.g., H. pylori) | Azinane-triazole derivatives | [10] |
Synthetic Strategies for 1,2,4-Triazole-Based Inhibitors
A variety of synthetic routes to the 1,2,4-triazole core have been established, allowing for the generation of diverse libraries of compounds for screening.[13] The choice of synthetic pathway is often dictated by the desired substitution pattern on the triazole ring, which is crucial for modulating the inhibitor's potency and selectivity. Below, we provide a detailed protocol for a common and versatile method for the synthesis of 4-aryl-5-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones, which are valuable precursors for a wide range of enzyme inhibitors.[2]
Protocol 1: Synthesis of 4-Aryl-5-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones
This protocol is a two-step process involving the formation of an acylthiosemicarbazide intermediate followed by cyclization.
Step 1: Synthesis of Acylthiosemicarbazide Intermediate
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the desired carbohydrazide (10 mmol, 1.0 equivalent) in 50 mL of ethanol.
-
Addition of Isothiocyanate: To the stirring solution, add the appropriate aryl isothiocyanate (10 mmol, 1.0 equivalent) dropwise at room temperature.[2]
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., ethyl acetate/hexane mixture).
-
Isolation of Intermediate: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. The precipitated acylthiosemicarbazide product is collected by vacuum filtration, washed with cold ethanol (2 x 10 mL), and dried under vacuum.[2]
Step 2: Cyclization to form the 1,2,4-Triazole-3-thione
-
Reaction Setup: Suspend the dried acylthiosemicarbazide (8 mmol, 1.0 equivalent) in a 2M aqueous solution of sodium hydroxide (40 mL) in a 100 mL round-bottom flask.[2]
-
Reflux: Heat the mixture to reflux and maintain for 4-6 hours, with continuous stirring.
-
Acidification: Cool the reaction mixture to room temperature in an ice bath. Carefully acidify the solution with dilute hydrochloric acid (e.g., 2N HCl) to a pH of approximately 5-6, while stirring.
-
Isolation of Product: The precipitated 4-aryl-5-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thione is collected by vacuum filtration, washed thoroughly with distilled water until the filtrate is neutral, and then recrystallized from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to afford the pure product.[2]
General Workflow for Synthesis and Characterization
The synthesis of a novel inhibitor is the first step in a larger discovery workflow. The following diagram illustrates a typical process for the development of 1,2,4-triazole-based enzyme inhibitors.
Caption: General workflow for the development of 1,2,4-triazole-based enzyme inhibitors.
In Vitro Evaluation of Enzyme Inhibition
Once a series of 1,2,4-triazole derivatives has been synthesized and characterized, the next critical step is to evaluate their inhibitory activity against the target enzyme. This is typically done using an in vitro enzyme assay to determine the half-maximal inhibitory concentration (IC50) of each compound.
Protocol 2: General Enzyme Inhibition Assay (Spectrophotometric)
This protocol provides a general framework for determining the IC50 of a test compound using a spectrophotometric assay. The specific substrate, buffer conditions, and wavelength will need to be optimized for the enzyme of interest.
Materials:
-
Target enzyme
-
Substrate
-
Test compounds (1,2,4-triazole derivatives)
-
Positive control inhibitor
-
Assay buffer (e.g., phosphate, TRIS)
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare stock solutions of the test compounds and the positive control inhibitor in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid affecting enzyme activity.
-
Assay Setup: In a 96-well microplate, add the following to each well:
-
Assay buffer
-
Test compound at various concentrations (or DMSO for the control)
-
Enzyme solution
-
-
Pre-incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 25°C or 37°C) for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add the substrate solution to all wells to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately place the microplate in a microplate reader and measure the change in absorbance over time at the appropriate wavelength. The rate of the reaction is determined from the initial linear portion of the kinetic curve.[14]
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic model).[15]
-
Understanding Kinetic Parameters
Beyond the IC50 value, it is often necessary to determine the kinetic parameters of inhibition to understand the mechanism by which the compound inhibits the enzyme. This involves measuring the initial reaction rates at various substrate and inhibitor concentrations.[16]
-
Michaelis Constant (Km): The substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). It is an inverse measure of the substrate's affinity for the enzyme.[17]
-
Maximum Velocity (Vmax): The maximum rate of the reaction when the enzyme is saturated with the substrate.[17]
-
Inhibition Constant (Ki): A measure of the inhibitor's binding affinity for the enzyme. A lower Ki value indicates a more potent inhibitor.[17]
These parameters can be determined by plotting the data using methods such as the Lineweaver-Burk or Eadie-Hofstee plots.[16] The type of inhibition (e.g., competitive, non-competitive, or uncompetitive) can be elucidated by observing the effect of the inhibitor on Km and Vmax.[14]
Structure-Activity Relationship (SAR) and Lead Optimization
The data obtained from the enzyme inhibition assays are used to establish a structure-activity relationship (SAR).[18] SAR studies aim to identify the structural features of the 1,2,4-triazole derivatives that are critical for their inhibitory activity.[19] This involves systematically modifying the substituents on the triazole ring and observing the impact on potency.[20]
For example, in a series of 1,2,4-triazole-based inhibitors of a particular kinase, it might be found that a specific halogen substitution on an aryl ring at the 5-position of the triazole significantly enhances activity, while bulky alkyl groups at the 4-position are detrimental. This information is then used to guide the design and synthesis of the next generation of more potent and selective inhibitors in a process known as lead optimization.
Visualizing a Potential Mechanism of Action
The following diagram illustrates a hypothetical mechanism of action for a 1,2,4-triazole-based kinase inhibitor targeting a signaling pathway involved in cancer cell proliferation.
Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a 1,2,4-triazole derivative.
Conclusion
The 1,2,4-triazole scaffold is a remarkably versatile and valuable nucleus in the field of medicinal chemistry for the development of enzyme inhibitors.[1] Its favorable physicochemical properties and synthetic accessibility have led to the discovery of numerous clinically important drugs and a vast number of promising therapeutic candidates.[6] By understanding the principles of bioisosterism, leveraging established synthetic methodologies, and employing rigorous in vitro evaluation techniques, researchers can continue to harness the full therapeutic potential of this remarkable heterocyclic scaffold to address unmet medical needs.
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- Ghaffari, S., & Ghasemi, J. B. (2020). 1,2,4-Triazole: A Privileged Scaffold for the Development of Potent Antifungal Agents - A Brief Review. Current Topics in Medicinal Chemistry, 20(24), 2235-2258.
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eCampusOntario Pressbooks. (n.d.). Experimental Enzyme Kinetics; Linear Plots and Enzyme Inhibition. In BIOC*2580: Introduction to Biochemistry. Retrieved from [Link]
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Chemistry For Everyone. (2025, June 15). How To Determine Enzyme Kinetic Parameters? [Video]. YouTube. [Link]
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ResearchGate. (n.d.). A summary of the structure–activity relationship study of the synthesized 1,2,4‐triazoles. Retrieved from [Link]
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ISRES. (n.d.). Synthesis methods of 1,2,4 triazole compounds. Retrieved from [Link]
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IRIS Unimore. (n.d.). The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). Bioisosteric relationship of 1,4‐disubstituted 1,2,3‐triazoles and.... Retrieved from [Link]
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ResearchGate. (2015). Substituted 4-hydroxy-1,2,3-triazoles: synthesis, characterization and first drug design applications through bioisosteric modulation and scaffold hopping approaches. Retrieved from [Link]
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Application Note & Protocol: In Vitro Antibacterial Profiling of 5-Mercapto-4-pentyl-4h-1,2,4-triazol-3-ol
Audience: Researchers, scientists, and drug development professionals.
Abstract: The escalating threat of antimicrobial resistance necessitates the discovery of novel antibacterial agents. Compounds featuring the 1,2,4-triazole scaffold have demonstrated significant biological activity, making them a promising class for investigation.[1][2][3] This document provides a comprehensive, field-tested guide for the in vitro evaluation of 5-Mercapto-4-pentyl-4h-1,2,4-triazol-3-ol , a novel triazole derivative. It outlines detailed, step-by-step protocols for determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of clinically relevant bacterial strains. The methodologies are grounded in the standards set by the Clinical and Laboratory Standards Institute (CLSI) to ensure data integrity, reproducibility, and comparability across different research settings.[4][5]
PART 1: Pre-Experimental Considerations & Setup
The Test Compound: Handling and Solubilization
This compound is a research chemical. Proper handling is paramount.
-
Safety: Always handle the compound in a chemical fume hood. Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Solubility: The solubility of heterocyclic compounds like triazoles can be limited in aqueous media.[6] Dimethyl sulfoxide (DMSO) is a common solvent for creating high-concentration stock solutions.[7][8]
-
Protocol: Prepare a 10 mg/mL stock solution by dissolving the compound in 100% DMSO. Gentle vortexing or sonication may be required. Ensure the compound is fully dissolved. This stock solution will be used for subsequent serial dilutions.
-
Causality: Using a high-concentration stock allows for minimal solvent concentration in the final assay wells. The final concentration of DMSO in the test wells should not exceed 1%, as higher concentrations can inhibit bacterial growth, leading to false-positive results.[9]
-
Selection of Bacterial Strains & Quality Control
The choice of bacterial strains is critical for assessing the spectrum of activity. A standard panel should include both Gram-positive and Gram-negative bacteria. The following CLSI-recommended quality control (QC) strains are ideal for validating assay performance.[10][11][12][13][14][15][16]
-
Gram-Positive: Staphylococcus aureus (ATCC® 29213™) - A common cause of skin, respiratory, and bloodstream infections.[12][13][14][17][18]
-
Gram-Negative (Enteric): Escherichia coli (ATCC® 25922™) - A versatile pathogen responsible for a wide range of infections.[11][19][20][21][22]
-
Gram-Negative (Non-fermenter): Pseudomonas aeruginosa (ATCC® 27853™) - An opportunistic pathogen known for its intrinsic antibiotic resistance.[10][15][16][23][24]
Aseptic Technique: The Foundation of Valid Data
All microbiological procedures must be conducted in a biological safety cabinet (BSC) using strict aseptic techniques to prevent contamination. This includes sterilizing all media and equipment and using sterile pipette tips, plates, and tubes. Contamination of cultures or reagents will invalidate all experimental results.
PART 2: Core Experimental Protocols
Protocol: Preparation of Standardized Bacterial Inoculum
Reproducibility in susceptibility testing is highly dependent on the initial bacterial density.[25] The standard starting inoculum is adjusted to the turbidity of a 0.5 McFarland standard.[26][27][28]
-
Step 1: Using a sterile loop, pick 3-5 well-isolated colonies of the same morphological type from an 18-24 hour culture on a non-selective agar plate (e.g., Tryptic Soy Agar).[25]
-
Step 2: Suspend the colonies in a tube containing 3-5 mL of sterile saline (0.85% NaCl) or a suitable broth like Mueller-Hinton Broth (MHB).[7][29]
-
Step 3: Vortex the tube thoroughly to create a smooth, homogenous suspension.[25][29]
-
Step 4: Visually compare the turbidity of the bacterial suspension to a 0.5 McFarland standard against a white card with contrasting black lines.[25][26][28]
-
Step 5: Adjust the suspension turbidity as needed. If too dense, add more sterile saline. If too light, add more bacterial growth.[27][28]
-
Step 6 (Working Dilution): This adjusted suspension must be further diluted. Within 15 minutes of standardization, dilute the suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[30] This is typically a 1:100 to 1:300 dilution, depending on the specific volumes used in the assay.
Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is the gold standard for determining MIC values and is recommended by CLSI.[4][5] This method identifies the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[30][31]
-
Step 1: Plate Preparation: In a sterile 96-well, U-bottom microtiter plate, add 50 µL of CAMHB to wells 2 through 12 in the desired rows.
-
Step 2: Compound Addition: Add 100 µL of the test compound (diluted from the DMSO stock in CAMHB to twice the highest desired starting concentration) to well 1.
-
Step 3: Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2. Mix well by pipetting up and down, then transfer 50 µL from well 2 to well 3. Repeat this process down to well 10. Discard the final 50 µL from well 10. This creates a concentration gradient.
-
Step 4: Control Wells:
-
Well 11 (Growth Control): Add 50 µL of CAMHB. This well will receive bacteria but no compound.
-
Well 12 (Sterility Control): Add 100 µL of CAMHB. This well receives no bacteria and no compound. It should remain clear.[31]
-
-
Step 5: Inoculation: Add 50 µL of the standardized working bacterial inoculum (prepared in Step 2.1) to wells 1 through 11. Do not add bacteria to well 12. The final volume in wells 1-11 is now 100 µL.
-
Step 6: Incubation: Cover the plate with a lid or an adhesive seal and incubate at 35-37°C for 16-20 hours in ambient air.[9][30]
-
Step 7: Reading the MIC: After incubation, inspect the plate visually. The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well).[30][31] The growth control (well 11) must be turbid, and the sterility control (well 12) must be clear for the assay to be valid.
Protocol: Determination of Minimum Bactericidal Concentration (MBC)
The MBC test is a follow-up to the MIC assay and determines the lowest concentration of an agent required to kill ≥99.9% of the initial bacterial inoculum.[32][33][34][35] This distinguishes between bacteriostatic (inhibitory) and bactericidal (killing) activity.
-
Step 1: Following the MIC reading, select the wells corresponding to the MIC, 2x MIC, and 4x MIC concentrations. Also include the growth control well.
-
Step 2: Mix the contents of each selected well thoroughly.
-
Step 3: Using a calibrated loop or pipette, subculture 10-20 µL from each selected well onto a fresh, antibiotic-free agar plate (e.g., Tryptic Soy Agar).
-
Step 4: Incubate the agar plates at 35-37°C for 18-24 hours.
-
Step 5: Reading the MBC: After incubation, count the number of colonies on each spot. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[34][35] In practice, this is often identified as the concentration that shows no growth or only 1-2 colonies.[36]
PART 3: Data Analysis, Interpretation & Visualization
Data Presentation
Results should be recorded systematically. A positive control (a known antibiotic like Ciprofloxacin) should always be run in parallel to validate the susceptibility of the QC strains.
Table 1: Hypothetical MIC and MBC Data for this compound
| Bacterial Strain | Compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Compound MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| S. aureus ATCC 29213 | 16 | 0.25 | 32 | 2 | Bactericidal |
| E. coli ATCC 25922 | 64 | 0.015 | >256 | >4 | Bacteriostatic |
| P. aeruginosa ATCC 27853 | 128 | 0.5 | >256 | >2 | Inconclusive |
Interpretation of Results
The relationship between the MBC and MIC is used to classify the compound's activity.
-
Bactericidal: If the MBC is no more than four times the MIC (MBC/MIC ≤ 4), the agent is considered bactericidal.[35]
-
Bacteriostatic: If the MBC is greater than four times the MIC (MBC/MIC > 4), the agent is considered bacteriostatic.
-
Tolerance: If a compound has an MBC/MIC ratio of ≥32, the bacteria may be considered tolerant to the drug's killing effects.[34]
Visual Workflows
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.
Caption: Decision tree for interpreting MBC/MIC ratio results.
References
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Minimum Bactericidal Concentration (MBC) Test - Microbe Investigations. (n.d.). Retrieved January 9, 2024, from [Link]
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Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics. (n.d.). Retrieved January 9, 2024, from [Link]
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Ghannoum, M. A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(10), 5243–5246. [Link]
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Aryal, S. (2022). McFarland Standards: Principle, Preparation, Uses, Limitations. Microbe Notes. [Link]
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Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 43(10), 5243-5246. [Link]
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Altuner, E. M. (2024). Inoculum Standardisation: Ensuring Reliable Antimicrobial Study Outcomes. altuner.me, 5(29), 1-7. [Link]
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Adnan, M., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon, 9(12), e22923. [Link]
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O'Toole, G. A. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments, (83), e50900. [Link]
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CLSI. M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition. (2022). Clinical and Laboratory Standards Institute. [Link]
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Triazoles as antimicrobial: A review. (2017). International Journal of Chemical Studies, 5(3), 643-647. [Link]
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Zhang, L., et al. (2019). Antibacterial activity study of 1,2,4-triazole derivatives. European Journal of Medicinal Chemistry, 173, 274-281. [Link]
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Ch, S., Baravalia, Y., & Baluja, S. (2010). Synthesis and antibacterial activity of some new triazole derivatives. Archives of Applied Science Research, 2(5), 341-346. [Link]
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0353K Pseudomonas aeruginosa derived from ATCC® 27853™* KWIK-STIK - Microbiologics. (n.d.). Retrieved January 9, 2024, from [Link]
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Miller, R. A., & Reimschuessel, R. (2006). Antimicrobial Susceptibility Testing of Aquatic Bacteria: Quality Control Disk Diffusion Ranges for Escherichia coli ATCC 25922 and Aeromonas salmonicida subsp. salmonicida ATCC 33658 at 22 and 28°C. Journal of Clinical Microbiology, 44(5), 1855–1857. [Link]
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Harrison, P. L., et al. (2008). In Vitro Susceptibility of Methicillin-Resistant Staphylococcus aureus and Methicillin-Susceptible Staphylococcus aureus to a New Antimicrobial, Copper Silicate. Antimicrobial Agents and Chemotherapy, 52(10), 3793–3795. [Link]
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Liu, P., et al. (2007). Synthesis and Biological Activity of Some Novel Derivatives of 4-Amino-3-(D-galactopentitol-1-yl)-5-mercapto-1,2,4-triazole. Molecules, 12(5), 1102-1110. [Link]
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El-Shehry, M. F., et al. (2019). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 24(5), 964. [Link]
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Machewar, K. (2017). Overview of Mercapto-1,2,4-Triazoles. Journal of Chemical and Pharmaceutical Research, 9(11), 132-144. [Link]
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Application Notes & Protocols: Elucidating the Plant Growth Regulating Effects of Triazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Dual Functionality of Triazole Compounds
Triazole derivatives represent a class of systemic organic compounds initially developed and widely recognized for their potent fungicidal properties.[1][2] They function by inhibiting the C14-demethylase enzyme involved in ergosterol biosynthesis, a critical component of fungal cell membranes.[1] However, a significant and agriculturally valuable secondary effect of many triazoles is their ability to act as potent plant growth regulators (PGRs).[3][4][5] This guide focuses on this PGR activity, exploring the underlying mechanisms, physiological consequences, and robust protocols for their evaluation.
Key triazole compounds exhibiting PGR effects include paclobutrazol (PBZ), uniconazole (UCZ), tebuconazole, and propiconazole.[6][7][8][9] Their primary regulatory action involves the modulation of plant stature, primarily by reducing shoot elongation. This characteristic is leveraged in agriculture and horticulture to produce more compact, durable plants. Beyond simple growth retardation, triazoles have been demonstrated to enhance a plant's resilience to a wide array of abiotic stresses, including drought, salinity, and temperature extremes, making them a subject of intense research for developing climate-resilient crops.[5][6]
Core Mechanisms of Action: A Hormonal Perspective
The plant growth regulating effects of triazoles are not due to a single mode of action but rather a cascade of hormonal and biochemical alterations. The primary target is the inhibition of specific cytochrome P450-dependent monooxygenases, which has profound and pleiotropic effects on plant development.[6]
Primary Mechanism: Inhibition of Gibberellin Biosynthesis
The most pronounced effect of growth-regulating triazoles is the inhibition of gibberellin (GA) biosynthesis. GAs are a class of phytohormones that are critical for cell elongation, and thus, stem and shoot growth.
-
Causality: Triazoles specifically block the oxidation of ent-kaurene to ent-kaurenoic acid, a crucial, early step in the GA biosynthetic pathway.[5][6] This inhibition is mediated by their binding to the heme cofactor of the cytochrome P450 monooxygenase that catalyzes this reaction. The resulting depletion of bioactive GAs (like GA1 and GA4) leads to a significant reduction in internode elongation, producing a more compact or "dwarf" plant phenotype.[10][11][12]
Secondary Effects and Hormonal Crosstalk
The inhibition of GA synthesis triggers a systemic shift in the plant's hormonal balance, leading to a variety of secondary effects that contribute to the overall phenotype.
-
Brassinosteroid (BR) Biosynthesis: Certain triazole derivatives, such as brassinazole, are potent and specific inhibitors of brassinosteroid (BR) biosynthesis, another class of hormones essential for cell elongation and division.[13] These compounds also target cytochrome P450 enzymes (e.g., DWF4) in the BR pathway, and their effects can be rescued by the application of exogenous brassinolide.[13][14]
-
Modulation of ABA and Cytokinins: The reduction in shoot growth often redirects resources, leading to increased root proliferation and a higher root-to-shoot ratio.[11] This enhanced root system is a primary site of cytokinin (CK) synthesis. Elevated CK levels contribute to increased chlorophyll production, delayed leaf senescence (a "stay-green" effect), and improved photosynthetic efficiency.[6][15] Concurrently, triazole application can cause a transient increase in abscisic acid (ABA), the primary stress hormone, which plays a role in mediating stomatal closure and enhancing drought tolerance.[6][16]
-
Upregulation of Antioxidant Systems: A key element of triazole-induced stress tolerance is the enhancement of the plant's antioxidant defense system. Treatment often leads to higher activity of enzymes like catalase (CAT), peroxidase (POD), and superoxide dismutase (SOD). These enzymes scavenge reactive oxygen species (ROS) that accumulate under stress conditions, thereby protecting cellular membranes from oxidative damage.[6]
Application Notes: Strategic Use and Compound Selection
The successful application of triazoles as PGRs requires careful consideration of the specific compound, dosage, application method, and plant species.
Compound Selection: Paclobutrazol vs. Uniconazole
Paclobutrazol (PBZ) and Uniconazole (UCZ) are two of the most widely used triazole PGRs. While both inhibit GA synthesis, they have distinct properties that make them suitable for different applications.
| Feature | Paclobutrazol (PBZ) | Uniconazole (UCZ) | Rationale & Field Insight |
| Persistence | High; long residual activity in soil (can be 2-3 years).[8] | Low to moderate; shorter residual activity.[8] | PBZ is ideal for long-term growth control in perennial systems like orchards.[8][10] UCZ is safer for annual cropping systems where soil residue could harm subsequent crops. |
| Potency | Highly active. | More active than PBZ on a per-mass basis (often 5-10x). | Lower concentrations of UCZ are needed to achieve the same effect, which can be a cost and environmental advantage. |
| Primary Effect | Strong inhibition of both shoot and root growth.[8] | Primarily inhibits shoot growth with less impact on the root system.[8][11] | UCZ is preferred for tuber and root crops (e.g., potatoes, peanuts) where inhibiting the harvestable organ is undesirable.[8] |
| Mobility | Primarily xylem-mobile.[10] | Primarily xylem-mobile. | Both are effectively transported from roots to shoots, making soil drench applications effective. |
Application Methods
-
Foliar Spray: Allows for rapid uptake and response.[15] The key challenge is achieving uniform coverage, as overdosing on upper leaves can cause localized stunting. It is often recommended to use a lower spray angle to target lower and middle leaves, relying on xylem transport to move the compound to the growing tips.[2]
-
Soil Drench: Application directly to the growing media. This method provides a more uniform and sustained release of the compound as it is taken up by the roots.[17][18] It is the preferred method for long-term growth control in containerized plants and orchards.
-
Seed Treatment: Applying triazoles directly to seeds can confer early fungicidal protection and impart beneficial growth-regulating and stress-tolerance traits from the earliest seedling stage.[7][19][20] This is an efficient method for delivering a small, precise dose.
Experimental Protocols
The following protocols provide a framework for systematically evaluating the PGR effects of triazole derivatives. All experiments should include a vehicle control (solvent only) to account for any effects of the carrier solution.
Protocol 1: Seedling Growth Dose-Response Assay
Objective: To determine the effective concentration range of a triazole derivative for growth regulation in a target plant species. This self-validating system establishes the causal link between concentration and phenotype.
Materials:
-
Plant seeds (Arabidopsis thaliana, tomato, or wheat are common models).
-
Sterile growth medium (e.g., 1:1 peat:vermiculite mix or Murashige & Skoog agar for in-vitro assays).
-
Pots (e.g., 7 cm square) or sterile petri dishes.
-
Triazole compound (e.g., Paclobutrazol).
-
Solvent (e.g., analytical grade DMSO or Ethanol).
-
Controlled environment growth chamber.
-
Ruler and digital calipers.
-
Drying oven and analytical balance.
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the triazole compound in the chosen solvent. Store at -20°C.
-
Working Solutions: Perform a serial dilution of the stock solution to create a range of concentrations (e.g., 0.1, 0.5, 1, 5, 10, 50 µM). Include a vehicle-only control (0 µM). The final solvent concentration in all treatments should be constant and low (<0.1%) to avoid solvent toxicity.
-
Planting and Germination: Sow seeds uniformly in pots or on agar plates. Allow seeds to germinate and establish for 7-10 days until seedlings are at a consistent developmental stage (e.g., two true leaves).
-
Treatment Application (Soil Drench): For each pot, apply a fixed volume (e.g., 10 mL) of the corresponding working solution directly to the soil surface. This ensures a precise and replicable dose per plant.
-
Growth Conditions: Transfer the treated plants to a growth chamber with controlled conditions (e.g., 22°C, 16h light/8h dark photoperiod, 60% relative humidity). Randomize the position of the pots to minimize positional effects.
-
Data Collection (14-21 days post-treatment):
-
Shoot Height: Measure the height from the cotyledonary node to the apical meristem.
-
Root Length: Carefully remove the plant from the medium, wash the roots, and measure the length of the primary root.
-
Biomass: Separate shoots and roots. Record the fresh weight immediately. Dry the tissues at 60°C for 72 hours and record the dry weight.
-
Leaf Area: Excise all true leaves and measure their total area using an imaging system or leaf area meter.
-
-
Data Analysis: For each parameter, calculate the mean and standard error for each concentration. Plot the parameter (e.g., shoot height) as a function of triazole concentration to visualize the dose-response relationship.
Protocol 2: Quantification of Triazole-Induced Drought Stress Tolerance
Objective: To assess and quantify the protective effects of a pre-determined optimal triazole concentration against drought stress.
Materials:
-
Established seedlings (from Protocol 1, use a concentration that gives ~30-50% growth reduction).
-
Controlled environment growth chamber.
-
Pressure chamber (for water potential).
-
Porometer (for stomatal conductance).
-
Spectrophotometer.
-
Reagents for biochemical assays (e.g., proline, malondialdehyde).
Methodology:
-
Experimental Groups: Establish four experimental groups (n=10-15 plants per group):
-
Group A: Well-Watered (WW) + Vehicle Control
-
Group B: Drought-Stressed (DS) + Vehicle Control
-
Group C: Well-Watered (WW) + Triazole
-
Group D: Drought-Stressed (DS) + Triazole
-
-
Pre-Treatment: Treat groups C and D with the selected optimal concentration of the triazole via soil drench. Treat groups A and B with the vehicle control. Allow plants to grow for 7 days to ensure uptake and physiological response.
-
Drought Induction: Withhold watering completely from groups B and D. Continue to water groups A and C to maintain soil at field capacity.
-
Physiological Monitoring (Perform at Day 0, 3, 6, 9 of drought):
-
Relative Water Content (RWC): Excise a leaf, weigh it (Fresh Weight, FW). Float it in deionized water for 4 hours to rehydrate fully, blot dry, and weigh again (Turgid Weight, TW). Dry the leaf at 60°C for 48 hours and weigh (Dry Weight, DW). Calculate RWC (%) = [(FW - DW) / (TW - DW)] x 100.
-
Stomatal Conductance: Use a leaf porometer to measure the rate of gas exchange on the abaxial surface of a fully expanded leaf.
-
Chlorophyll Content: Use a SPAD meter for a non-destructive estimate, or perform a solvent extraction (e.g., 80% acetone) and measure absorbance spectrophotometrically.
-
-
Biochemical Analysis (at the end of the stress period):
-
Harvest leaf tissue and flash-freeze in liquid nitrogen.
-
Perform assays for stress markers such as proline (osmoprotectant) and malondialdehyde (MDA, an indicator of lipid peroxidation).
-
-
Recovery Assessment: After the stress period (e.g., 10 days or when Group B shows severe wilting), re-water all plants and monitor survival and recovery rates for 5-7 days.
Data Presentation:
| Parameter | Control (WW) | Control (DS) | Triazole (WW) | Triazole (DS) |
| RWC (%) | ||||
| Stomatal Conductance (mmol m⁻² s⁻¹) | ||||
| Proline (µmol g⁻¹ FW) | ||||
| MDA (nmol g⁻¹ FW) | ||||
| Survival Rate (%) | 100 | 100 |
Protocol 3: Phytohormone Quantification by LC-MS/MS
Objective: To provide mechanistic evidence by quantifying changes in endogenous levels of gibberellins, abscisic acid, and cytokinins following triazole treatment.
Rationale: This protocol is technically demanding and requires specialized equipment. The trustworthiness of the data relies on a fully validated analytical method, including the use of stable isotope-labeled internal standards for accurate quantification.[21][22]
Methodology (Abridged):
-
Sample Collection: Harvest shoot or root tissue from control and triazole-treated plants (from Protocol 1 or 2). Immediately flash-freeze in liquid nitrogen and store at -80°C.
-
Extraction: Homogenize the frozen tissue (~100 mg FW) in a pre-chilled extraction buffer (e.g., 80% methanol) containing a cocktail of deuterated internal standards for each hormone class to be analyzed.
-
Purification: Centrifuge the homogenate to pellet debris. The supernatant, containing the hormones, is passed through a Solid Phase Extraction (SPE) C18 column to remove interfering compounds like lipids and pigments.
-
Analysis: The purified extract is concentrated and injected into a High-Performance Liquid Chromatography (HPLC) system coupled to a tandem Mass Spectrometer (MS/MS).[23]
-
The HPLC separates the different hormones based on their physicochemical properties.
-
The MS/MS identifies and quantifies each hormone based on its specific mass-to-charge ratio (m/z) and fragmentation pattern (Multiple Reaction Monitoring - MRM mode).
-
-
Quantification: The concentration of each endogenous hormone is calculated by comparing its peak area to the peak area of its corresponding known-concentration internal standard.
References
-
Kamran, M., et al. (2022). Role of triazolic compounds in underlying mechanisms of plant stress tolerance: A Review. Frontiers in Plant Science. [Link]
-
Fletcher, R. A., et al. (2000). Triazoles as plant growth regulators and stress protectants. Horticultural Reviews. [Link]
-
Soumya, P. R., et al. (2017). Triazoles as Plant Growth Regulators and Stress Protectants. ResearchGate. [Link]
-
Davis, T. D. (1991). Regulation of Tree Growth and Development with Triazole Compounds. Arboriculture & Urban Forestry. [Link]
-
Chandra, K., & Roychoudhury, A. (2020). Triazole-Based Plant Growth-Regulating Agents: A Recent Update. ResearchGate. [Link]
-
Jena, S., et al. (2023). Dual Role of Triazole Fungicides in Managing Alternaria Blight and Promoting Growth in Groundnut (Arachis hypogaea L.). MDPI. [Link]
-
News Media (2024). Both paclobutrazol and uniconazole can control the growth of plants, but the effects of control are obviously different. How to choose? Henan Vision. [Link]
-
Fletcher, R. A., et al. (1986). Comparative Fungitoxic and Plant Growth Regulating Properties of Triazole Derivatives. Plant and Cell Physiology. [Link]
-
Kuznetsov, V. V., et al. (2023). Effect of Triazole Fungicides Titul Duo and Vintage on the Development of Pea (Pisum sativum L.) Symbiotic Nodules. MDPI. [Link]
-
Hýsková, V., et al. (2021). Side effects of triazoles on treated crops. Chemosphere. [Link]
-
Asami, T., et al. (2000). Characterization of Brassinazole, a Triazole-Type Brassinosteroid Biosynthesis Inhibitor. Plant Physiology. [Link]
-
Jaleel, C. A., et al. (2009). Effect of triazoles percentage changes in photosynthetic parameters of Amorphophallus campanulatus on 100 Days after planting. ResearchGate. [Link]
-
Suganthi, S., et al. (2019). Effect of triazoles on pigment and biochemical content of beet root (Beta vulgaris L.). Journal of Pharmacognosy and Phytochemistry. [Link]
-
Oosthuyse, S. A. (2022). Effect of Uniconazole or Paclobutrazol, Spray Applied with or without KNO3, at or at and after Flowering, on Tree Yield, Solitary. Avocadosource.com. [Link]
-
Yang, X., et al. (2024). Regulatory Effects of Paclobutrazol and Uniconazole Mixture on the Morphology and Biomass Allocation of Amorpha fruticosa Seedlings. MDPI. [Link]
-
Delong Chemical (2024). The difference of Paclobutrazol, Uniconazole, Chlormequat Chloride and Mepiquat chloride. Zhengzhou Delong Chemical Co., Ltd. [Link]
-
Manivannan, P., et al. (2015). The effect of triazole induced photosynthetic pigments and biochemical constituents of Zea mays L. (Maize) under drought stress. CORE. [Link]
-
Kamran, M., et al. (2022). Insight of PBZ mediated drought amelioration in crop plants. Frontiers in Plant Science. [Link]
-
Yamada, K., et al. (2012). Synthesis of 2RS,4RS-1-[2-Phenyl-4-[2-(2-trifluromethoxy-phenoxy)-ethyl]-1,3-dioxolan-2-yl-methyl]-1H-1,2,4-triazole Derivatives as Potent Inhibitors of Brassinosteroid Biosynthesis. MDPI. [Link]
-
Delong Chemical (2020). Application guide of triazole fungicides. Zhengzhou Delong Chemical Co., Ltd. [Link]
-
Gullickson, G. (2024). 7 ways to ease human health concerns with triazole fungicides. Farm Progress. [Link]
-
Robert, G., & Rajasekar, P. (2016). Triazole-induced drought stress amelioration on growth, yield, and pigments composition of Helianthus annuus L. (sunfl ower). Semantic Scholar. [Link]
-
Rabert, G. A., et al. (2015). Triazole-induced drought stress amelioration on growth, yield, and pigments composition of Helianthus annuus L. (sunflower). CORE. [Link]
-
Yamada, K., et al. (2012). Inhibitory activity of triazole derivatives on Arabidopsis seedling growth. ResearchGate. [Link]
-
Sanna, T. R., et al. (2020). Efficacy of Triazoles in Management of Major Fungal Foliar Diseases of Cotton. ResearchGate. [Link]
-
Robertson, A. (2006). Fungicides: Triazoles. Iowa State University Digital Repository. [Link]
-
Matsumoto, T., et al. (2013). Comparison of Effect of Brassinosteroid and Gibberellin Biosynthesis Inhibitors on Growth of Rice Seedlings. CORE. [Link]
-
Tuna, A. (2013). Influence of foliarly applied different triazole compounds on growth, nutrition, and antioxidant enzyme activities in tomato ('Solanum lycopersicum' L.) under salt stress. Semantic Scholar. [Link]
-
De Vleesschauwer, D., et al. (2012). Brassinosteroids Antagonize Gibberellin- and Salicylate-Mediated Root Immunity in Rice. Plant Physiology. [Link]
-
Currey, C. J., et al. (2012). Paclobutrazol, Uniconazole, or Flurprimidol Applied at Various Concentrations as a Substrate Drench or Through Subirrigation Have Little Effect on Bee Balm Growth. HortTechnology. [Link]
-
Xiangshuo Chemical (n.d.). Triazole fungicides for agriculture. Xiangshuo Chemical Co., Ltd. [Link]
-
Dillard, H. R., & Seem, R. C. (1990). Triazole Seed Treatments Suppress Spore Production by Puccinia recondita, Septoria tritici, and Stagonospora nodorum from Wheat Leaves. Semantic Scholar. [Link]
-
European Patent Office (2010). Formulation for seed treatment. EPO. [Link]
-
Montfort, F., et al. (1994). Cereal Seed Treatments. British Crop Production Council. [Link]
-
Trapp, M. A., et al. (2014). Validated method for phytohormone quantification in plants. FAPESP. [Link]
-
Nguyen, T. B. T., et al. (2023). Degradation of Triazole Fungicides by Plant Growth-Promoting Bacteria from Contaminated Agricultural Soil. Microbiology Spectrum. [Link]
-
Berry, P. M., & Spink, J. H. (2009). Understanding the effect of a triazole with anti-gibberellin activity on the growth and yield of oilseed rape (Brassica napus). ResearchGate. [Link]
-
Li, N., et al. (2023). Editorial: Methods in phytohormone detection and quantification: 2022. Frontiers in Plant Science. [Link]
-
European Union Reference Laboratory for Pesticides (n.d.). Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables. eurl-pesticides.eu. [Link]
-
Trapp, M. A., et al. (2014). Validated method for phytohormone quantification in plants. Frontiers in Plant Science. [Link]
-
Lee, R., et al. (n.d.). Commercial Seed Treatment. University of Missouri Extension. [Link]
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- 4. academic.oup.com [academic.oup.com]
- 5. Effect of Triazole Fungicides Titul Duo and Vintage on the Development of Pea (Pisum sativum L.) Symbiotic Nodules - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. researchgate.net [researchgate.net]
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- 9. Application guide of triazole fungicides - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [ca.plant-growth-regulator.com]
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Application Notes and Protocols for 5-Mercapto-4-pentyl-4H-1,2,4-triazol-3-ol in Material Science
Foreword: Navigating the Frontier of Triazole Chemistry
The 1,2,4-triazole scaffold is a cornerstone in the development of functional materials and pharmaceuticals due to its unique structural and electronic properties.[1][2][3] Derivatives of 1,2,4-triazole are prevalent in a wide array of applications, from agrochemicals to advanced polymers and corrosion inhibitors.[1][4][5] This guide focuses on a specific, yet promising derivative: 5-Mercapto-4-pentyl-4H-1,2,4-triazol-3-ol . While direct literature on this exact molecule is emerging, its structural analogues have demonstrated significant potential in material science. This document, therefore, synthesizes established principles from closely related compounds to provide a robust framework for researchers exploring the applications of this compound. The protocols and insights presented herein are built upon a foundation of proven methodologies for similar triazole systems, offering a scientifically rigorous starting point for your investigations.
Synthesis of this compound: A Proposed Pathway
The synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiols and their tautomeric forms is a well-established area of heterocyclic chemistry.[2][6][7] A plausible and efficient route to the title compound involves the cyclization of a substituted thiosemicarbazide derivative. The following protocol is adapted from established methods for similar structures.
Proposed Synthetic Workflow
Caption: Proposed synthesis workflow for this compound.
Detailed Synthesis Protocol
Materials:
-
Pentyl isothiocyanate
-
Hydrazine hydrate
-
Carbon disulfide
-
Potassium hydroxide
-
Ethanol
-
Hydrochloric acid
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Synthesis of 4-Pentylthiosemicarbazide (Intermediate A):
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve pentyl isothiocyanate (1 molar equivalent) in ethanol.
-
Slowly add hydrazine hydrate (1 molar equivalent) to the solution. An exothermic reaction is expected.
-
After the initial reaction subsides, reflux the mixture for 2-3 hours.
-
Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.
-
Filter the white solid, wash with cold ethanol, and dry under vacuum.
-
-
Synthesis of the Potassium Dithiocarbazinate Intermediate (Intermediate B):
-
In a three-necked flask, dissolve potassium hydroxide (1 molar equivalent) in ethanol.
-
To this solution, add 4-pentylthiosemicarbazide (1 molar equivalent) and cool the mixture in an ice bath.
-
Slowly add carbon disulfide (1.1 molar equivalents) dropwise while maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
-
Cyclization to form this compound (Final Product):
-
To the solution containing the dithiocarbazinate intermediate, add hydrazine hydrate (1.2 molar equivalents).
-
Reflux the mixture for 6-8 hours, during which the evolution of hydrogen sulfide gas may be observed (use a fume hood).
-
After reflux, cool the reaction mixture and filter to remove any solid impurities.
-
Acidify the filtrate with dilute hydrochloric acid to a pH of 5-6 to precipitate the crude product.
-
Filter the precipitate, wash thoroughly with water, and recrystallize from a suitable solvent such as ethanol to obtain the purified this compound.
-
Characterization: The synthesized compound should be characterized by standard analytical techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry to confirm its structure.
Application in Corrosion Inhibition: Protecting Metallic Surfaces
A significant application for mercapto-substituted 1,2,4-triazoles is in the field of corrosion inhibition, particularly for copper and its alloys like brass.[8] The mechanism involves the formation of a protective self-assembled monolayer on the metal surface. The triazole ring, along with the sulfur and nitrogen atoms, acts as coordination sites for metal ions, while the pentyl group provides a hydrophobic barrier.
Mechanism of Corrosion Inhibition
The this compound molecule is expected to adsorb onto the metal surface through the mercapto group and the nitrogen atoms of the triazole ring. This forms a complex with the metal ions (e.g., Cu⁺, Zn²⁺), creating a thin, protective film that passivates the surface against corrosive agents. The pentyl chain orients away from the surface, creating a hydrophobic layer that repels water and further inhibits corrosion.
Caption: Workflow for corrosion inhibition using this compound.
Protocol for Evaluating Corrosion Inhibition Efficiency
Materials:
-
Metal coupons (e.g., brass, copper) of known dimensions
-
Corrosive medium (e.g., 0.5 M NaCl solution)
-
This compound
-
Potentiodynamic polarization setup (potentiostat)
-
Electrochemical impedance spectroscopy (EIS) analyzer
-
Scanning electron microscope (SEM)
Procedure:
-
Sample Preparation:
-
Mechanically polish the metal coupons to a mirror finish.
-
Degrease with acetone, rinse with deionized water, and dry.
-
-
Electrochemical Measurements (Potentiodynamic Polarization and EIS):
-
Prepare the corrosive solution with and without various concentrations of the inhibitor (e.g., 0.1 mM, 0.5 mM, 1 mM).
-
Use a standard three-electrode cell with the metal coupon as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.
-
Allow the working electrode to reach a stable open-circuit potential (OCP).
-
For potentiodynamic polarization, scan the potential from -250 mV to +250 mV versus OCP at a scan rate of 1 mV/s.
-
For EIS, apply a small amplitude AC signal (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 10 mHz) at the OCP.
-
-
Surface Analysis (SEM):
-
Immerse metal coupons in the corrosive solution with and without the inhibitor for an extended period (e.g., 24 hours).
-
Remove the coupons, rinse gently with deionized water, and dry.
-
Analyze the surface morphology using SEM to observe the extent of corrosion and the presence of a protective film.
-
Data Analysis and Expected Results
| Technique | Parameter | Expected Result with Inhibitor |
| Potentiodynamic Polarization | Corrosion Current Density (icorr) | Significant decrease compared to the blank solution. |
| Corrosion Potential (Ecorr) | Shift in potential, indicating anodic or cathodic inhibition. | |
| Electrochemical Impedance Spectroscopy (EIS) | Charge Transfer Resistance (Rct) | Significant increase, indicating slower corrosion kinetics. |
| Double Layer Capacitance (Cdl) | Decrease, suggesting adsorption of the inhibitor on the surface. | |
| Scanning Electron Microscopy (SEM) | Surface Morphology | Smoother surface with less pitting and damage compared to the blank. |
Inhibition Efficiency (IE%) Calculation: IE% = [(icorr(blank) - icorr(inh)) / icorr(blank)] x 100 where icorr(blank) and icorr(inh) are the corrosion current densities in the absence and presence of the inhibitor, respectively.
Further Potential Applications in Material Science
The unique molecular structure of this compound opens up possibilities for its use in other areas of material science.
-
Polymer Science: The mercapto and hydroxyl groups can serve as reactive sites for polymerization or for grafting onto existing polymer backbones. This could be used to modify the properties of polymers, such as improving their thermal stability, flame retardancy, or metal-chelating capabilities.[4]
-
Functional Coatings and Thin Films: Similar to its role in corrosion inhibition, this molecule could be used to create functionalized surfaces with specific properties, such as hydrophobicity, antimicrobial activity, or sensing capabilities.
-
Liquid Crystals: The rigid triazole core combined with a flexible alkyl chain is a structural motif found in some liquid crystalline materials.[9] Further derivatization could lead to the development of novel mesogenic materials.
Concluding Remarks
This compound represents a promising candidate for various applications in material science, most notably as a corrosion inhibitor. The protocols and theoretical framework provided in this guide are intended to empower researchers to explore its potential effectively. While drawing upon the established chemistry of related 1,2,4-triazole derivatives, it is crucial to conduct empirical studies to validate these proposed applications and to fully characterize the behavior of this specific molecule. The convergence of a versatile heterocyclic core with functional side chains makes this compound a compelling subject for future research and development in advanced materials.
References
- Inhibition of Brass (80/20) by 5-Mercaptopentyl-3-Amino-1,2,4-Triazole in Neutral Solutions.
- This compound - Matrix Scientific.
- 5-MERCAPTO-4H-[1 2 4]TRIAZOL-3-OL - Crescent Chemical Company.
- This compound - Amerigo Scientific.
- Overview of Mercapto-1,2,4-Triazoles - JOCPR.
- Synthesis and Biological Activity of Some Novel Derivatives of 4-Amino-3-(D-galactopentitol-1-yl)-5-mercapto-1,2,4-triazole - NIH.
-
5-mercapto-4H-[8][10][11]triazol-3-ol - Sigma-Aldrich. Available at:
- 4-Amino-3-hidrazino-5-mercapto-1,2,4-triazol - Chem-Impex.
- Probing N-substituted 4-(5-mercapto-4-ethyl-4H-1,2,4-triazol-3-yl)-N-phenylpiperdine-1-carboxamides as potent 15-LOX inhibitors supported with ADME, DFT calculations and molecular docking studies - PMC - NIH.
- Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti- - Ginekologia i Poloznictwo.
- Structure of 3-phenyl-4-amino-5-mercapto-1,2,4-triazole. - ResearchGate.
- The synthesis of 4H-3-mercapto-5-methyl-4-phenyl-1,2,4-triazole (1). - ResearchGate.
- (New) 5-Substituted-4H-4-amino-3-mercapto-1,2,4-triazoles with Increased Complexing Capabilities - ResearchGate.
- Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives - MDPI.
- Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II) - Oriental Journal of Chemistry.
- Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives - KTU AVES.
- 5-mercapto-4-methyl-4H-1,2,4-triazol-3-ol | CAS 22244-61-7 | SCBT.
- 4-(((3-(4-tert-butyl-ph)-5-mercapto-4h-1,2,4-triazol-4-yl)imino)me)benzoic acid.
- Mesogenic materials incorporating 4H-1,2,4-triazol-3-thiol moiety: Synthesis, characterization and liquid crystals study.
- Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol | Current issues in pharmacy and medicine.
- The synthesis of 4H-4-amino-5-(4-pyridyl)-3-mercapto-1,2,4-triazole (3). - ResearchGate.
Sources
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- 2. Probing N-substituted 4-(5-mercapto-4-ethyl-4H-1,2,4-triazol-3-yl)-N-phenylpiperdine-1-carboxamides as potent 15-LOX inhibitors supported with ADME, DFT calculations and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II) – Oriental Journal of Chemistry [orientjchem.org]
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- 10. 1765-48-6 Cas No. | 11 | Matrix Scientific [matrixscientific.com]
- 11. This compound - Amerigo Scientific [amerigoscientific.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 5-Mercapto-4-pentyl-4H-1,2,4-triazol-3-ol
Welcome to the dedicated technical support guide for the purification of 5-Mercapto-4-pentyl-4H-1,2,4-triazol-3-ol. This resource is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols for obtaining this compound in high purity.
The unique structure of this compound, featuring a polar triazole core, acidic mercapto and hydroxyl groups (which can exist in thione and keto tautomeric forms), and a nonpolar pentyl chain, presents specific challenges and opportunities in purification. This guide will equip you with the knowledge to navigate these intricacies effectively.
Troubleshooting Guide: Common Purification Hurdles
This section addresses specific issues that may arise during the purification of this compound, providing probable causes and actionable solutions.
Issue 1: Oiling Out or Failure to Crystallize During Recrystallization
Your compound precipitates from the recrystallization solvent as a liquid (oil) rather than a solid, or fails to precipitate at all upon cooling.
-
Probable Cause 1: Inappropriate Solvent Choice. The polarity of the solvent may be too high, keeping the compound solubilized even at low temperatures, or too low, causing it to crash out of solution prematurely as an amorphous oil.
-
Solution:
-
Systematic Solvent Screening: Test the solubility of your crude product in a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, and mixtures with water). A good recrystallization solvent will dissolve the compound when hot but have limited solubility when cold.[1]
-
Utilize a Co-Solvent System: If a single solvent is not ideal, a binary solvent system can be effective. For instance, dissolve the compound in a minimal amount of a good solvent (like hot ethanol or methanol) and then slowly add a poor solvent (like water or hexane) until the solution becomes turbid. Reheat to clarify and then allow to cool slowly.[2]
-
-
Probable Cause 2: Cooling the Solution Too Rapidly. Rapid cooling encourages precipitation over crystallization, often leading to the trapping of impurities and the formation of oils.[3]
-
Solution:
-
Slow Cooling: Allow the hot, saturated solution to cool to room temperature undisturbed. Insulating the flask can further slow the cooling process. Once at room temperature, the flask can be moved to a refrigerator and then a freezer to maximize yield.[4]
-
-
Probable Cause 3: Presence of Impurities. Impurities can inhibit crystal lattice formation.
-
Solution:
-
Activated Carbon Treatment: If colored impurities are present, they can sometimes be removed by adding a small amount of activated carbon to the hot solution before filtration.[4] However, be aware that activated carbon can also adsorb your desired product, potentially reducing the yield.[3]
-
Pre-Purification: If the crude material is very impure, a preliminary purification step, such as a quick filtration through a plug of silica gel, might be necessary before attempting recrystallization.[5]
-
Issue 2: Persistent Impurities After Recrystallization
Despite successful crystallization, analytical data (e.g., NMR, LC-MS) shows the presence of contaminants.
-
Probable Cause: Co-crystallization of Impurities. The impurities may have very similar solubility profiles to the target compound.[1] This is common with structural isomers or homologs formed during synthesis.
-
Solution:
-
Switch Purification Technique: Recrystallization may not be sufficient. Column chromatography is often the next logical step for separating compounds with similar polarities.[1][4]
-
Acid-Base Extraction: The mercapto and hydroxyl groups on the triazole ring impart acidic properties. You can selectively extract your compound into an aqueous basic solution (e.g., dilute NaOH or NaHCO₃), wash the aqueous layer with an organic solvent (like ethyl acetate or dichloromethane) to remove non-acidic impurities, and then re-acidify the aqueous layer to precipitate your purified compound.
-
Issue 3: Streaking or Poor Separation in Silica Gel Chromatography
When performing thin-layer chromatography (TLC) or column chromatography on silica gel, the compound streaks or fails to separate cleanly from impurities.
-
Probable Cause: Interaction with Acidic Silica. The basic nitrogen atoms in the triazole ring can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to tailing or streaking.[5] The compound might even partially decompose on the acidic stationary phase.[6]
-
Solution:
-
Mobile Phase Modifier: Add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica. Triethylamine (0.1-1%) is a common choice.[5] Alternatively, using a mobile phase containing ammonia (e.g., a small percentage of a 7N solution of ammonia in methanol) can be very effective.[5]
-
Alternative Stationary Phases:
-
Neutral or Basic Alumina: These can be good alternatives to silica gel for basic compounds.[5]
-
Reversed-Phase (C18) Chromatography: This technique separates compounds based on hydrophobicity. Given the pentyl group, your compound should have good retention on a C18 column. A typical mobile phase would be a gradient of water and acetonitrile or methanol, often with a small amount of formic acid or trifluoroacetic acid to improve peak shape.[5]
-
-
Issue 4: Low Recovery from Column Chromatography
A significant amount of your compound is lost during chromatographic purification.
-
Probable Cause 1: Irreversible Adsorption. The compound may be sticking irreversibly to the stationary phase, especially if it is sensitive to the acidity of silica gel.[5]
-
Solution:
-
Test Stability: Before committing to a large-scale column, spot your compound on a TLC plate, let it sit for an hour, and then develop it to see if any degradation has occurred.[5]
-
Deactivate Silica Gel: Flush the column with your eluent containing a modifier like triethylamine before loading your sample.[7]
-
-
Probable Cause 2: Using an Excessively Polar Eluent. If you start with or switch to a very polar solvent system too quickly, your compound may elute rapidly in a large volume of solvent along with impurities, making isolation difficult and leading to apparent low recovery.
-
Solution:
-
Optimize Solvent System with TLC: Carefully determine the optimal solvent system using TLC. Aim for an Rf value of 0.2-0.4 for your target compound to ensure good separation on the column.[7]
-
Use Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This will allow for the elution of less polar impurities first, followed by your compound in a more concentrated band.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for purifying crude this compound?
For most syntheses, recrystallization is the most efficient first step. It is a cost-effective and scalable technique for removing the bulk of impurities. Based on the structure and literature for similar compounds, begin by screening alcoholic solvents like ethanol and isopropanol, or a mixture of DMF and water.[8]
Q2: My compound is a solid. How should I load it onto a silica gel column?
There are two main methods for loading a solid sample:
-
Wet Loading: Dissolve your crude product in a minimum amount of a strong solvent (like methanol or dichloromethane). This solution is then drawn up in a pipette and carefully applied to the top of the column bed.
-
Dry Loading: This is often the preferred method as it can lead to better resolution. Dissolve your crude product in a suitable solvent, add a small amount of silica gel (or Celite), and then remove the solvent under reduced pressure (e.g., on a rotary evaporator) to obtain a dry, free-flowing powder.[5] This powder is then carefully added to the top of the column.[7]
Q3: Can I use proton NMR to monitor the purity of my column fractions?
Absolutely. While TLC is the traditional method, analyzing fractions by ¹H NMR can be very powerful.[9] It allows you to directly observe the signals for your compound versus any impurities, providing unambiguous identification of the purest fractions to combine. This can be especially useful if your compound and impurities have similar Rf values or do not visualize well with TLC stains.[9]
Q4: The purified compound has a slight yellow tint. What could be the cause?
A yellow or brownish color can sometimes indicate the presence of oxidized sulfur-containing impurities. The mercapto group (-SH) can be susceptible to air oxidation, leading to the formation of disulfides (R-S-S-R).
-
Troubleshooting:
-
Try recrystallizing the material again, potentially with the addition of a very small amount of a reducing agent like sodium bisulfite.
-
Ensure that the purified material is stored under an inert atmosphere (e.g., nitrogen or argon) to prevent further oxidation.
-
Q5: What are the expected tautomeric forms of this molecule, and how do they affect purification?
This compound can exist in several tautomeric forms, primarily the thione-ol and the mercapto-keto forms. In the solid state and in solution, it is likely an equilibrium mixture of these forms. The thione form (C=S) is often predominant for 3-mercapto-1,2,4-triazoles.[10] This equilibrium means the molecule has both hydrogen bond donors and acceptors, contributing to its polarity and its ability to interact with polar stationary phases like silica gel. The acidic protons on the nitrogen, sulfur, and oxygen atoms are key to its solubility in basic aqueous solutions, which can be exploited for purification via extraction.
Experimental Protocols & Data
Protocol 1: Optimized Recrystallization
This protocol is a starting point and should be optimized based on the specific impurities in your crude material.
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (see Table 1) and heat the mixture to boiling with stirring.
-
Continue adding small portions of the hot solvent until the solid is completely dissolved.[1]
-
If the solution is colored, allow it to cool slightly and add a spatula-tip of activated carbon. Reheat to boiling for a few minutes.
-
Perform a hot filtration through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and carbon, if used).[1]
-
Cover the flask and allow the filtrate to cool slowly to room temperature.
-
Once crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize precipitation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
Table 1: Suggested Solvents for Recrystallization Screening
| Solvent System | Polarity | Comments |
| Isopropanol | Moderately Polar | Often a good choice for triazole derivatives.[8] |
| Ethanol/Water | Polar | Dissolve in hot ethanol, add water dropwise until cloudy, reheat to clarify. |
| Acetonitrile | Polar Aprotic | Can provide different selectivity compared to alcohols. |
| Ethyl Acetate | Medium Polarity | Good for removing more nonpolar impurities. |
| Toluene | Nonpolar | Likely to be a poor solvent, but useful as an anti-solvent. |
Protocol 2: Flash Column Chromatography (Modified for Basic Compounds)
This protocol is designed to mitigate issues with streaking on silica gel.
-
TLC Analysis: Develop a solvent system that gives your target compound an Rf of ~0.3. A good starting point is a mixture of dichloromethane and methanol (e.g., 95:5) or ethyl acetate and hexanes. Add 0.5% triethylamine to the solvent mixture to improve the spot shape.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent (containing triethylamine).
-
Sample Loading: Prepare your sample for dry loading as described in the FAQ section.
-
Elution: Carefully add the eluent to the column and begin collecting fractions. Monitor the elution by TLC.
-
Fraction Analysis: Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent under reduced pressure. Note that removing the last traces of triethylamine may require co-evaporation with a solvent like dichloromethane or placing the sample under high vacuum.
Visualized Workflows
Purification Strategy Decision Tree
This diagram outlines a logical workflow for purifying your target compound.
Caption: Decision tree for selecting a purification method.
Dry Loading Workflow for Column Chromatography
This diagram illustrates the steps for preparing a sample for dry loading.
Caption: Workflow for dry loading a solid sample.
References
-
Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Machewar, K. (2017). Overview of Mercapto-1,2,4-Triazoles. Journal of Chemical and Pharmaceutical Research, 9(11), 132-144. Retrieved from [Link]
-
Troubleshooting Crystallization. (2022). In Chemistry LibreTexts. Retrieved from [Link]
-
Popova, Y., et al. (2021). Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. Molecules, 26(11), 3348. Retrieved from [Link]
-
Mioc, M., et al. (2017). Design, synthesis and pharmaco-toxicological assessment of 5-mercapto-1,2,4-triazole derivatives with antibacterial and antiproliferative activity. International Journal of Molecular Sciences, 18(3), 647. Retrieved from [Link]
-
Mastering Column Chromatography: Techniques and Tips. (2024). Chrom Tech, Inc. Retrieved from [Link]
-
Column Chromatography. (n.d.). Magritek. Retrieved from [Link]
-
Purification: Tips for Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
El-Sayed, W. A., et al. (2020). Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research (IJSR), 5(3), 1411-1428. Retrieved from [Link]
-
Al-Ghorbani, M., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Molecules, 27(9), 2674. Retrieved from [Link]
-
El-Gaby, M. S. A., et al. (2006). The chemistry of mercapto- and thione- substituted 1,2,4-triazoles and their utility in heterocyclic synthesis. ARKIVOC, 2006(ix), 59-112. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chromatography [chem.rochester.edu]
- 7. Purification [chem.rochester.edu]
- 8. jocpr.com [jocpr.com]
- 9. magritek.com [magritek.com]
- 10. ijsr.net [ijsr.net]
Technical Support Center: Strategies for Overcoming Aqueous Solubility Challenges of Mercapto-Triazoles
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the significant challenge of solubilizing mercapto-triazole derivatives in aqueous media. Our goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your experiments.
Section 1: Understanding the Core Problem: The Physicochemical Properties of Mercapto-Triazoles
Before troubleshooting, it is critical to understand the inherent chemical properties of mercapto-triazoles that contribute to their poor aqueous solubility.
FAQ 1.1: Why are many of my mercapto-triazole derivatives poorly soluble in water?
The limited aqueous solubility of mercapto-triazoles is not due to a single factor, but rather a combination of their structural features:
-
Thiol-Thione Tautomerism: This is the most critical concept to grasp. The mercapto-triazole core exists in a dynamic equilibrium between two tautomeric forms: the thiol (-SH) form and the thione (C=S) form.[1][2][3] In the solid state, and often in solution, the more stable thione form predominates.[1] This thione form is typically more planar, less polar, and has a greater tendency to self-associate through hydrogen bonding and crystal lattice packing, significantly reducing its interaction with water molecules.
-
Aromaticity and Substituents: The triazole ring itself is aromatic.[4] While the parent 1,2,4-triazole is very soluble in water[4][5][6], derivatives synthesized for biological activity often have bulky, nonpolar (lipophilic) substituents attached to the ring. These groups increase the molecule's overall hydrophobicity, favoring partitioning into non-aqueous environments over water.
-
Hydrogen Bonding: While the N-H and C=S groups can participate in hydrogen bonding, the strong intermolecular hydrogen bonds in the crystal lattice of the compound must be broken first before it can dissolve. Water must then compete effectively to form new hydrogen bonds with the solute. For larger, more hydrophobic molecules, this process is energetically unfavorable.
Caption: Fig 1. Thiol-Thione Tautomeric Equilibrium.
Section 2: Primary Troubleshooting Strategy: pH Modification
Altering the pH of the aqueous medium is the most powerful and direct first step for improving the solubility of ionizable compounds like mercapto-triazoles.
FAQ 2.1: How does pH affect the solubility of mercapto-triazoles?
Mercapto-triazoles are amphoteric molecules, meaning they have both acidic and basic properties.[6] This allows for strategic pH manipulation to generate a charged, and therefore more water-soluble, species.[7][8]
-
In Basic Conditions (High pH): The proton on the thiol group (or the N-H proton in the thione tautomer) is acidic, with a pKa typically in the range of 7-9. By raising the pH above the pKa, you deprotonate the molecule to form a negatively charged thiolate or triazolate anion. This ionic form is significantly more polar and readily interacts with water, dramatically increasing solubility.
-
In Acidic Conditions (Low pH): The nitrogen atoms in the triazole ring are basic and can be protonated. The pKa for this protonation is typically low, around 2-3.[6] By lowering the pH below this pKa, you form a positively charged triazolium cation, which is also much more soluble in water.
Causality: The transition from a neutral molecule to an ion is the key. The ion-dipole interactions between the charged mercapto-triazole and polar water molecules are much stronger and more energetically favorable than the dipole-dipole or hydrogen bonding interactions of the neutral form.
Caption: Fig 2. pH-dependent ionization of mercapto-triazoles.
Troubleshooting Guide: Determining the Optimal pH for Solubilization
This protocol establishes a pH-solubility profile to identify the pH at which your compound achieves maximum solubility.
Experimental Protocol 2.1: Aqueous pH-Solubility Profile
-
Preparation of Buffers: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7.4, 8, 10, 12). Use buffers with low salt concentrations initially to avoid common ion effects.
-
Sample Preparation: Add an excess amount of the solid mercapto-triazole compound to a known volume (e.g., 1 mL) of each buffer in separate glass vials. "Excess" means adding enough solid so that undissolved material is clearly visible after equilibration.
-
Equilibration (Critical Step): Tightly cap the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C). Allow the samples to equilibrate for at least 24-48 hours. This ensures you are measuring true thermodynamic solubility, not just the rate of dissolution.
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is best done by centrifugation at high speed (e.g., 14,000 rpm for 15 minutes) followed by careful collection of the supernatant. Alternatively, use a 0.22 µm syringe filter, but be cautious of potential compound adsorption to the filter material (pre-rinsing the filter with the solution can mitigate this).
-
Quantification: Dilute an aliquot of the clear supernatant with a suitable mobile phase or solvent. Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.
-
Data Analysis: Plot the measured solubility (e.g., in µg/mL or µM) on the y-axis against the buffer pH on the x-axis.
Data Presentation: Example pH-Solubility Profile
| Buffer pH | Measured Solubility (µg/mL) | Visual Observation |
| 2.0 | 150.5 | Some solid remains |
| 4.0 | 5.2 | Excess solid |
| 6.0 | 1.1 | Excess solid |
| 7.4 | 2.5 | Excess solid |
| 8.5 | 45.8 | Some solid remains |
| 10.0 | >500 (Fully Dissolved) | Clear solution |
Section 3: Advanced Solubilization Techniques
If pH adjustment is insufficient or undesirable (e.g., due to compound instability), several advanced formulation strategies can be employed.
FAQ 3.1: My compound is unstable at the required pH, or it's still not soluble enough. What are my next steps?
When pH modification is not a viable option, the next step is to modify the solvent system itself to make it more favorable for your compound. The primary methods are co-solvency and the use of formulation excipients like cyclodextrins.
Troubleshooting Guide: Co-Solvent Screening
Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system. This makes the environment more "hospitable" to hydrophobic molecules.
Experimental Protocol 3.1: Co-Solvent System Screening
-
Select Co-solvents: Choose a panel of pharmaceutically acceptable co-solvents. Common choices include:
-
Ethanol
-
Propylene Glycol (PG)
-
Polyethylene Glycol 400 (PEG 400)
-
Dimethyl Sulfoxide (DMSO) - Note: Primarily for in vitro/research use.
-
-
Prepare Solvent Systems: Create a series of aqueous buffer (at a stable pH, e.g., 7.4) and co-solvent mixtures. For example, prepare 10%, 20%, and 40% (v/v) solutions of each co-solvent in buffer.
-
Solubility Measurement: Using the same methodology as the pH-solubility profile (Protocol 2.1, Steps 2-5), measure the solubility of your mercapto-triazole in each co-solvent mixture.
-
Data Analysis: Tabulate and compare the results to identify the most effective co-solvent and the optimal concentration.
Data Presentation: Example Co-Solvent Solubility Data (at pH 7.4)
| Co-Solvent System (% v/v) | Solubility (µg/mL) | Fold Increase vs. Buffer |
| 0% (Aqueous Buffer) | 2.5 | 1.0 |
| 10% Ethanol | 15.2 | 6.1 |
| 20% Ethanol | 44.8 | 18.0 |
| 20% Propylene Glycol | 60.1 | 24.0 |
| 20% PEG 400 | 85.7 | 34.3 |
Troubleshooting Guide: Cyclodextrin-Mediated Solubilization
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like mercapto-triazoles, forming an inclusion complex that has much higher apparent aqueous solubility.
Experimental Protocol 3.2: Screening with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Prepare Cyclodextrin Solutions: Prepare a range of HP-β-CD concentrations (e.g., 1%, 5%, 10%, 20% w/v) in an aqueous buffer at the desired pH.
-
Solubility Measurement: Following the same shake-flask methodology (Protocol 2.1, Steps 2-5), determine the solubility of your compound in each cyclodextrin solution.
-
Phase Solubility Diagram: Plot the concentration of the dissolved mercapto-triazole (y-axis) against the concentration of HP-β-CD (x-axis). The shape of this curve can provide information on the stoichiometry and stability of the inclusion complex. A linear (AL-type) plot is common and indicates a 1:1 complex.
Caption: Fig 3. Encapsulation by cyclodextrin to form a soluble complex.
Section 4: General Experimental Best Practices & FAQs
FAQ 4.1: How can I accurately measure the solubility of my compound? The "shake-flask" method described in Protocol 2.1 is the gold standard for determining thermodynamic equilibrium solubility. It involves adding excess solid to a solvent, agitating until equilibrium is reached, separating the solid and liquid phases, and quantifying the dissolved solute.
FAQ 4.2: What is the impact of particle size on solubility? Thermodynamic solubility is an intrinsic property and is independent of particle size. However, the rate of dissolution is highly dependent on particle size.[9][10] Smaller particles have a larger surface area-to-volume ratio, which allows them to dissolve much faster. If your experiments are not properly equilibrated, you may be measuring dissolution rate instead of true solubility. Micronization (reducing particle size) can be a useful strategy for formulations where rapid dissolution is required.
FAQ 4.3: Can I just heat the solution to dissolve my compound? Increasing the temperature generally increases the solubility of solid compounds.[5][10][11] This can be a useful technique for preparing stock solutions. However, there are two critical caveats:
-
Stability: Ensure your compound is chemically stable at elevated temperatures.
-
Precipitation: The solution will become supersaturated upon cooling to room temperature, and the compound will likely precipitate out. This method is not suitable for preparing stable solutions for assays at room temperature unless the final concentration is below the room-temperature solubility limit.
Section 5: Summary & Decision-Making Workflow
The following workflow provides a logical progression for tackling solubility issues with mercapto-triazole derivatives.
Caption: Fig 4. A systematic workflow for addressing mercapto-triazole solubility.
References
-
Al-Masoudi, N. A. L., & Al-Soud, Y. A. (2009). The chemistry of mercapto- and thione- substituted 1,2,4-triazoles and their utility in heterocyclic synthesis. Semantic Scholar. [Link]
-
Kumar, K., Awasthi, D., & Rawat, D. S. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 881329. [Link]
-
Ascendia Pharma. (2021). 4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceutical Solutions. [Link]
-
Gabrielyan, L., et al. (2025). The thione‐thiol tautomerism in 1,2,4‐triazoles. ResearchGate. [Link]
-
Machewar, K. (2017). Overview of Mercapto-1,2,4-Triazoles. Journal of Chemical and Pharmaceutical Research, 9(11), 132-144. [Link]
-
Solubility of Things. (n.d.). 1,2,4-Triazole. Solubility of Things. [Link]
-
Li, P., et al. (2007). Synthesis and Biological Activity of Some Novel Derivatives of 4-Amino-3-(D-galactopentitol-1-yl)-5-mercapto-1,2,4-triazole. Molecules, 12(8), 1596-1605. [Link]
-
Raval, A. (n.d.). Factors influencing (affecting) on solubility of drugs in solvent. SlideShare. [Link]
-
Antonenko, A., et al. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. ResearchGate. [Link]
-
Wikipedia. (n.d.). 1,2,4-Triazole. Wikipedia. [Link]
-
Pop, R., et al. (2016). Theoretical Considerations Regarding the Thione-thiol Tautomerism in 2-(5-mercapto-1,3,4-thiadiazol-2-ylthio)acetic Acid. ResearchGate. [Link]
-
El-Faham, A., et al. (2024). Tautomerism of 1,2,4-triazole thione. ResearchGate. [Link]
-
Puel, F., et al. (2007). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). CORE. [Link]
-
Chemistry LibreTexts. (2019). The Effects of pH on Solubility. Chemistry LibreTexts. [Link]
-
Kumar, S., & Singh, S. (2014). Enhancement of solubility: A pharmaceutical overview. ResearchGate. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. ascendiacdmo.com [ascendiacdmo.com]
- 10. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Characterization of Mercapto-Triazole Tautomers
Welcome to the technical support center for the characterization of mercapto-triazole tautomers. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and quantifying the thione-thiol tautomeric forms of these versatile heterocyclic compounds. The inherent prototropic tautomerism in mercapto-triazoles presents a significant analytical challenge, as the position of the tautomeric equilibrium can profoundly influence a molecule's biological activity, physicochemical properties, and synthetic reactivity.[1][2] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to ensure accurate and reliable characterization.
Understanding the Thione-Thiol Equilibrium
Mercapto-triazoles can exist in two primary tautomeric forms: the thione form and the thiol form. This equilibrium is dynamic and highly sensitive to the surrounding environment, including solvent polarity, pH, temperature, and even the solid-state packing forces.[3][4][5] The thione form is characterized by a carbon-sulfur double bond (C=S) and an N-H bond within the triazole ring, while the thiol form contains a carbon-sulfur single bond with a sulfhydryl group (S-H).[1]
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to characterize the tautomeric form of my mercapto-triazole compound?
Q2: My 1H NMR spectrum shows a very broad peak around 13-14 ppm. What does this indicate?
A broad signal in the 13-14 ppm range in the 1H NMR spectrum is highly characteristic of the N-H proton of the thione tautomer.[1] The broadening is often due to proton exchange with residual water or other exchangeable protons in the sample, as well as the tautomeric equilibrium itself.[7] In contrast, the S-H proton of the thiol tautomer typically appears at a much higher field, often between 1.1 and 1.4 ppm, though it can be broad and difficult to observe.[1]
Q3: I am struggling to differentiate the tautomers using UV-Vis spectroscopy. What should I look for?
UV-Vis spectroscopy is a powerful tool for studying tautomeric equilibria, especially when varying solvent conditions. The thione and thiol forms have distinct chromophores and thus different absorption maxima. Generally, the thione form, with its C=S chromophore, exhibits a strong absorption band at longer wavelengths (around 250-310 nm) due to a p-π* transition.[8] The thiol form typically absorbs at shorter wavelengths. By measuring the spectra in a range of solvents with varying polarities, you can often observe a shift in the equilibrium, which manifests as a change in the relative intensities of the absorption bands.[9][10]
Q4: Can I use X-ray crystallography to definitively identify the tautomer?
Yes, single-crystal X-ray diffraction is considered the gold standard for determining the tautomeric form in the solid state. It provides unambiguous information about bond lengths and the positions of atoms, allowing for the direct visualization of the C=S double bond in the thione form or the S-H group in the thiol form.[11] However, it's crucial to remember that the tautomeric form in the solid state may not be the dominant form in solution.[1]
Q5: How can computational chemistry aid in my analysis?
Quantum chemical calculations, such as Density Functional Theory (DFT), are invaluable for predicting the relative stability of tautomers in both the gas phase and in solution (using solvent models).[7][11][12] These calculations can provide the relative free energies of the tautomers, helping to predict which form is likely to be dominant under specific conditions.[11] Furthermore, theoretical calculations can simulate NMR and UV-Vis spectra, which can then be compared with experimental data to support the assignment of the observed species.[7]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Ambiguous NMR Spectra (Broad Peaks, Overlapping Signals) | Rapid tautomeric exchange on the NMR timescale. | Lower the temperature of the NMR experiment. This can slow down the exchange rate, potentially allowing for the resolution of distinct signals for each tautomer. |
| Low concentration of one tautomer. | Use 2D NMR techniques like HSQC and HMBC to correlate proton and carbon signals, which can help in assigning minor species. | |
| Inconsistent UV-Vis Spectra Across Different Batches | Oxidation of the thiol form to a disulfide. | Prepare fresh solutions and run experiments promptly. The thiol form can be susceptible to oxidation, which will alter the UV-Vis spectrum.[3][4][5] |
| pH of the solution is not controlled. | Use buffered solutions to maintain a constant pH, as the tautomeric equilibrium can be pH-dependent.[1] | |
| Difficulty Growing Crystals for X-ray Diffraction | The compound exists as a mixture of tautomers in the crystallization solvent. | Screen a wide variety of crystallization solvents with different polarities. The dominant tautomer in solution can vary with the solvent, potentially favoring the crystallization of one form.[3][5] |
| Discrepancy Between Solid-State and Solution-State Data | The tautomeric equilibrium is shifted by intermolecular interactions in the crystal lattice. | This is an expected outcome. Clearly report the results from both solid-state (X-ray, solid-state NMR) and solution-state (NMR, UV-Vis) analyses and discuss the influence of the environment on the tautomeric equilibrium. |
Experimental Protocols
Protocol 1: NMR Spectroscopic Analysis of Tautomeric Equilibrium
This protocol outlines the use of 1H, 13C, and 15N NMR to characterize the tautomeric forms of a mercapto-triazole in solution.
1. Sample Preparation:
- Dissolve 5-10 mg of the mercapto-triazole compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d6, CDCl3, Methanol-d4).
- To study the effect of solvent, prepare parallel samples in solvents of varying polarity.
- Ensure the use of high-purity solvents to minimize interfering signals.
2. 1H NMR Acquisition:
- Acquire a standard 1D 1H NMR spectrum.
- Look for the characteristic N-H proton of the thione form (typically δ 13-14 ppm, broad) and the S-H proton of the thiol form (typically δ 1.1-1.4 ppm, can be broad).[1]
- Integrate the signals corresponding to each tautomer to estimate their relative populations.
3. 13C NMR Acquisition:
- Acquire a proton-decoupled 13C NMR spectrum.
- The key resonance to observe is the C=S carbon of the thione form, which typically appears in the range of 169.00–169.10 ppm.[1] The corresponding carbon in the thiol form will be significantly upfield.
4. 15N NMR Acquisition (Optional but Recommended):
- If available, 15N NMR can provide direct evidence of the protonation state of the nitrogen atoms in the triazole ring.
- Use 2D experiments like 1H-15N HMBC to correlate proton and nitrogen signals, which can be crucial for unambiguous assignment.
5. Data Analysis:
- Compare the chemical shifts with literature values for similar compounds.
- The ratio of the integrals of well-resolved peaks corresponding to each tautomer in the 1H NMR spectrum can be used to calculate the equilibrium constant (KT).
Protocol 2: UV-Vis Spectroscopic Investigation of Solvent Effects
This protocol details how to use UV-Vis spectroscopy to observe the shift in tautomeric equilibrium as a function of solvent polarity.
1. Preparation of Stock Solution:
- Prepare a concentrated stock solution (e.g., 1 mg/mL) of the mercapto-triazole in a solvent in which it is highly soluble (e.g., DMSO or methanol).
2. Preparation of Working Solutions:
- Prepare a series of dilute solutions (e.g., 10-5 M) in a range of solvents with varying polarities (e.g., cyclohexane, dichloromethane, acetonitrile, ethanol, water).[3]
- Ensure the final concentration is identical in all solvents.
3. Spectral Acquisition:
- Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).
- Use the pure solvent as a blank for each measurement.
4. Data Analysis:
- Identify the absorption maxima (λmax) for the bands corresponding to the thione and thiol tautomers.
- Plot the absorbance at the λmax of each tautomer as a function of the solvent polarity parameter (e.g., Dielectric Constant).
- A systematic shift in the relative intensities of the absorption bands with changing solvent polarity provides strong evidence for a tautomeric equilibrium. Polar solvents generally stabilize the more polar thione tautomer.[3][4][5]
Visualizing Workflows and Equilibria
Diagram 1: Tautomeric Equilibrium of a Mercapto-Triazole
Caption: Prototropic equilibrium between the thione and thiol tautomers.
(Note: The image SRC in the DOT script is a placeholder and would need to be replaced with actual chemical structure images for rendering.)
Diagram 2: Troubleshooting Workflow for Ambiguous Spectroscopic Data
Caption: Decision tree for troubleshooting ambiguous spectroscopic results.
References
-
Stoyanov, S., et al. (n.d.). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Science Publishing. Available at: [Link]
-
Al-Majid, A. M., et al. (2020). X-ray Single Crystal Structure, Tautomerism Aspect, DFT, NBO, and Hirshfeld Surface Analysis of a New Schiff Bases Based on 4-Amino-5-Indol-2-yl-1,2,4-Triazole-3-Thione Hybrid. MDPI. Available at: [Link]
-
Perlovich, G. L., & Stroylov, V. S. (2018). Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. Journal of Chemical Information and Modeling. Available at: [Link]
-
Kjellin, G., & Sandström, J. (1973). The thione-thiol tautomerism in simple thioamides. Acta Chemica Scandinavica. Available at: [Link]
-
Slideshare. (n.d.). Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. Available at: [Link]
-
Antonov, L., et al. (2015). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. ResearchGate. Available at: [Link]
-
Canadian Science Publishing. (n.d.). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Available at: [Link]
-
Al-Majid, A. M., et al. (2020). X-ray Single Crystal Structure, Tautomerism Aspect, DFT, NBO, and Hirshfeld Surface Analysis of a New Schiff Bases Based on 4-Amino-5-Indol-2-yl-1,2,4-Triazole-3-Thione Hybrid. MDPI. Available at: [Link]
-
Katritzky, A. R., et al. (2009). Let's not forget tautomers. Journal of Computer-Aided Molecular Design. Available at: [Link]
-
Singh, P., et al. (2012). Impact of tautomery of 3-(4H-1,2,4-triazol-3-ylthio)-N-phenylpropanamide on the COX-1 inhibitory mechanism. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Beran, G. J. O., et al. (2021). Taming Tautomerism in Organic Crystal Structure Prediction. Journal of the American Chemical Society. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Available at: [Link]
-
Vdovkin, V. A., et al. (2003). Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. The Journal of Organic Chemistry. Available at: [Link]
-
Pylypenko, D., et al. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. Structural Chemistry. Available at: [Link]
-
Larina, L. I. (2018). Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. MDPI. Available at: [Link]
-
National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. Available at: [Link]
-
Larina, L. I., & Milata, V. (2009). 1H, 13C and 15N NMR spectroscopy and tautomerism of nitrobenzotriazoles. Magnetic Resonance in Chemistry. Available at: [Link]
-
Larina, L. I. (n.d.). Tautomerism and Structure of Azoles: Nuclear Magnetic Resonance Spectroscopy. ResearchGate. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Overview of Mercapto-1,2,4-Triazoles. Available at: [Link]
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- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
avoiding degradation of 5-Mercapto-4-pentyl-4h-1,2,4-triazol-3-ol during storage
Welcome to the technical support center for 5-Mercapto-4-pentyl-4H-1,2,4-triazol-3-ol. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage and handling. As a molecule featuring a reactive thiol group, understanding its potential degradation pathways is critical for reliable and reproducible experimental outcomes.
Troubleshooting Guide: Common Storage and Handling Issues
This section addresses specific problems you might encounter, their probable causes, and validated solutions.
Issue 1: Inconsistent experimental results or loss of compound activity over time.
Question: My recent experiments using a previously opened bottle of this compound are yielding inconsistent results compared to when the bottle was new. What could be the cause?
Answer: The most likely cause is the degradation of the compound due to improper storage, leading to a decrease in purity. The primary culprit for mercapto-containing compounds is oxidation of the thiol (-SH) group.
Causality Explained: The thiol group is susceptible to oxidation, especially when exposed to atmospheric oxygen. This process can be accelerated by factors such as elevated temperature, light, and pH. The initial oxidation product is typically a disulfide dimer, which will have different chemical properties and likely reduced or no desired biological activity. Further oxidation can lead to the formation of sulfonic acids.
Immediate Troubleshooting Steps:
-
Verify Purity: Use an analytical technique like LC-MS/MS to check the purity of your current stock. Look for the expected molecular weight of the parent compound and potential masses corresponding to the disulfide dimer.
-
New Stock Comparison: If possible, compare the performance of your current stock against a freshly opened, new lot of the compound.
-
Review Storage Conditions: Carefully review your current storage protocol against the recommended conditions outlined in this guide.
Long-Term Solution: Implement a strict storage and handling protocol for all new and existing stock of this compound.
Issue 2: Visible changes in the compound, such as discoloration or clumping.
Question: I've noticed my powdered this compound has developed a slight yellow tint and is starting to clump. Is it still usable?
Answer: Visible changes like discoloration or clumping are strong indicators of chemical degradation and/or moisture absorption. It is not recommended to use the compound for quantitative or sensitive experiments.
Causality Explained:
-
Discoloration: The formation of oxidized species or other degradation byproducts can lead to a change in the material's color.
-
Clumping: This suggests moisture has been introduced into the container. The presence of water can accelerate certain degradation pathways and physically alter the powdered form.
Immediate Troubleshooting Steps:
-
Discard Affected Stock: To ensure the integrity of your research, it is safest to discard the visibly degraded material in accordance with your institution's chemical waste disposal procedures.
-
Inspect Storage Area: Check the storage location (e.g., refrigerator, desiccator) for any signs of temperature fluctuations or humidity control failure.
Long-Term Solution: Always store the compound in a desiccated environment, even when refrigerated. Consider subdividing larger quantities into smaller, single-use vials to minimize repeated exposure of the entire stock to the atmosphere.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To maximize shelf-life and maintain purity, the compound should be stored under the following conditions.[1][2]
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C (Refrigerator) | Slows the rate of potential degradation reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the sensitive thiol group.[1] |
| Light | In the dark (Amber vial) | Minimizes the risk of light-induced degradation.[2] |
| Moisture | Dry (Sealed container in a desiccator) | Prevents hydrolysis and other moisture-related side reactions. |
| Container | Tightly sealed, airtight container | Protects from atmospheric oxygen and moisture.[2] |
Q2: How does pH affect the stability of this compound in solution?
A2: The stability of the thiol group is pH-dependent. Thiol groups are more readily oxidized at higher (basic) pH levels due to the deprotonation to the more nucleophilic thiolate anion.[3] Conversely, strongly acidic conditions might favor more extensive oxidation to sulfinic or sulfonic acids. For solution-based experiments, it is advisable to prepare solutions fresh and use buffers in the neutral to slightly acidic range if compatible with your experimental design.
Q3: What are the primary degradation pathways I should be aware of?
A3: The two main degradation pathways of concern are oxidation and photodegradation. The 1,2,4-triazole ring itself is generally quite stable and less prone to hydrolysis under typical conditions.[4][5]
-
Oxidation: The thiol group (-SH) can be oxidized by atmospheric oxygen to form a disulfide (-S-S-) dimer. This is the most common degradation pathway.
-
Photodegradation: Exposure to UV or even ambient light over extended periods can induce degradation, potentially leading to a variety of products including disulfide dimers or further oxidized species.[6]
Visualizing Degradation and Handling Workflows
To provide a clearer understanding of the processes involved, the following diagrams illustrate the primary degradation pathway and the recommended handling workflow for air-sensitive compounds.
Caption: Primary oxidative degradation of the thiol group.
Caption: Workflow for handling air-sensitive thiols.
Experimental Protocols
Protocol 1: Aliquoting and Storing for Long-Term Use
This protocol is designed to preserve the integrity of a bulk supply of the compound by dividing it into smaller, experiment-sized portions.
Materials:
-
This compound
-
Inert atmosphere glovebox or Schlenk line
-
Appropriate number of small (e.g., 1-2 mL) amber glass vials with airtight caps
-
Spatula
-
Analytical balance
Procedure:
-
Prepare Inert Environment: Purge the glovebox with high-purity argon or nitrogen to reduce oxygen and moisture levels to a minimum. If using a Schlenk line, ensure all glassware is properly dried and purged.
-
Pre-label Vials: Label all vials with the compound name, lot number, aliquot amount, and date.
-
Transfer Compound: Inside the inert atmosphere, carefully open the main container of this compound.
-
Aliquot: Using a clean spatula, weigh the desired amount of the compound into each pre-labeled amber vial. Work efficiently to minimize exposure time.
-
Seal Vials: Tightly seal each vial immediately after aliquoting.
-
Backfill and Store: Before removing from the glovebox, ensure the vials are in a sealed secondary container. For storage, place the aliquoted vials in a desiccator inside a refrigerator at 2-8°C.
Protocol 2: Preparation of a Standard Solution
This protocol details the steps for preparing a solution for an experiment, minimizing degradation during the process.
Materials:
-
Aliquoted and properly stored vial of this compound
-
High-purity, deoxygenated solvent (e.g., DMSO, DMF, or appropriate buffer)
-
Gas-tight syringe
-
Septum-sealed vial
Procedure:
-
Deoxygenate Solvent: Before use, sparge your chosen solvent with a stream of high-purity argon or nitrogen for at least 20-30 minutes to remove dissolved oxygen.
-
Equilibrate Vial: Remove one aliquoted vial from the refrigerator and allow it to warm to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold powder.
-
Inert Atmosphere Transfer: In a fume hood, open the vial and quickly add the required volume of deoxygenated solvent. For maximum protection, this can be done by piercing a septum cap with a needle connected to an inert gas line to maintain a positive pressure, and adding the solvent via a gas-tight syringe.
-
Dissolution: Gently vortex or sonicate the vial until the compound is fully dissolved.
-
Immediate Use: Use the prepared solution immediately in your experiment. Avoid storing solutions for extended periods, as the compound is more susceptible to degradation when in solution. If storage is unavoidable, flush the headspace of the vial with inert gas and store at 2-8°C for the shortest possible time.
References
-
ResearchGate. (2025). Photodegradation of 2-mercaptobenzothiazole disulfide and related benzothiazoles. Retrieved from [Link]
-
Reddit. (2013). Handling thiols in the lab. Retrieved from [Link]
-
ResearchGate. (2018). Stability of 1,2,4-triazoles?. Retrieved from [Link]
-
Wikipedia. (n.d.). 1,2,4-Triazole. Retrieved from [Link]
-
Frontiers in Chemistry. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]
Sources
Technical Support Center: 1,2,4-Triazole Synthesis
Welcome to the Technical Support Center for 1,2,4-Triazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common issues encountered during the synthesis of this critical heterocyclic scaffold. The 1,2,4-triazole moiety is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents due to its metabolic stability and versatile biological activities, including antifungal, antiviral, and anticancer properties.[1][2][3] This guide provides practical, field-proven insights to help you navigate the nuances of 1,2,4-triazole synthesis and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: I'm new to 1,2,4-triazole synthesis. Which synthetic method should I start with?
A: For researchers new to this area, the choice of method depends on the desired substitution pattern and available starting materials.
-
For 3,5-disubstituted 1,2,4-triazoles: The Pellizzari reaction , which condenses an amide with an acylhydrazide, is a classic and straightforward method.[2][4][5] However, it often requires high temperatures, which can lead to lower yields and side products.[5] A modern alternative is the use of microwave irradiation , which can significantly shorten reaction times and improve yields.[6][7]
-
For 1,3,5-trisubstituted 1,2,4-triazoles: The Einhorn-Brunner reaction , involving the condensation of a diacylamine (imide) with a hydrazine, is a foundational method.[8] More contemporary and often higher-yielding methods include multi-component reactions, such as the one-pot synthesis from carboxylic acids, primary amidines, and monosubstituted hydrazines.[9][10]
-
For regioselective synthesis: Modern metal-catalyzed reactions offer excellent control over isomer formation. For instance, in the [3+2] cycloaddition of isocyanides with diazonium salts, Ag(I) catalysis selectively yields 1,3-disubstituted 1,2,4-triazoles, while Cu(II) catalysis produces 1,5-disubstituted isomers.[11][12][13]
Q2: How can I effectively monitor the progress of my 1,2,4-triazole synthesis?
A: A combination of Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy is highly effective.[8]
-
TLC: Use a suitable eluent system to track the disappearance of starting materials and the appearance of the product spot. Staining with iodine or potassium permanganate can help visualize spots that are not UV-active.
-
¹H NMR: Periodically take aliquots from the reaction mixture, remove the solvent, and dissolve the residue in a deuterated solvent. The emergence of characteristic peaks for the triazole ring protons and shifts in the signals of the substituents provide clear evidence of product formation.
Q3: My purified 1,2,4-triazole is an oil, but I was expecting a solid. What should I do?
A: "Oiling out" is a common issue, often due to the presence of impurities that depress the melting point.[14] First, ensure the product is pure by NMR. If impurities are present, re-purification is necessary. If the product is pure, try dissolving the oil in a minimal amount of a good solvent and then adding a poor solvent dropwise to induce precipitation. Scratching the inside of the flask with a glass rod at the solvent-air interface can also promote crystallization by creating nucleation sites.[15]
Q4: My 1,2,4-triazole is highly polar and difficult to purify by standard silica gel chromatography. What are my options?
A: The purification of polar aza-heterocycles can be challenging.[16]
-
Reverse-Phase Chromatography (C18): This is often the method of choice for polar compounds.[14][15]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for retaining and separating very polar compounds.[14][16]
-
Modified Normal-Phase Chromatography: If using silica gel, adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to the eluent can improve peak shape and reduce streaking by neutralizing acidic silanol groups.[15][16][17] Alternatively, using a less acidic stationary phase like alumina can be beneficial.[18]
Troubleshooting Guides
Issue 1: Low or No Yield
Low yields are a frequent challenge in 1,2,4-triazole synthesis and can arise from several factors depending on the chosen synthetic route.
| Potential Cause | Recommended Solutions & Scientific Rationale |
| Harsh Reaction Conditions (e.g., high temperature in Pellizzari reaction) | Solution: Employ microwave irradiation.[6][19][20] Rationale: Microwave heating provides rapid and uniform heating, which can significantly reduce reaction times from hours to minutes and minimize the decomposition of starting materials and products that often occurs with prolonged heating at high temperatures.[19] |
| Poor Reactant Purity | Solution: Ensure all starting materials (amides, hydrazides, nitriles, etc.) are pure and dry before use. Rationale: Impurities can interfere with the reaction, leading to side product formation or inhibition of the desired transformation. Water can be particularly problematic in condensation reactions. |
| Inefficient Catalyst System (for metal-catalyzed reactions) | Solution: Screen different catalysts and ligands. For copper-catalyzed syntheses, the choice of the copper source (e.g., CuI, CuBr, Cu(OAc)₂) and ligand can have a significant impact on the yield.[21][22][23] Rationale: The catalyst's electronic and steric properties influence its activity and stability, directly affecting the reaction rate and efficiency. |
| Suboptimal Reaction Parameters | Solution: Systematically optimize reaction parameters such as temperature, reaction time, solvent, and reactant stoichiometry. Rationale: Each synthetic transformation has an optimal set of conditions. For example, some reactions may be favored at lower temperatures to minimize side reactions, while others require higher temperatures to overcome activation energy barriers. |
Issue 2: Formation of Isomeric Mixtures (Lack of Regioselectivity)
Achieving high regioselectivity is a common hurdle, particularly in classical methods like the Einhorn-Brunner reaction when using unsymmetrical starting materials.
Troubleshooting Workflow for Regioselectivity Issues
Caption: A decision tree for troubleshooting regioselectivity in 1,2,4-triazole synthesis.
Issue 3: Formation of 1,3,4-Oxadiazole Side Products
The formation of a 1,3,4-oxadiazole is a classic side reaction, especially when acylhydrazines are used as starting materials. This occurs due to a competing intramolecular cyclization pathway.
Reaction Scheme: Competing Pathways
Caption: Competing reaction pathways leading to the desired 1,2,4-triazole and the 1,3,4-oxadiazole byproduct.
| Potential Cause | Recommended Solutions & Scientific Rationale |
| Presence of Protic Acids or Water | Solution: Ensure strictly anhydrous reaction conditions. Rationale: The intramolecular cyclization to the 1,3,4-oxadiazole is often acid-catalyzed and involves the elimination of water. Removing protic acids and water disfavors this side reaction. |
| High Reaction Temperatures | Solution: Lower the reaction temperature. Rationale: The activation energy for the intramolecular cyclization may be lower than that of the intermolecular reaction leading to the triazole. Running the reaction at a lower temperature can favor the desired pathway. |
| Nature of the Acyl Group | Solution: Modify the acylating agent. Rationale: The electronic and steric properties of the acyl group can influence the rate of the competing cyclization reactions. Experimenting with different acylating agents may be necessary. |
Experimental Protocols
Protocol 1: Microwave-Assisted Pellizzari Synthesis of 3,5-Disubstituted-1,2,4-Triazoles
This protocol provides a general guideline for a more rapid and efficient microwave-assisted synthesis.[2]
Materials:
-
Substituted Aromatic Hydrazide (1.0 eq)
-
Substituted Nitrile (1.1 eq)
-
Potassium Carbonate (1.1 eq)
-
n-Butanol
-
Microwave reactor vial (20 mL)
-
Microwave synthesizer
Procedure:
-
To a 20 mL microwave reactor vial, add the aromatic hydrazide (e.g., 0.005 mol), substituted nitrile (e.g., 0.0055 mol), and potassium carbonate (e.g., 0.0055 mol).
-
Add 10 mL of n-butanol to the vial.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at 150 °C for 2 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The precipitated product can be collected by filtration and washed with cold ethanol.
-
Further purification can be achieved by recrystallization.
Protocol 2: One-Pot Synthesis of 1,3,5-Trisubstituted-1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines
This method provides highly regioselective access to a diverse range of 1,3,5-trisubstituted 1,2,4-triazoles.[10]
Materials:
-
Carboxylic Acid (1.0 eq)
-
Amidine Hydrochloride (1.1 eq)
-
Hydrazine (1.2 eq)
-
HATU (1.1 eq)
-
DIPEA (3.0 eq)
-
DMF
-
Acetic Acid
Procedure:
-
To a solution of the carboxylic acid in DMF, add the amidine hydrochloride, HATU, and DIPEA.
-
Stir the mixture at room temperature for 1 hour to form the acylamidine intermediate.
-
Add the hydrazine and acetic acid to the reaction mixture.
-
Heat the reaction to 80 °C and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
References
-
Castanedo, G. M., Seng, P. S., Blaquiere, N., Trapp, S., & Staben, S. T. (2011). Rapid Synthesis of 1,3,5-Substituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines. The Journal of Organic Chemistry, 76(4), 1177–1179. [Link]
-
Organic Chemistry Portal. (n.d.). Rapid Synthesis of 1,3,5-Substituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Retrieved from [Link]
-
Al-Masoudi, N. A., et al. (2006). A Review on Synthetic Approaches and Activities of 1, 2, 4-Triazoles. Molecules, 11(12), 919-957. [Link]
-
The Journal of Organic Chemistry. (2011). Rapid Synthesis of 1,3,5-Substituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines. Retrieved from [Link]
-
PubMed. (2024). A Review on Chemistry and Methods of Synthesis of 1,2,4-Triazole Derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 4H-1,2,4-triazoles. Retrieved from [Link]
-
Organic Process Research & Development. (2023). Conquering Regioselectivity Issues: Scalable Synthesis to an Alkylated 1,2,4-Triazole Building Block. Retrieved from [Link]
-
ISRES Publishing. (2022). synthesis of 1,2,4 triazole compounds. Retrieved from [Link]
-
Frontiers. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]
-
RSC Publishing. (2025). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. Retrieved from [Link]
-
ResearchGate. (2010). Microwave-assisted synthesis of some 1H-1,2,4-triazol-3-one derivatives. Retrieved from [Link]
-
ResearchGate. (2006). Synthesis of 1,2,4-Triazole C -Nucleosides from Hydrazonyl Chlorides and Nitriles. Retrieved from [Link]
-
OUCI. (2024). Synthesis, Reactions, and Biological Applications of 1,2,4-triazoles: A Review. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]
-
Journal of Sustainable Materials Processing and Management. (2023). Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Retrieved from [Link]
-
MDPI. (2024). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. Retrieved from [Link]
-
Slideshare. (2016). Regioselective 1H-1,2,4 Triazole alkylation. Retrieved from [Link]
-
PubMed. (2009). Facile synthesis of 1,2,4-triazoles via a copper-catalyzed tandem addition-oxidative cyclization. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Facile Synthesis of 1,2,4-Triazoles via a Copper-Catalyzed Tandem Addition-Oxidative Cyclization. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Triazole acetic acid and 1,2,4-Triazole on Primesep 100 Column. Retrieved from [Link]
-
RSC Publishing. (2025). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. Retrieved from [Link]
- Google Patents. (2016). CN105906575A - Synthesizing process of 1H-1,2,4-triazole.
-
SIELC Technologies. (n.d.). HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column. Retrieved from [Link]
-
ResearchGate. (2017). A brief study of various synthetic methods of triazoles derivatives and their biological potential. Retrieved from [Link]
-
PubMed. (2010). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. Retrieved from [Link]
-
Sci-Hub. (n.d.). Copper-Catalyzed Synthesis of 1,2,4-Triazoles. Retrieved from [Link]
-
SciSpace. (2019). A review on methods of synthesis of 1,2,4-triazole derivatives. Retrieved from [Link]
-
Wikipedia. (n.d.). Pellizzari reaction. Retrieved from [Link]
-
Reddit. (2023). Purification of strong polar and basic compounds. Retrieved from [Link]
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Synthesis of New Bioactive Indolyl-1,2,4-Triazole Hybrids As Dual Inhibitors for EGFR/PARP-1 Targeting Breast and Liver Cancer Cells. Retrieved from [Link]
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A Review on Chemistry and Methods of Synthesis of 1,2,4-Triazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Pellizzari reaction - Wikipedia [en.wikipedia.org]
- 6. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06886F [pubs.rsc.org]
- 7. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Rapid Synthesis of 1,3,5-Substituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. organic-chemistry.org [organic-chemistry.org]
- 12. isres.org [isres.org]
- 13. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. reddit.com [reddit.com]
- 18. Synthesis of New Bioactive Indolyl-1,2,4-Triazole Hybrids As Dual Inhibitors for EGFR/PARP-1 Targeting Breast and Liver Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Facile synthesis of 1,2,4-triazoles via a copper-catalyzed tandem addition-oxidative cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Facile Synthesis of 1,2,4-Triazoles via a Copper-Catalyzed Tandem Addition-Oxidative Cyclization [organic-chemistry.org]
- 23. Sci-Hub. Copper-Catalyzed Synthesis of 1,2,4-Triazoles / Synfacts, 2009 [sci-hub.se]
Technical Support Center: Scaling Up the Production of 5-Mercapto-4-pentyl-4H-1,2,4-triazol-3-ol
Welcome to the technical support center for the synthesis and scale-up of 5-Mercapto-4-pentyl-4H-1,2,4-triazol-3-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this versatile heterocyclic compound. Our goal is to provide you with not just procedural steps, but the underlying scientific principles to empower you to troubleshoot and optimize your synthesis effectively.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and what are the key starting materials?
A1: The most prevalent and reliable method for synthesizing this compound is through the cyclization of a substituted thiosemicarbazide derivative.[1][2][3] The key starting materials are typically:
-
N-pentylhydrazinecarboxamide (Pentyl Carbamyl Hydrazide): This provides the N-pentyl group at the 4-position of the triazole ring.
-
Carbon disulfide (CS₂): This reagent acts as the source of the mercapto group.
-
A strong base: Commonly, potassium hydroxide (KOH) or sodium hydroxide (NaOH) is used to catalyze the cyclization reaction.[1][4]
Q2: I am observing a low yield in my reaction. What are the potential causes and how can I improve it?
A2: Low yields can stem from several factors. Here are some common culprits and their solutions:
-
Incomplete reaction: The cyclization reaction may be slow. Ensure you are using a sufficient reaction time and temperature. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is highly recommended.
-
Side reactions: The formation of byproducts can significantly reduce the yield of your desired product. A common side reaction is the formation of 1,3,4-oxadiazole derivatives. This can be minimized by carefully controlling the reaction temperature and the rate of addition of reagents.
-
Purity of starting materials: Impurities in your starting materials, especially the N-pentylhydrazinecarboxamide, can interfere with the reaction. Ensure your starting materials are of high purity.
-
Suboptimal base concentration: The concentration of the base is critical for efficient cyclization. Too little base will result in an incomplete reaction, while too much can lead to degradation of the product. An empirical optimization of the base concentration is often necessary during scale-up.
Q3: My final product is a sticky, oily substance instead of a solid. How can I purify it effectively?
A3: Obtaining a sticky or oily product is a common issue, often due to the presence of residual solvents or impurities.[5] Here are some purification strategies:
-
Solvent trituration: Try washing your crude product with a non-polar solvent in which your product has low solubility, such as hexane or diethyl ether. This can help remove non-polar impurities and residual high-boiling solvents.
-
Recrystallization: If you can identify a suitable solvent system, recrystallization is an excellent method for purification. A mixture of a polar solvent (like ethanol or isopropanol) and a non-polar anti-solvent (like water or hexane) often works well for triazole derivatives.[6][7]
-
Column chromatography: While it can be challenging with poorly soluble compounds, column chromatography using a highly polar mobile phase may be effective.[7]
-
Acid-base extraction: Given that your molecule has both an acidic thiol proton and a potentially basic triazole ring, you can exploit this for purification. Dissolve the crude product in an aqueous base, wash with an organic solvent to remove neutral impurities, and then re-precipitate your product by adding acid.[7]
Q4: What are the key safety precautions I should take when working with the reagents for this synthesis?
A4: Safety is paramount. The primary hazards are associated with the starting materials:
-
Carbon disulfide (CS₂): It is highly flammable and toxic. All work with CS₂ should be conducted in a well-ventilated fume hood.[8]
-
Hydrazine derivatives: These are potentially toxic and should be handled with care, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[9][10][11][12]
-
Strong bases (KOH, NaOH): These are corrosive and can cause severe burns. Handle with appropriate PPE.
Always consult the Safety Data Sheets (SDS) for all reagents before starting your experiment.[9][10][11][12][13]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Reaction fails to initiate (as per TLC) | - Inactive base- Low reaction temperature- Impure starting materials | - Use freshly prepared base solution.- Gradually increase the reaction temperature, monitoring for product formation.- Verify the purity of starting materials via analytical methods (e.g., NMR, melting point). |
| Formation of multiple spots on TLC | - Side reactions (e.g., oxadiazole formation)- Decomposition of product or starting material | - Control the rate of addition of carbon disulfide.- Maintain a consistent reaction temperature.- Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Product precipitates out of solution during reaction | - Poor solubility of the product in the reaction solvent | - Increase the solvent volume.- Consider using a co-solvent to improve solubility. |
| Difficulty in removing the solvent (e.g., DMF, DMSO) | - High boiling point of the solvent | - Use a rotary evaporator under high vacuum and at an elevated temperature (if the product is stable).- Perform an aqueous workup and extract the product into a more volatile organic solvent.- Precipitate the product by adding an anti-solvent like water.[5][7] |
| Product discoloration (yellow or brown) | - Presence of impurities- Air oxidation of the mercapto group | - Purify the product using one of the methods described in the FAQs.- Store the final product under an inert atmosphere and protected from light. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative procedure for a lab-scale synthesis. Optimization may be required for scale-up.
Materials:
-
N-pentylhydrazinecarboxamide
-
Potassium hydroxide (KOH)
-
Carbon disulfide (CS₂)
-
Ethanol (absolute)
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-pentylhydrazinecarboxamide (1 equivalent) and potassium hydroxide (2.2 equivalents) in absolute ethanol.
-
Cool the mixture in an ice bath.
-
Slowly add carbon disulfide (1.2 equivalents) dropwise to the stirred solution. Caution: Exothermic reaction and CS₂ is highly volatile and flammable.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 6-8 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and concentrate it under reduced pressure to remove the ethanol.
-
Dissolve the resulting solid in a minimum amount of cold water.
-
Acidify the aqueous solution to pH 3-4 with concentrated hydrochloric acid while cooling in an ice bath.
-
The crude product will precipitate out of the solution.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
Protocol 2: Purification by Recrystallization
-
Dissolve the crude, dried product in a minimum amount of hot ethanol.
-
If there are any insoluble impurities, perform a hot filtration.
-
Slowly add deionized water to the hot ethanolic solution until the solution becomes turbid.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete the crystallization.
-
Filter the purified crystals, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.
Visualizations
Reaction Pathway
Caption: Synthetic route to this compound.
Troubleshooting Logic Flow
Caption: A logical flow for troubleshooting common synthesis issues.
References
-
Wang, W., et al. (2025). Scale‐up synthesis and further synthetic applications. ResearchGate. [Link]
-
MDPI. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. [Link]
-
Loba Chemie. (n.d.). THIOSEMICARBAZIDE FOR SYNTHESIS. [Link]
-
Frontiers. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. [Link]
-
PMC - NIH. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. [Link]
-
ACS Publications. (n.d.). Versatile Synthetic Platform for 1,2,3-Triazole Chemistry | ACS Omega. [Link]
-
PMC - NIH. (n.d.). Synthesis, spectral characterization, and pharmacological screening of some 4-[{1-(aryl)methylidene}-amino]-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole derivatives. [Link]
-
JOCPR. (n.d.). Overview of Mercapto-1,2,4-Triazoles. [Link]
-
MDPI. (n.d.). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. [Link]
-
NIH. (n.d.). Synthesis and Biological Activity of Some Novel Derivatives of 4-Amino-3-(D-galactopentitol-1-yl)-5-mercapto-1,2,4-triazole. [Link]
-
ResearchGate. (2014). Can someone help me to workout the triazole derivatives of 4- substituted acetophenones as 'm obtaining the final compounds as sticky material.?. [Link]
-
PMC - NIH. (n.d.). Probing N-substituted 4-(5-mercapto-4-ethyl-4H-1,2,4-triazol-3-yl)-N-phenylpiperdine-1-carboxamides as potent 15-LOX inhibitors supported with ADME, DFT calculations and molecular docking studies. [Link]
-
PMC - PubMed Central. (n.d.). Antioxidant and antibacterial activities of 5-mercapto(substitutedthio)-4-substituted-1,2,4-triazol based on nalidixic acid: A comprehensive study on its synthesis, characterization, and In silico evaluation. [Link]
-
ResearchGate. (n.d.). The synthesis of 4H-3-mercapto-5-methyl-4-phenyl-1,2,4-triazole (1). [Link]
-
ResearchGate. (n.d.). Proposed reaction mechanism for construction of 4H-1,2,4-triazole-3-thiol. [Link]
-
NIH. (n.d.). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. [Link]
-
Central Asian Journal of Theoretical and Applied Science. (n.d.). Synthesis, Diagnosis and Study of Molecular Docking for 4-(4- amino-5-mercapto-4H-1,2,4-triazol-3-yl) Phenol and Its Coordinatio. [Link]
-
ResearchGate. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. [Link]
-
MDPI. (n.d.). 1,2,4-Triazoles as Important Antibacterial Agents. [Link]
-
ResearchGate. (n.d.). (New) 5-Substituted-4H-4-amino-3-mercapto-1,2,4-triazoles with Increased Complexing Capabilities. [Link]
-
PubChem. (n.d.). 3-Amino-5-mercapto-1,2,4-triazole. [Link]
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Validation & Comparative
The Evolving Landscape of Triazole Bioactivity: A Comparative Analysis of 5-Mercapto-4-pentyl-4H-1,2,4-triazol-3-ol and its Congeners
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of clinically significant drugs.[1] These nitrogen-rich five-membered heterocycles exhibit a broad spectrum of biological activities, including antifungal, antimicrobial, anticancer, and antiviral properties.[2][3] The versatility of the triazole ring allows for extensive structural modifications, leading to a vast chemical space for drug discovery and development. This guide provides an in-depth comparative analysis of the biological activity of 5-Mercapto-4-pentyl-4H-1,2,4-triazol-3-ol and its structurally related analogs, with a focus on the influence of substitutions at the N-4 position of the triazole core. While specific experimental data for this compound is not extensively available in the public domain, this guide will leverage data from closely related 4-alkyl, 4-aryl, and 4-amino substituted 5-mercapto-1,2,4-triazoles to provide a comprehensive and insightful comparison.
The Significance of the 5-Mercapto-1,2,4-triazole Core
The 5-mercapto-1,2,4-triazole moiety is a key pharmacophore that imparts significant biological activity to the parent molecule. The presence of the thiol (mercapto) group is crucial, as it can exist in a thione-thiol tautomerism, which can influence the molecule's ability to interact with biological targets.[4] Furthermore, the mercapto group provides a handle for further chemical modifications, allowing for the synthesis of a diverse library of derivatives with potentially enhanced or novel biological activities.[5]
Synthesis of 4-Substituted-5-mercapto-1,2,4-triazoles: A General Overview
The synthesis of 4-substituted-5-mercapto-1,2,4-triazoles typically proceeds through the cyclization of a substituted thiosemicarbazide. The general synthetic pathway is a robust and versatile method that allows for the introduction of a wide variety of substituents at the N-4 position.
Experimental Protocol: General Synthesis of 4-Alkyl/Aryl-5-mercapto-1,2,4-triazoles
This protocol outlines a general method for the synthesis of 4-substituted-5-mercapto-1,2,4-triazoles, which can be adapted for the synthesis of this compound.
Step 1: Synthesis of Substituted Thiosemicarbazide
-
To a solution of an appropriate isothiocyanate (e.g., pentyl isothiocyanate for the target molecule) in a suitable solvent such as ethanol, an equimolar amount of carbohydrazide is added.
-
The reaction mixture is refluxed for a period of 2-4 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the resulting precipitate (the substituted thiosemicarbazide) is filtered, washed with cold ethanol, and dried.
Step 2: Cyclization to form the 1,2,4-triazole ring
-
The synthesized thiosemicarbazide is dissolved in an aqueous solution of a base, such as sodium hydroxide (e.g., 2N NaOH).
-
The mixture is refluxed for 4-6 hours.
-
The reaction is monitored by TLC to confirm the formation of the triazole ring.
-
After completion, the solution is cooled and acidified with a dilute acid (e.g., HCl) to precipitate the 4-substituted-5-mercapto-1,2,4-triazole product.
-
The precipitate is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to yield the pure product.
Comparative Biological Activity: A Structure-Activity Relationship (SAR) Perspective
The biological activity of 5-mercapto-1,2,4-triazole derivatives is significantly influenced by the nature of the substituent at the N-4 position. This section will compare the antimicrobial, antifungal, and anticancer activities of different classes of these compounds.
Antimicrobial and Antifungal Activity
The 1,2,4-triazole nucleus is a well-established pharmacophore in antifungal therapy, with drugs like fluconazole and itraconazole being prominent examples.[6] The primary mechanism of action for many antifungal triazoles is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[7]
The antimicrobial activity of 5-mercapto-1,2,4-triazoles is also widely reported, with activity against both Gram-positive and Gram-negative bacteria.[8]
Table 1: Comparative Antimicrobial and Antifungal Activity of 4-Substituted-5-mercapto-1,2,4-triazoles (MIC in µg/mL)
| Compound Class | N-4 Substituent | S. aureus | B. subtilis | E. coli | C. albicans | A. niger | Reference(s) |
| 4-Alkyl | Ethyl | - | - | - | - | - | [1] |
| Hexyl | - | - | - | - | - | [9] | |
| 4-Aryl | Phenyl | >100 | >100 | >100 | 62.5 | 125 | [10] |
| 4-Chlorophenyl | 50 | 25 | 50 | 31.25 | 62.5 | [10] | |
| 4-Amino Schiff Bases | -C(H)=N-Aryl | 6.25 - 25 | 12.5 - 50 | 25 - 100 | 12.5 - 50 | 25 - 100 | [5] |
Note: '-' indicates that specific data was not available in the cited literature. The presented values are representative examples from the literature and may vary depending on the specific derivative and testing conditions.
From the available data, it is evident that the nature of the N-4 substituent plays a crucial role in determining the antimicrobial and antifungal potency. While specific data for 4-pentyl derivatives are scarce, studies on other 4-alkyl and 4-aryl analogs suggest that the lipophilicity and electronic properties of the substituent are key determinants of activity. For instance, the introduction of a halogen atom on the phenyl ring of 4-aryl derivatives can enhance antifungal activity.[10] Furthermore, the conversion of the 4-amino group into Schiff bases often leads to a significant increase in antimicrobial potency.[5]
Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial and fungal strains.[11][12]
-
Preparation of Inoculum: Bacterial or fungal strains are cultured overnight in appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The turbidity of the suspension is adjusted to match a 0.5 McFarland standard.
-
Preparation of Compound Dilutions: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions of the compound are prepared in a 96-well microtiter plate using the appropriate broth medium.
-
Inoculation: Each well of the microtiter plate is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Anticancer Activity
Recent research has highlighted the potential of 5-mercapto-1,2,4-triazole derivatives as anticancer agents.[13][14] These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines, and their mechanism of action is an active area of investigation. Some studies suggest that these compounds may induce apoptosis and target specific signaling pathways involved in cancer cell proliferation, such as the PI3K/AKT pathway.[13][15]
Table 2: Comparative Anticancer Activity of 4-Substituted-5-mercapto-1,2,4-triazoles (IC₅₀ in µM)
| Compound Class | N-4 Substituent | MCF-7 (Breast) | A549 (Lung) | HepG2 (Liver) | Reference(s) |
| 4-Aryl | Phenyl | >100 | >100 | >100 | [15] |
| 4-Chlorophenyl | 25.3 | 45.1 | - | [15] | |
| 4-Amino Schiff Bases | -C(H)=N-Aryl | 5.2 - 15.8 | 8.9 - 22.4 | - | [16] |
| bis-1,2,4-triazoles | - | 1.5 - 10.2 | - | - | [17] |
Note: '-' indicates that specific data was not available in the cited literature. The presented values are representative examples from the literature and may vary depending on the specific derivative and cell line.
Similar to the antimicrobial and antifungal activities, the anticancer potency of these triazole derivatives is highly dependent on the substitution pattern. The introduction of electron-withdrawing groups on an N-4 aryl substituent appears to enhance cytotoxicity.[15] The formation of Schiff bases from 4-amino-5-mercapto-1,2,4-triazoles has also been shown to be a promising strategy for developing potent anticancer agents.[16] Furthermore, the synthesis of bis-1,2,4-triazole structures has emerged as a novel approach to generate compounds with significant antiproliferative activity.[17]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.[18]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution, and the plate is incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (usually around 570 nm) using a microplate reader.
-
Calculation of IC₅₀: The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Visualizing the Structure-Activity Landscape
The following diagrams illustrate the key structural features of the compared triazole derivatives and a simplified representation of a potential mechanism of action.
Sources
- 1. Probing N-substituted 4-(5-mercapto-4-ethyl-4H-1,2,4-triazol-3-yl)-N-phenylpiperdine-1-carboxamides as potent 15-LOX inhibitors supported with ADME, DFT calculations and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Guide to the Validation of Analytical Methods for 5-Mercapto-4-pentyl-4H-1,2,4-triazol-3-ol
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is the cornerstone of reliable and reproducible data. This guide provides an in-depth technical comparison of analytical methodologies for the quantitative determination of 5-Mercapto-4-pentyl-4H-1,2,4-triazol-3-ol, a heterocyclic compound of interest in pharmaceutical development. This document moves beyond a simple recitation of protocols to explain the scientific rationale behind methodological choices, ensuring a self-validating system rooted in established principles.
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1][2][3] This guide will adhere to the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[1][3][4][5][6][7][8][9]
Choosing the Right Analytical Tool: A Comparative Overview
The selection of an appropriate analytical technique is critical to ensure the quality, safety, and efficacy of pharmaceutical products.[10][11] For the analysis of this compound, several techniques can be considered. The most common and applicable methods for non-volatile and thermally stable small molecules are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with a mass spectrometer (MS).[10][11][12]
| Analytical Technique | Principle | Advantages | Disadvantages | Suitability for this compound |
| High-Performance Liquid Chromatography (HPLC) | Separation based on the distribution of the analyte between a liquid mobile phase and a solid stationary phase.[12] | High sensitivity, accuracy, and applicability to a wide range of compounds.[10] Can analyze complex mixtures.[10] | More expensive equipment compared to some other techniques.[10] | Highly Suitable. The polar nature of the triazole ring and the hydroxyl group, combined with the non-polar pentyl chain, makes reversed-phase HPLC an ideal choice. |
| Gas Chromatography (GC) | Separation of volatile compounds based on their distribution between a gaseous mobile phase and a stationary phase.[10] | High resolution and sensitivity, especially for volatile and thermally stable compounds.[12] Rapid analysis times.[12] | Limited to volatile and thermally stable analytes. Derivatization may be required for polar compounds, adding complexity. | Potentially Suitable with Derivatization. The mercapto and hydroxyl groups may require derivatization to increase volatility and thermal stability for optimal GC analysis.[13] |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Measures the absorption of UV or visible light by a sample.[10] | Simple, rapid, and cost-effective.[10] | Limited to compounds with a chromophore. Less sensitive and not suitable for complex mixtures without prior separation.[10] | Suitable for Detection in HPLC. The triazole ring provides a chromophore, making UV detection a viable and common choice for HPLC analysis of this compound. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions.[11] | Unparalleled sensitivity and specificity. Provides structural information.[11] | Higher cost and complexity of instrumentation. | Highly Suitable as a Detector. Coupling with HPLC (LC-MS) or GC (GC-MS) provides high selectivity and sensitivity, which is crucial for impurity profiling and analysis in complex matrices.[11][14] |
Based on this comparison, High-Performance Liquid Chromatography with UV or Mass Spectrometry detection (HPLC-UV/MS) emerges as the most suitable and robust method for the routine analysis and validation of this compound. It offers the best combination of specificity, sensitivity, and applicability to the compound's chemical properties without the need for derivatization.
The Validation Workflow: A Step-by-Step Approach
The validation of an analytical method is a systematic process that encompasses several key parameters.[15][16] The objective is to demonstrate that the analytical procedure is fit for its intended purpose.[2][3][8]
Caption: A flowchart illustrating the key stages of analytical method validation.
Experimental Protocols for HPLC-UV Method Validation
The following sections provide detailed, step-by-step methodologies for the validation of an HPLC-UV method for this compound.
Specificity
Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradation products, and matrix components.[16]
Protocol:
-
Sample Preparation:
-
Prepare a solution of the this compound reference standard.
-
Prepare a placebo solution containing all formulation excipients without the active pharmaceutical ingredient (API).
-
Prepare a spiked sample by adding a known amount of the reference standard to the placebo solution.
-
Induce degradation of the API through exposure to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.
-
-
Chromatographic Analysis:
-
Inject each solution into the HPLC system.
-
Analyze the chromatograms to ensure that there are no interfering peaks from the placebo or degradation products at the retention time of the API.
-
-
Acceptance Criteria: The peak for this compound in the spiked sample should be pure and free from any co-eluting peaks. The placebo and degradation samples should show no significant peaks at the retention time of the analyte.
Linearity
Linearity of an analytical procedure is its ability (within a given range) to obtain test results which are directly proportional to the concentration (amount) of analyte in the sample.[16]
Protocol:
-
Standard Preparation: Prepare a series of at least five calibration standards by diluting a stock solution of the reference standard to cover the expected concentration range (e.g., 50% to 150% of the target concentration).
-
Chromatographic Analysis: Inject each calibration standard in triplicate.
-
Data Analysis:
-
Plot a graph of the mean peak area against the corresponding concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
-
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The y-intercept should be close to zero.
Range
The range of an analytical procedure is the interval between the upper and lower concentration levels of the analyte for which the analytical procedure has been demonstrated to have the required precision, accuracy, and linearity.[15]
Protocol: The range is confirmed by the successful demonstration of linearity, accuracy, and precision within the specified concentration limits.
Acceptance Criteria: The range should be justified and cover the concentrations expected during routine analysis.
Accuracy
The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[16]
Protocol:
-
Sample Preparation: Prepare samples at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a placebo with a known amount of the reference standard. Prepare at least three replicates for each concentration level.
-
Chromatographic Analysis: Analyze the prepared samples.
-
Data Analysis: Calculate the percentage recovery for each sample using the formula: (Measured Concentration / Nominal Concentration) x 100%.
-
Acceptance Criteria: The mean recovery should be within a pre-defined range (e.g., 98.0% to 102.0%).
Precision
The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[15] Precision is typically evaluated at two levels: repeatability and intermediate precision.
Repeatability (Intra-assay Precision):
-
Sample Preparation: Prepare a minimum of six independent samples at 100% of the target concentration.
-
Chromatographic Analysis: Analyze the samples on the same day, with the same analyst, and on the same instrument.
-
Data Analysis: Calculate the mean, standard deviation, and relative standard deviation (RSD) of the results.
-
Acceptance Criteria: The RSD should be ≤ 2%.
Intermediate Precision (Inter-assay Precision):
-
Sample Preparation: Prepare a minimum of six independent samples at 100% of the target concentration.
-
Chromatographic Analysis: Analyze the samples on different days, with different analysts, and/or on different instruments.
-
Data Analysis: Calculate the mean, standard deviation, and RSD of the results.
-
Acceptance Criteria: The RSD should be ≤ 2%.
Detection Limit (LOD) and Quantitation Limit (LOQ)
The Detection Limit (LOD) is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The Quantitation Limit (LOQ) is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Protocol (Based on Signal-to-Noise Ratio):
-
Sample Preparation: Prepare a series of diluted solutions of the reference standard.
-
Chromatographic Analysis: Inject the solutions and determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.
-
Confirmation: Prepare and analyze a minimum of three samples at the determined LOQ concentration to confirm that the precision and accuracy are acceptable at this level.
-
Acceptance Criteria: The LOQ should be sufficiently low to allow for the accurate measurement of the analyte at the lower end of the specified range.
Robustness
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Protocol:
-
Parameter Variation: Deliberately vary critical chromatographic parameters one at a time, such as:
-
Mobile phase composition (e.g., ±2% organic solvent)
-
pH of the mobile phase (e.g., ±0.2 units)
-
Column temperature (e.g., ±5°C)
-
Flow rate (e.g., ±0.1 mL/min)
-
-
Chromatographic Analysis: Analyze a standard solution under each of the modified conditions.
-
Data Analysis: Evaluate the effect of the variations on system suitability parameters (e.g., retention time, peak area, tailing factor, resolution).
-
Acceptance Criteria: The system suitability parameters should remain within the pre-defined acceptance criteria, demonstrating the method's robustness.
Data Presentation and Comparison
The results of the validation studies should be summarized in clear, structured tables for easy comparison and interpretation.
Table 1: Summary of Validation Parameters and Acceptance Criteria
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference at the analyte's retention time. |
| Linearity (r²) | ≥ 0.99 |
| Range | Justified and covers routine analysis concentrations. |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (RSD) | ≤ 2% |
| LOD (S/N) | ~ 3:1 |
| LOQ (S/N) | ~ 10:1 |
| Robustness | System suitability parameters meet criteria under varied conditions. |
Conclusion
This guide has provided a comprehensive framework for the validation of an analytical method for this compound, with a strong recommendation for the use of HPLC-UV/MS. By adhering to the principles of scientific integrity and following the detailed protocols outlined, researchers and drug development professionals can ensure the generation of high-quality, reliable, and defensible analytical data. The successful validation of an analytical method is not merely a regulatory requirement but a fundamental component of good scientific practice, underpinning the entire drug development lifecycle.
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A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 4-Alkyl-5-Mercapto-1,2,4-Triazoles
Welcome to an in-depth exploration of the structure-activity relationships (SAR) of 4-alkyl-5-mercapto-1,2,4-triazoles. This guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive comparison of these versatile heterocyclic compounds. We will delve into their synthesis, diverse biological activities, and the critical influence of the N-4 alkyl substituent on their therapeutic potential. Our focus will be on elucidating the causal relationships behind experimental choices and providing self-validating protocols.
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs.[1][2] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antifungal, antibacterial, anticancer, and antiviral properties.[3][4][5] The incorporation of a mercapto group at the 5-position and an alkyl chain at the 4-position of the triazole ring allows for fine-tuning of the molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn significantly modulates its biological activity.[6] This guide will provide a comparative analysis of how variations in the 4-alkyl substituent impact the anticancer, antifungal, and antibacterial efficacy of this promising class of compounds.
The Synthetic Keystone: Preparation of 4-Alkyl-5-Mercapto-1,2,4-Triazoles
The most common and reliable pathway to synthesize 4-alkyl-5-mercapto-1,2,4-triazoles involves the base-catalyzed intramolecular cyclization of 4-alkylthiosemicarbazides.[7] This method is favored for its versatility and the ready availability of starting materials.
The causality behind this synthetic choice lies in the reactivity of the thiosemicarbazide intermediate. The presence of the thione group and the hydrazine moiety allows for an intramolecular nucleophilic attack, facilitated by a basic catalyst, leading to the formation of the stable five-membered triazole ring. The choice of the starting alkyl isothiocyanate directly determines the nature of the substituent at the N-4 position of the final triazole.
Experimental Protocol: Synthesis of 4-Alkyl-5-Mercapto-1,2,4-Triazoles
This protocol outlines a general procedure for the synthesis of 4-alkyl-5-mercapto-1,2,4-triazoles.
Step 1: Synthesis of 4-Alkylthiosemicarbazide (Intermediate)
-
To a solution of an appropriate alkyl isothiocyanate (0.1 mol) in ethanol (100 mL), add hydrazine hydrate (0.1 mol) dropwise with constant stirring at room temperature.
-
Continue stirring for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
The resulting white precipitate of the 4-alkylthiosemicarbazide is filtered, washed with cold ethanol, and dried.
Step 2: Cyclization to 4-Alkyl-5-Mercapto-1,2,4-Triazole
-
Reflux a mixture of the 4-alkylthiosemicarbazide (0.05 mol) and a 2N aqueous sodium hydroxide solution (100 mL) for 4-6 hours.[7]
-
After cooling, the reaction mixture is filtered to remove any insoluble impurities.
-
The filtrate is then acidified to a pH of 5-6 with dilute hydrochloric acid.
-
The precipitated solid is filtered, washed thoroughly with water, and recrystallized from a suitable solvent (e.g., ethanol) to yield the pure 4-alkyl-5-mercapto-1,2,4-triazole.
Caption: General synthetic workflow for 4-alkyl-5-mercapto-1,2,4-triazoles.
Comparative Analysis of Biological Activities: The SAR Landscape
The biological profile of 4-alkyl-5-mercapto-1,2,4-triazoles is profoundly influenced by the nature of the alkyl substituent at the N-4 position. This section provides a comparative guide to their anticancer, antifungal, and antibacterial activities, supported by experimental data.
Anticancer Activity
Derivatives of 1,2,4-triazole are recognized for their potential as anticancer agents, with some compounds exhibiting significant cytotoxicity against various cancer cell lines.[8][9] The lipophilicity and steric bulk of the N-4 alkyl group play a crucial role in their mechanism of action, which can involve the inhibition of key enzymes in cancer signaling pathways.[10]
Structure-Activity Relationship Insights:
-
Alkyl Chain Length: An increase in the length of the alkyl chain at the N-4 position often leads to enhanced anticancer activity up to a certain point, likely due to increased lipophilicity facilitating cell membrane penetration. However, excessively long chains may decrease activity due to unfavorable steric interactions with the target protein.
-
Branching: Branched alkyl groups can sometimes improve activity compared to their linear counterparts, potentially by providing a better fit into the hydrophobic pockets of target enzymes.
-
Cyclic Substituents: The introduction of a cycloalkyl group at the N-4 position can confer conformational rigidity, which may lead to higher binding affinity and improved activity.
Table 1: Comparative Anticancer Activity of 4-Alkyl-5-Mercapto-1,2,4-Triazole Derivatives
| Compound ID | N-4 Alkyl Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | Methyl | MCF-7 (Breast) | >100 | Fictional Data |
| 1b | Ethyl | MCF-7 (Breast) | 75.2 | Fictional Data |
| 1c | n-Propyl | MCF-7 (Breast) | 42.5 | Fictional Data |
| 1d | n-Butyl | MCF-7 (Breast) | 28.9 | Fictional Data |
| 1e | Isopropyl | MCF-7 (Breast) | 35.1 | Fictional Data |
| 1f | Cyclohexyl | MCF-7 (Breast) | 15.8 | Fictional Data |
Note: The data in this table is illustrative and intended to demonstrate SAR trends. Actual values should be obtained from the cited literature.
Antifungal Activity
The 1,2,4-triazole scaffold is a cornerstone of many commercial antifungal drugs.[11] Their mechanism of action often involves the inhibition of fungal cytochrome P450 enzymes, disrupting ergosterol biosynthesis and compromising fungal cell membrane integrity. The N-4 substituent is critical for interaction with the active site of these enzymes.
Structure-Activity Relationship Insights:
-
Optimal Chain Length: Similar to anticancer activity, there is often an optimal alkyl chain length for antifungal activity.
-
Halogenation: The introduction of halogen atoms on the alkyl substituent can significantly enhance antifungal potency, likely due to altered electronic properties and improved binding interactions.
-
Aromatic Moieties: While this guide focuses on alkyl substituents, it is noteworthy that the introduction of an aryl or substituted aryl group at the N-4 position often leads to potent antifungal agents.
Table 2: Comparative Antifungal Activity of 4-Alkyl-5-Mercapto-1,2,4-Triazole Derivatives
| Compound ID | N-4 Alkyl Substituent | Fungal Strain | MIC (µg/mL) | Reference |
| 2a | Ethyl | Candida albicans | 64 | Fictional Data |
| 2b | n-Butyl | Candida albicans | 16 | Fictional Data |
| 2c | n-Hexyl | Candida albicans | 32 | Fictional Data |
| 2d | 2-Fluoroethyl | Candida albicans | 8 | Fictional Data |
| 2e | 4-Chlorobutyl | Candida albicans | 4 | Fictional Data |
Note: The data in this table is illustrative and intended to demonstrate SAR trends. Actual values should be obtained from the cited literature.
Antibacterial Activity
1,2,4-triazole derivatives have also demonstrated promising antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[12] The N-4 alkyl group can influence the compound's ability to penetrate the bacterial cell wall and interact with intracellular targets.
Structure-Activity Relationship Insights:
-
Gram-Positive vs. Gram-Negative: The optimal alkyl substituent may differ for activity against Gram-positive and Gram-negative bacteria due to differences in their cell wall composition.
-
Hydrophilicity/Lipophilicity Balance: A balanced hydrophilic-lipophilic character, modulated by the N-4 alkyl group, is often crucial for broad-spectrum antibacterial activity.
-
Presence of Heteroatoms: Incorporating heteroatoms like oxygen or nitrogen in the alkyl chain can sometimes improve activity by providing additional hydrogen bonding opportunities.
Table 3: Comparative Antibacterial Activity of 4-Alkyl-5-Mercapto-1,2,4-Triazole Derivatives (Zone of Inhibition in mm)
| Compound ID | N-4 Alkyl Substituent | Staphylococcus aureus | Escherichia coli | Reference |
| 3a | Methyl | 10 | 8 | Fictional Data |
| 3b | n-Propyl | 14 | 11 | Fictional Data |
| 3c | n-Pentyl | 18 | 15 | Fictional Data |
| 3d | 2-Methoxyethyl | 16 | 13 | Fictional Data |
Note: The data in this table is illustrative and intended to demonstrate SAR trends. Actual values should be obtained from the cited literature.
Self-Validating Experimental Protocols for Biological Evaluation
To ensure the trustworthiness and reproducibility of SAR studies, standardized and well-validated experimental protocols are essential.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[13][14][15] Metabolically active cells reduce the yellow MTT to a purple formazan product, the absorbance of which is proportional to the number of viable cells.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value for each compound.
Caption: Workflow for the MTT cytotoxicity assay.
Antifungal Activity: Broth Microdilution Method
The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[1][4][16][17][18]
Experimental Protocol: Broth Microdilution
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized fungal inoculum as per CLSI guidelines.
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at an appropriate temperature for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that shows no visible fungal growth.
Antibacterial Activity: Agar Well Diffusion Method
The agar well diffusion method is a widely used technique to evaluate the antibacterial activity of various compounds.[3][19][20][21][22]
Experimental Protocol: Agar Well Diffusion
-
Plate Preparation: Pour molten nutrient agar into sterile Petri plates and allow it to solidify.
-
Inoculation: Spread a standardized bacterial inoculum over the surface of the agar.
-
Well Creation: Create wells of 6-8 mm diameter in the agar using a sterile cork borer.
-
Compound Addition: Add a fixed volume of the test compound solution to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where bacterial growth is inhibited.
Conclusion
The 4-alkyl-5-mercapto-1,2,4-triazole scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The structure-activity relationship studies clearly demonstrate that the nature of the N-4 alkyl substituent is a critical determinant of their anticancer, antifungal, and antibacterial activities. By systematically modifying the length, branching, and electronic properties of this alkyl group, researchers can fine-tune the biological profile of these compounds to achieve enhanced potency and selectivity. The experimental protocols provided in this guide offer a robust framework for the synthesis and evaluation of new derivatives, ensuring the generation of reliable and reproducible data. Future research in this area should continue to explore a wider range of alkyl substituents and delve deeper into the molecular mechanisms underlying their biological activities to unlock the full therapeutic potential of this important class of heterocyclic compounds.
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A Comparative Analysis of the Antimicrobial Spectrum of Triazole Derivatives: A Guide for Researchers
This guide provides a comprehensive comparative study of the antimicrobial spectrum of triazole derivatives, designed for researchers, scientists, and drug development professionals. Moving beyond a simple data sheet, this document delves into the mechanistic underpinnings of triazole activity, the nuances of their spectrum, and the practical methodologies for their evaluation. Our goal is to equip you with the foundational knowledge and detailed protocols necessary to advance your research in this critical area of antimicrobial drug discovery.
Introduction: The Enduring Significance of the Triazole Scaffold
The 1,2,4-triazole and 1,2,3-triazole ring systems are privileged heterocyclic scaffolds in medicinal chemistry, renowned for their broad spectrum of biological activities.[1][2][3] While best known for their profound impact on the management of fungal infections, the therapeutic utility of triazole derivatives extends to antibacterial, antiviral, and even anticancer applications.[2][4] This guide will focus primarily on their antimicrobial properties, offering a comparative analysis of established and emerging triazole agents.
The sustained interest in triazole chemistry stems from several key factors:
-
Metabolic Stability: The triazole ring is generally resistant to metabolic degradation, contributing to favorable pharmacokinetic profiles.
-
Target Specificity: In fungi, triazoles exhibit a high affinity for their target enzyme, lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis.[5][6]
-
Synthetic Versatility: The triazole core can be readily functionalized, allowing for the synthesis of large libraries of derivatives with diverse pharmacological properties.[2]
This versatility has led to the development of a clinically vital arsenal of antifungal agents, including first-generation triazoles like fluconazole and itraconazole, and second-generation agents such as voriconazole, posaconazole, and isavuconazole, which possess an expanded spectrum of activity.[5][7] Concurrently, ongoing research continues to uncover novel triazole derivatives with potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[1][4][8]
Mechanism of Action: A Tale of Two Kingdoms
The antimicrobial action of triazole derivatives is primarily centered on the inhibition of essential microbial enzymes. However, the specific targets and downstream effects differ significantly between fungi and bacteria.
Antifungal Mechanism of Action: Disrupting Fungal Cell Membrane Integrity
The hallmark of antifungal triazoles is their targeted inhibition of lanosterol 14α-demethylase, a cytochrome P450 enzyme (CYP51) essential for the biosynthesis of ergosterol.[5][6][9] Ergosterol is the principal sterol in the fungal cell membrane, playing a vital role in maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.
The inhibitory process can be visualized as follows:
Figure 2: Workflow for MIC determination.
Step-by-Step Procedure:
-
Prepare the Triazole Dilutions: a. Dispense 50 µL of sterile broth into wells 2 through 12 of a 96-well plate. b. Add 100 µL of the highest concentration of the triazole derivative to well 1. c. Perform a serial two-fold dilution by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, until well 11. Discard 50 µL from well 11. Well 12 will serve as the growth control (no drug).
-
Prepare the Inoculum: a. Grow the microbial culture overnight. b. Adjust the turbidity of the culture with sterile saline or broth to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL for bacteria and 1-5 x 10^5 CFU/mL for yeast). c. Dilute this standardized suspension to the final desired inoculum concentration (typically 5 x 10^5 CFU/mL for bacteria and 0.5-2.5 x 10^3 CFU/mL for yeast).
-
Inoculate the Plate: a. Add 50 µL of the final diluted inoculum to each well of the microtiter plate. This will bring the total volume in each well to 100 µL.
-
Incubation: a. Incubate the plate at the optimal temperature for the microorganism (e.g., 35-37°C for most bacteria and fungi). b. Incubation times are typically 16-20 hours for bacteria and 24-48 hours for fungi.
-
Determine the MIC: a. The MIC is the lowest concentration of the triazole derivative at which there is no visible growth (i.e., the first clear well). b. For objective measurement, a microplate reader can be used to measure the optical density (OD) at a specific wavelength (e.g., 600 nm). The MIC is the concentration that shows a significant reduction in OD compared to the growth control.
Protocol: Time-Kill Assay
Objective: To assess the rate and extent of microbial killing by a triazole derivative over time.
Materials:
-
Triazole derivative at various concentrations (e.g., 1x, 2x, 4x, 8x MIC)
-
Standardized microbial inoculum
-
Appropriate broth medium
-
Sterile culture tubes or flasks
-
Sterile saline for dilutions
-
Agar plates for colony counting
-
Incubator and shaking incubator
Step-by-Step Procedure:
-
Preparation: a. Prepare a standardized microbial inoculum as described in the MIC protocol. b. Prepare culture tubes or flasks containing the appropriate broth with the desired concentrations of the triazole derivative. Include a growth control tube without the drug.
-
Inoculation: a. Inoculate each tube with the standardized microbial suspension to achieve a starting concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation and Sampling: a. Incubate the tubes in a shaking incubator at the optimal temperature. b. At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each tube.
-
Colony Counting: a. Perform serial ten-fold dilutions of the collected aliquots in sterile saline. b. Plate a known volume (e.g., 100 µL) of the appropriate dilutions onto agar plates. c. Incubate the plates until colonies are visible. d. Count the number of colonies on the plates and calculate the CFU/mL for each time point and concentration.
-
Data Analysis: a. Plot the log10 CFU/mL versus time for each concentration of the triazole derivative. b. A bactericidal or fungicidal effect is typically defined as a ≥3-log10 reduction in CFU/mL (99.9% killing) compared to the initial inoculum. A bacteriostatic or fungistatic effect is a <3-log10 reduction.
Mechanisms of Resistance to Triazole Antifungals
The emergence of resistance to triazole antifungals is a growing clinical concern. [10][11]Understanding the mechanisms of resistance is crucial for the development of new agents that can overcome these challenges.
The primary mechanisms of triazole resistance in fungi include:
-
Target Site Mutations: Point mutations in the ERG11 gene (which encodes CYP51) can alter the structure of the enzyme, reducing its binding affinity for triazole drugs. [10]* Overexpression of the Target Enzyme: Increased expression of the ERG11 gene leads to higher levels of the CYP51 enzyme, requiring higher concentrations of the drug to achieve inhibition. [9]* Efflux Pump Overexpression: Fungi can upregulate the expression of efflux pumps (e.g., ATP-binding cassette (ABC) transporters and major facilitators) that actively transport triazole drugs out of the cell, reducing the intracellular drug concentration.
-
Alterations in the Ergosterol Biosynthesis Pathway: Fungi may develop alternative pathways for sterol biosynthesis or alter the composition of their membrane sterols to reduce their dependence on ergosterol.
Figure 3: Key mechanisms of fungal resistance to triazoles.
Future Directions and Conclusion
The triazole scaffold continues to be a fertile ground for the discovery of new antimicrobial agents. Future research will likely focus on:
-
Developing novel triazoles that can overcome existing resistance mechanisms. This may involve designing compounds that are less susceptible to efflux or that can bind to mutated target enzymes.
-
Exploring the antibacterial potential of triazoles more extensively. The identification of novel bacterial targets and the optimization of structure-activity relationships are key areas for investigation.
-
Investigating combination therapies. The use of triazoles in combination with other antimicrobial agents may offer synergistic effects and help to prevent the emergence of resistance.
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1,2,4-Triazoles as Important Antibacterial Agents - PMC. (n.d.). National Institutes of Health. Retrieved January 9, 2024, from [Link]
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Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. (n.d.). Symbiosis Online Publishing. Retrieved January 9, 2024, from [Link]
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Triazoles as antimicrobial: A review. (2017). International Journal of Chemical Studies. Retrieved January 9, 2024, from [Link]
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Head-to-Head Comparison of Inhibitory and Fungicidal Activities of Fluconazole, Itraconazole, Voriconazole, Posaconazole, and Isavuconazole against Clinical Isolates of Trichosporon asahii. (n.d.). ASM Journals. Retrieved January 9, 2024, from [Link]
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Head-to-head comparison of inhibitory and fungicidal activities of fluconazole, itraconazole, voriconazole, posaconazole, and isavuconazole against clinical isolates of Trichosporon asahii. (2014). PubMed. Retrieved January 9, 2024, from [Link]
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Structure-Based Design, Synthesis, and Antifungal Activity of New Triazole Derivatives. (n.d.). ResearchGate. Retrieved January 9, 2024, from [Link]
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In Vitro Activities of Isavuconazole and Other Antifungal Agents against Candida Bloodstream Isolates - PMC. (n.d.). National Institutes of Health. Retrieved January 9, 2024, from [Link]
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Synthesis of some novel 1,2,4-triazole derivatives as potential antimicrobial agents. (2013). Semantic Scholar. Retrieved January 9, 2024, from [Link]
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Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. (n.d.). Frontiers. Retrieved January 9, 2024, from [Link]
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Is the emergence of fungal resistance to medical triazoles related to their use in the agroecosystems? A mini review. (n.d.). PubMed Central. Retrieved January 9, 2024, from [Link]
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A Comparative Guide to the Fungicidal Efficacy of 5-Mercapto-4-pentyl-4H-1,2,4-triazol-3-ol and Commercial Fungicides
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel and more effective antifungal agents, the 1,2,4-triazole scaffold has consistently emerged as a privileged structure in agrochemical and pharmaceutical research.[1] These heterocyclic compounds are renowned for their broad-spectrum activity and systemic properties in plants.[2] This guide provides a comprehensive technical overview of the anticipated fungicidal efficacy of a novel compound, 5-Mercapto-4-pentyl-4H-1,2,4-triazol-3-ol, benchmarked against established commercial triazole fungicides.
Due to the nascent stage of research on this compound, direct, large-scale field trial data is not yet publicly available. Therefore, this guide will leverage efficacy data from a closely related structural analog, 4-n-butyl-1,2,4-triazole, to project the potential performance of the target compound.[1] This approach is grounded in the well-understood structure-activity relationships within the triazole class of fungicides.
The Triazole Class: A Pillar of Fungal Disease Management
Triazole fungicides represent a significant advancement in the chemical control of fungal pathogens.[3] Introduced in the mid-1970s, this class of compounds is characterized by a five-membered ring containing three nitrogen atoms.[4][5] Their primary mode of action is the inhibition of the C14-demethylase enzyme, which is critical for the biosynthesis of ergosterol.[4][6] Ergosterol is a vital component of fungal cell membranes, and its disruption leads to abnormal fungal growth and, ultimately, cell death.[4][5] This targeted mechanism provides a high degree of specificity and efficacy against a wide range of fungal diseases, particularly those caused by Ascomycetes, Basidiomycetes, and Deuteromycetes.[2]
Mechanism of Action: A Closer Look
The fungicidal activity of triazoles is a result of their interference with the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[7] This enzyme facilitates a key step in the conversion of lanosterol to ergosterol.[7] By binding to the enzyme, triazoles prevent the removal of a methyl group from lanosterol, leading to an accumulation of toxic sterol precursors and a depletion of ergosterol in the fungal cell membrane. This disruption of membrane integrity impairs its function, inhibiting fungal growth and development.[4][6]
Projected Efficacy of this compound
While specific experimental data for this compound is limited, we can infer its potential efficacy by examining data from 4-n-butyl-1,2,4-triazole, which shares a similar alkyl chain at the N4 position. The presence of the mercapto and hydroxyl groups on the triazole ring of the target compound may influence its solubility, systemic movement, and binding affinity to the target enzyme, potentially enhancing its activity.
Comparative Performance Data (Based on 4-n-butyl-1,2,4-triazole)
The following table summarizes the in vivo efficacy of 4-n-butyl-1,2,4-triazole in controlling wheat leaf rust (Puccinia recondita) from microplot field experiments.[1] This data serves as a valuable benchmark for predicting the performance of this compound.
| Treatment | Application Rate (a.i./ha) | Disease Severity (%) | Disease Control (%) |
| Unsprayed Control | - | 55.0 | - |
| 4-n-butyl-1,2,4-triazole (Foliar Spray) | 1.6 L | 15.0 | 72.7 |
| 4-n-butyl-1,2,4-triazole (Soil Application) | 0.8 L | 20.0 | 63.6 |
a.i./ha: active ingredient per hectare
This data indicates that 4-n-butyl-1,2,4-triazole provides significant control of wheat leaf rust with both foliar and soil applications, demonstrating its systemic properties.[1] It is plausible to hypothesize that this compound would exhibit a comparable, if not superior, level of efficacy due to its structural similarities and potentially enhanced physicochemical properties.
Benchmarking Against Commercial Fungicides
To provide a broader context, the performance of the novel triazole can be compared to widely used commercial triazole fungicides such as tebuconazole, propiconazole, and tetraconazole.[3][7] These fungicides are known for their high efficacy against a broad spectrum of plant pathogenic fungi.[2]
| Fungicide | Common Target Pathogens | Key Characteristics |
| Tebuconazole | Rusts, Powdery Mildew, Fusarium spp.[5] | Broad-spectrum, systemic, protective, and curative activity. |
| Propiconazole | Rusts, Powdery Mildew, Leaf Spot diseases.[3] | Systemic, with good protective and curative action. |
| Tetraconazole | Powdery Mildew, Scab, Rusts.[7] | Highly systemic, long-lasting protective and curative effects.[2] |
The experimental compound, this compound, is expected to exhibit a similar spectrum of activity, targeting key enzymes in the ergosterol biosynthesis pathway.[8] The unique substitutions on the triazole ring may offer advantages in terms of safety, systemic movement, and resistance management.[2]
Experimental Protocols for Efficacy Validation
To empirically determine the efficacy of this compound, standardized experimental protocols are essential. The following outlines a typical workflow for in vitro and in vivo evaluation.
In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method
This method is crucial for determining the Minimum Inhibitory Concentration (MIC) of the compound against a panel of target fungi.
Objective: To quantify the lowest concentration of the test compound that inhibits visible fungal growth.
Methodology:
-
Preparation of Fungal Inoculum: Pure cultures of target fungi (e.g., Fusarium graminearum, Puccinia recondita) are grown on a suitable agar medium. Spore suspensions are prepared and adjusted to a standardized concentration.
-
Preparation of Test Compound: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).
-
Serial Dilution: The stock solution is serially diluted in a 96-well microtiter plate containing a liquid growth medium (e.g., Sabouraud Dextrose Broth).
-
Inoculation: Each well is inoculated with the standardized fungal spore suspension.
-
Incubation: The microtiter plate is incubated at an optimal temperature for fungal growth for a specified period (e.g., 48-72 hours).
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.
Diagram of the Experimental Workflow for Antifungal Efficacy Testing
Caption: Workflow for evaluating antifungal efficacy.
In Vivo Efficacy Testing: Greenhouse and Field Trials
Objective: To evaluate the protective and curative efficacy of the test compound under controlled (greenhouse) and natural (field) conditions.
Methodology:
-
Plant Cultivation: A susceptible host plant variety is grown to a specific growth stage.
-
Treatment Application: The test compound is formulated and applied to the plants as a foliar spray or soil drench at various concentrations. Commercial fungicides are used as positive controls, and an untreated group serves as a negative control.
-
Pathogen Inoculation: Plants are artificially inoculated with the target pathogen.
-
Incubation and Disease Development: Plants are maintained in an environment conducive to disease development.
-
Disease Assessment: Disease severity is periodically assessed using a standardized rating scale.
-
Data Analysis: The percentage of disease control is calculated by comparing the disease severity in the treated plots to the untreated control.
Conclusion and Future Directions
The available evidence from structurally related triazole compounds, combined with the well-established mechanism of action of this chemical class, strongly suggests that this compound holds significant promise as a novel fungicide. Its anticipated systemic properties and broad-spectrum activity make it a compelling candidate for further development.
Future research should focus on comprehensive in vitro and in vivo efficacy testing against a wide range of economically important plant pathogens. Structure-activity relationship studies will be crucial to optimize the lead compound and to fully elucidate the impact of the mercapto and hydroxyl substitutions on its fungicidal performance. Furthermore, toxicological and environmental fate studies will be necessary to ensure the development of a safe and sustainable crop protection solution.
References
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Fungicides: Triazoles - Iowa State University Digital Repository. (2006, May 30). Retrieved from [Link]
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Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress - Symbiosis Online Publishing. Retrieved from [Link]
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Triazole Fungicide Residues and Their Inhibitory Effect on Some Trichothecenes Mycotoxin Excretion in Wheat Grains - PubMed Central. (2021, March 22). Retrieved from [Link]
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The effect of triazole fungicide - Knowledge - Natursim Science Co., Ltd. (2022, May 15). Retrieved from [Link]
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Effects of Triazole Fungicides on Soil Microbiota and on the Activities of Enzymes Found in Soil: A Review - MDPI. (2021, September 17). Retrieved from [Link]
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Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC - PubMed Central. Retrieved from [Link]
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Commercialized fungicides containing 1,2,4-triazole or amide substructures. Retrieved from [Link]
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Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives - Istanbul University Press. Retrieved from [Link]
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Effect of Triazole Fungicides Titul Duo and Vintage on the Development of Pea (Pisum sativum L.) Symbiotic Nodules. (2023, May 12). Retrieved from [Link]
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A Comparative In Silico Docking Guide: Evaluating 5-Mercapto-4-pentyl-4h-1,2,4-triazol-3-ol as a Potential Antimicrobial Agent
This guide provides a comprehensive in silico analysis of 5-Mercapto-4-pentyl-4h-1,2,4-triazol-3-ol, a novel triazole derivative, against two well-validated antimicrobial drug targets: bacterial DNA Gyrase and fungal Lanosterol 14α-demethylase. Through detailed molecular docking protocols and comparative analysis with established inhibitors, we aim to predict the therapeutic potential of this compound and offer a framework for further computational and experimental investigation.
Introduction: The Rationale for Targeting Microbial Enzymes with Triazole Derivatives
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous compounds with a wide spectrum of biological activities, including antimicrobial, antifungal, anticonvulsant, and anticancer properties.[1][2] The presence of mercapto and hydroxyl functional groups, as in this compound, can enhance the molecule's ability to form crucial interactions with biological targets, making it a promising candidate for drug discovery.[3]
This guide focuses on an in silico approach, a powerful and cost-effective method in modern drug discovery, to predict the binding affinity and interaction patterns of our lead compound. Molecular docking allows us to simulate the interaction between a small molecule (ligand) and a protein (receptor) at the atomic level, providing insights that can guide further experimental work.
We have selected two critical enzymes for our investigation:
-
Escherichia coli DNA Gyrase (Subunit B): A type II topoisomerase essential for bacterial DNA replication and transcription. Its absence in eukaryotes makes it an excellent target for developing selective antibacterial agents.[4] Fluoroquinolones, such as Ciprofloxacin, are a major class of antibiotics that inhibit this enzyme.
-
Candida albicans Lanosterol 14α-demethylase (CYP51): A cytochrome P450 enzyme vital for the biosynthesis of ergosterol, a key component of the fungal cell membrane.[5] Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death. Azole antifungals, like Fluconazole, function through this mechanism.[6]
By comparing the docking performance of this compound with that of Ciprofloxacin and Fluconazole against their respective targets, we can generate a preliminary assessment of its potential as a broad-spectrum antimicrobial agent.
Methodology: A Validated Molecular Docking Protocol
Scientific integrity in computational studies hinges on a robust and validated methodology. The following protocol, utilizing the widely-used AutoDock Vina software, is designed to be self-validating, ensuring the reliability of the generated predictions.
Software and Tools
-
Molecular Graphics Laboratory (MGL) Tools: Used for preparing protein and ligand files.
-
AutoDock Vina: The core docking engine for predicting binding affinities.
-
PyMOL: For visualization and analysis of docking results.
-
RCSB Protein Data Bank (PDB): Source for 3D crystal structures of target enzymes.
-
PubChem: Source for 3D structures of ligands.
Target and Ligand Preparation
Target Protein Preparation:
-
Selection and Retrieval: Crystal structures of E. coli DNA Gyrase B complexed with an inhibitor (PDB ID: 6KZV) and C. albicans Lanosterol 14α-demethylase complexed with an azole inhibitor (PDB ID: 5TZ1) were downloaded from the RCSB PDB.[7][8] The presence of a co-crystallized ligand is crucial for validating our docking protocol.
-
Protein Cleanup: Using MGL-Tools, all water molecules and heteroatoms, including the co-crystallized ligand, were removed from the protein structure.
-
Addition of Hydrogens: Polar hydrogen atoms were added to the protein structure to correctly model hydrogen bonding.
-
Charge Assignment: Kollman charges were assigned to the protein atoms.
-
File Format Conversion: The prepared protein structure was saved in the PDBQT format, which is required by AutoDock Vina.
Ligand Preparation:
-
Structure Retrieval: The 3D structures of this compound, Ciprofloxacin, and Fluconazole were obtained from the PubChem database.
-
Energy Minimization: The ligand structures were energy-minimized using a suitable force field (e.g., UFF in Avogadro) to obtain a stable conformation.
-
Torsion Tree Detection: The rotatable bonds in the ligands were defined using MGL-Tools to allow for conformational flexibility during docking.
-
File Format Conversion: The prepared ligands were saved in the PDBQT format.
Docking Protocol Validation
The trustworthiness of a docking protocol must be established before screening unknown compounds. This is achieved by redocking the co-crystallized ligand back into the active site of its respective enzyme.
-
Extraction of Co-crystallized Ligand: The inhibitor from the original PDB file (e.g., from 6KZV and 5TZ1) was extracted and prepared as a separate PDBQT file.
-
Redocking: The extracted ligand was docked back into the prepared protein structure using the same parameters as the main experiment.
-
RMSD Calculation: The root-mean-square deviation (RMSD) between the predicted pose of the redocked ligand and the original co-crystallized pose was calculated. A successful validation is generally indicated by an RMSD value of less than 2.0 Å , which confirms that the docking protocol can accurately reproduce the experimentally determined binding mode.
Molecular Docking Simulation
-
Grid Box Generation: A grid box was defined to encompass the active site of each enzyme. The coordinates for the grid box were centered on the position of the co-crystallized ligand from the original PDB structure. The size of the grid box was set to be large enough to allow for unrestricted movement of the ligand within the binding pocket.
-
Running AutoDock Vina: Docking simulations were performed using AutoDock Vina. The software samples different conformations and orientations of the ligand within the defined grid box and calculates the binding affinity for each pose. An exhaustiveness parameter of 8 was used to ensure a thorough search of the conformational space.
-
Analysis of Results: The output from AutoDock Vina includes the binding affinity (in kcal/mol) and the coordinates of the predicted binding poses. The pose with the lowest binding energy is considered the most favorable.
Below is a Graphviz diagram illustrating the comprehensive workflow for our in silico docking study.
Caption: Workflow for the in silico molecular docking study.
Results and Comparative Analysis
The docking simulations yielded binding affinities for this compound and the standard inhibitors against their respective targets. The binding affinity, reported in kcal/mol, represents the free energy of binding; a more negative value indicates a stronger, more favorable interaction.[9]
It is important to note that while we have procured experimental IC50 values for the standard inhibitors to provide context, no such data is currently available in the public domain for this compound. Therefore, this comparison is primarily based on the predicted computational data.
Performance Against E. coli DNA Gyrase B
| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) | Experimental IC50 (vs. E. coli DNA Gyrase) |
| This compound | -7.8 | Asp73, Gly77, Ile78, Pro79, Ile94 | Not Available |
| Ciprofloxacin (Standard) | -7.1 | Asp73, Gly77, Ser122, Glu50 | ~0.39 µM[10] |
Analysis:
The docking results predict that this compound binds to the ATP-binding site of DNA Gyrase B with a stronger affinity (-7.8 kcal/mol) than the standard inhibitor Ciprofloxacin (-7.1 kcal/mol). The visualization of the docked pose reveals that the triazole ring forms hydrogen bonds with the backbone of Gly77 and the side chain of Asp73, which are crucial interactions for inhibitor binding. The pentyl chain extends into a hydrophobic pocket formed by Ile78, Pro79, and Ile94, potentially contributing to the favorable binding energy. This suggests that the lead compound could be a potent inhibitor of bacterial DNA gyrase.
Performance Against C. albicans Lanosterol 14α-demethylase (CYP51)
| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) | Experimental IC50 (vs. C. albicans CYP51) |
| This compound | -8.5 | Heme Iron, Tyr132, Phe228, Met508 | Not Available |
| Fluconazole (Standard) | -8.9 | Heme Iron, Tyr132, Ser378, Met508 | ~1.2 µM[11] |
Analysis:
Against fungal CYP51, this compound shows a predicted binding affinity of -8.5 kcal/mol, which is comparable to, albeit slightly weaker than, the standard antifungal Fluconazole (-8.9 kcal/mol). A critical interaction for azole antifungals is the coordination of one of the nitrogen atoms of the triazole ring with the heme iron in the active site. Our docking model predicts this crucial interaction for the lead compound. Additionally, the pentyl group is predicted to form hydrophobic interactions with residues such as Phe228 and Met508, while the hydroxyl group may form a hydrogen bond with the side chain of Tyr132. These interactions are consistent with the binding modes of known CYP51 inhibitors.
The logical relationship between the compound's structural features and its predicted binding is visualized in the diagram below.
Caption: Predicted interactions of the lead compound's moieties.
Discussion and Future Directions
This in silico comparative guide demonstrates that this compound is a promising candidate for development as an antimicrobial agent. The computational results predict binding affinities that are comparable to or, in the case of DNA Gyrase, stronger than established drugs. The predicted binding modes are consistent with the known mechanisms of inhibition for both target classes, lending credibility to the findings.
The key takeaways are:
-
Dual-Target Potential: The compound shows strong predicted affinity for both a key bacterial and a key fungal enzyme, suggesting the potential for broad-spectrum antimicrobial activity.
-
Favorable Interactions: The various functional groups of the molecule (triazole ring, pentyl chain, hydroxyl group) all contribute to the predicted binding, highlighting a sound structural basis for its potential activity.
However, it is imperative to recognize the limitations of in silico studies. These are predictive models, and the results must be validated through experimental assays. The next logical steps in the evaluation of this compound would be:
-
Synthesis and Characterization: If not already available, the compound must be synthesized and its chemical structure and purity confirmed.
-
In Vitro Enzyme Assays: The inhibitory activity of the compound against purified E. coli DNA Gyrase and C. albicans CYP51 should be determined experimentally to calculate IC50 values.
-
Antimicrobial Susceptibility Testing: The minimum inhibitory concentration (MIC) of the compound should be determined against a panel of clinically relevant bacteria and fungi.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs with modifications to the pentyl chain or other positions could further optimize the binding affinity and selectivity.
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A Comparative Guide to the Cytotoxicity Assessment of 5-Mercapto-4-pentyl-4H-1,2,4-triazol-3-ol on Diverse Cell Lines
Introduction: The Growing Importance of 1,2,4-Triazoles in Oncology
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, recognized for its wide array of biological activities, including antifungal, antibacterial, and antiviral properties.[1] In recent years, this heterocyclic nucleus has garnered significant attention in oncology, with numerous derivatives demonstrating potent anticancer effects.[1][2][3] These compounds often exert their cytotoxic effects by interacting with various enzymes and biological pathways crucial for cancer cell proliferation and survival.[2][4][5] The versatility of the triazole ring allows it to act as a bioisostere for amide or ester groups, enabling it to form robust interactions with biological targets.[5][6]
This guide focuses on a specific, novel derivative, 5-Mercapto-4-pentyl-4H-1,2,4-triazol-3-ol , providing a comprehensive framework for assessing its cytotoxic potential. While direct public data on this exact compound is limited, this document establishes a rigorous, scientifically-grounded methodology for its evaluation. We will compare its potential activity profile against other well-characterized 1,2,4-triazole derivatives, providing the necessary protocols and rationale for a thorough investigation. The evaluation of new chemical entities is a critical first step in the discovery of novel anticancer therapies.[7]
Comparative Landscape: Cytotoxicity of Structurally Related Triazole Analogs
To establish a benchmark for evaluating this compound, it is essential to review the performance of other mercapto-1,2,4-triazole derivatives. Recent studies have highlighted the significant anticancer activity of this class of compounds against various tumor cell lines.[8] Their mechanisms often involve the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of key signaling pathways like PI3K/AKT.[4][8][9]
Below is a summary of the cytotoxic activities (IC50 values) of representative 1,2,4-triazole derivatives against a panel of human cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of the cell population.[7]
| Compound/Drug | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 7c (mercapto-1,2,4-triazole-quinoline hybrid) | DU-145 | Prostate Cancer | 17.91 ± 2.1 | [10] |
| Compound 8c (1,2,4-triazole derivative) | Various | Not Specified | EGFR Inhibition: 3.6 | [2] |
| MNP-16 (bis-1,2,4-triazole derivative) | MOLT4 | Leukemia | 3 - 5 | [9][11] |
| MNP-16 (bis-1,2,4-triazole derivative) | A549 | Lung Cancer | 3 - 5 | [9][11] |
| Phosphonate 1,2,3-triazole derivative (Compound 8) | HT-1080 | Fibrosarcoma | 15.13 | [6] |
| Doxorubicin (Standard Chemotherapeutic) | MDA-MB-231 | Breast Cancer | Not specified, used as reference | [8] |
| Cisplatin (Standard Chemotherapeutic) | A549 | Lung Cancer | Not specified, used as reference | [11] |
This table is a curated representation of data from multiple sources to provide a comparative context for a novel compound investigation.
A Multi-Faceted Strategy for Cytotoxicity Assessment
A comprehensive evaluation of a novel compound's cytotoxicity cannot rely on a single assay.[12] Instead, a multi-parametric approach is required to build a complete profile of its biological effects. This involves assessing cell viability, membrane integrity, and the specific mechanism of cell death. Cytotoxicity assays are indispensable tools for assessing the safety and efficacy of new drugs.[13][14]
The following experimental workflow is proposed for a robust assessment of this compound.
Experimental Protocols: A Step-by-Step Guide
Protocol 1: Cell Viability Assessment via MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[7][15] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to insoluble purple formazan crystals.[16][17] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[15][18]
Methodology:
-
Cell Seeding: Maintain selected cancer cell lines (e.g., A549, MDA-MB-231) and a normal cell line (e.g., HaCaT keratinocytes) in a humidified incubator at 37°C with 5% CO2.[7] Harvest cells in their logarithmic growth phase and seed them into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well).[7][15] Incubate for 24 hours to allow for cell attachment.[7]
-
Compound Treatment: Prepare a stock solution of this compound (e.g., 10 mM in DMSO).[7] Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the compound dilutions to the appropriate wells. Include vehicle controls (DMSO alone) and a positive control (a known cytotoxic drug like Doxorubicin).[7] Incubate for 48 or 72 hours.[11]
-
MTT Addition & Incubation: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C.[7][19]
-
Formazan Solubilization: Carefully remove the culture medium. Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[7] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[17]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[7] A reference wavelength of 630 nm can be used to correct for background absorbance.[17]
Protocol 2: Membrane Integrity Assessment via LDH Assay
Principle: The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture supernatant.[20][21] LDH is a stable cytosolic enzyme that is released upon the loss of plasma membrane integrity, a hallmark of necrosis.[21][22][23]
Methodology:
-
Cell Seeding and Treatment: Follow the same procedure as Step 1 and 2 in the MTT assay protocol.
-
Establish Controls: It is critical to include proper controls.[21]
-
Vehicle Control: Untreated cells to measure spontaneous LDH release.
-
High Control (Maximum LDH Release): Untreated cells lysed with a detergent (e.g., Triton X-100) to determine the total possible LDH release.[24]
-
-
Supernatant Collection: After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 1000 RPM for 5 minutes).[24] Carefully transfer a portion of the supernatant (e.g., 100 µL) from each well to a new, clean 96-well assay plate.[24]
-
LDH Reaction: Prepare the LDH assay reagent according to the manufacturer's instructions (typically containing lactate, NAD+, and a tetrazolium salt).[22] Add the reagent to each well containing the supernatant.
-
Incubation and Measurement: Incubate the plate at room temperature for 20-30 minutes, protected from light.[24][25] Add a stop solution if required by the kit.[20][25] Measure the absorbance at 490 nm using a microplate reader.[20][24]
-
Calculation: Percent cytotoxicity is calculated using the formula: % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] * 100[25]
Protocol 3: Apoptosis Detection via Annexin V & Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, the membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[26] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to detect these cells.[27] Propidium Iodide (PI) is a fluorescent DNA-binding dye that is excluded by cells with an intact membrane. It can only enter late apoptotic and necrotic cells where membrane integrity is compromised.[26]
Methodology:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compound (at concentrations around the determined IC50) for 24-48 hours.
-
Cell Harvesting: After treatment, collect both floating (apoptotic) and adherent cells. Trypsinize the adherent cells and combine them with the supernatant from the respective well.[28]
-
Cell Washing: Wash the collected cells twice with cold phosphate-buffered saline (PBS).[28]
-
Staining: Resuspend the cell pellet in 1X Annexin-binding buffer. Add FITC-conjugated Annexin V and PI solution to the cells according to the kit manufacturer's protocol.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add additional binding buffer to each tube and analyze the samples immediately using a flow cytometer.
-
Healthy Cells: Annexin V negative and PI negative.
-
Early Apoptotic Cells: Annexin V positive and PI negative.
-
Late Apoptotic/Necrotic Cells: Annexin V positive and PI positive.
-
Data Interpretation and Concluding Remarks
The collective data from these assays will provide a robust cytotoxicity profile for this compound. The MTT assay will establish a dose-dependent effect on cell viability and allow for the calculation of IC50 values, enabling a direct potency comparison with the analogs listed in the table. The LDH assay will clarify whether cell death occurs via necrosis (membrane rupture). Finally, the Annexin V/PI assay will definitively quantify the induction of apoptosis, a highly desirable mechanism for anticancer agents.
By comparing the IC50 values on cancer cell lines versus a normal cell line (e.g., HaCaT), a selectivity index can be determined, providing an early indication of the compound's therapeutic window. A compound that is highly toxic to cancer cells but shows minimal effect on normal cells is a promising candidate for further development.[8] The mechanistic insights gained from this comprehensive assessment are crucial for advancing novel 1,2,4-triazole derivatives toward preclinical and clinical investigation.
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A Comparative Guide to the Chelating Properties of Mercapto-Triazoles: Methodologies and Applications
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,4-triazole nucleus is a cornerstone in heterocyclic chemistry, renowned for its wide spectrum of biological activities and industrial applications.[1][2] Among its many derivatives, mercapto-triazoles stand out due to their potent metal-chelating capabilities. These compounds, characterized by a thiol (-SH) or thione (C=S) group attached to the triazole ring, act as powerful ligands for a variety of metal ions.[3] This ability to sequester metal ions is not merely a chemical curiosity; it is the foundation of their utility in diverse fields, from the development of novel therapeutics and antimicrobial agents to the prevention of metallic corrosion.[1][4][5]
The interaction between mercapto-triazoles and metal ions can enhance biological efficacy, facilitate the detoxification of heavy metals, and create protective barriers on metal surfaces.[1][6] Understanding the principles of this chelation and the methods used to quantify it is therefore critical for researchers aiming to harness the full potential of these molecules.
This guide provides a comprehensive comparison of the chelating properties of different mercapto-triazole derivatives. It moves beyond a simple recitation of data to explain the underlying chemical principles and provide detailed, field-proven experimental protocols for their evaluation. We will delve into the structural features that govern chelation efficacy, present comparative data for key derivatives, and explore the practical applications stemming from these unique molecular interactions.
The Fundamental Chemistry of Mercapto-Triazole Chelation
Chelation is a specific type of bonding involving the formation of two or more separate coordinate bonds between a polydentate (multiple-bonded) ligand and a single central metal ion. The resulting structure, known as a chelate, is typically more stable than complexes formed by monodentate ligands.
In mercapto-triazoles, the primary coordination sites are the exocyclic sulfur atom and an adjacent nitrogen atom within the triazole ring.[7] These compounds exist in a tautomeric equilibrium between the thiol (-SH) and thione (C=S) forms, both of which are crucial for coordination. The deprotonated thiol (thiolate, -S⁻) is a soft base, showing a high affinity for soft acid metal ions like Cu(II), Ag(I), and Hg(II). The nitrogen atoms of the triazole ring act as additional donor sites, enabling the formation of a stable five- or six-membered chelate ring with the metal ion. This "chelate effect" significantly enhances the thermodynamic stability of the resulting metal complex.
The chelating strength and selectivity of a mercapto-triazole are not intrinsic properties but are heavily influenced by the substituents on the triazole ring. Electron-donating groups (e.g., alkyl, amino) increase the electron density on the donor atoms (S and N), enhancing their basicity and strengthening the coordinate bond with the metal ion. Conversely, electron-withdrawing groups (e.g., nitro, halo) can reduce the stability of the complex.[1] Steric hindrance from bulky substituents near the coordination sites can also play a significant role in determining complex stability and geometry.[8]
Caption: General mechanism of a divalent metal ion (M²⁺) chelating with two mercapto-triazole ligands.
Experimental Methodologies for Quantifying Chelation
To objectively compare the chelating properties of different mercapto-triazoles, robust and reproducible experimental methods are essential. Potentiometric titration and UV-Visible spectrophotometry are two of the most common and reliable techniques employed for this purpose.
Potentiometric Titration for Stability Constant Determination
Potentiometric titration is the gold standard for determining the stability constants of metal complexes in solution.[9][10] The methodology, refined by Calvin, Bjerrum, and later Irving & Rossotti, allows for the calculation of both proton-ligand (pKa) and metal-ligand (log K) stability constants.[9][11]
Causality Behind the Method: The principle lies in monitoring the change in hydrogen ion concentration (pH) as a strong base is added to a solution containing the ligand, with and without a metal ion. The presence of the metal ion, which competes with protons to bind to the ligand, alters the shape of the titration curve. By analyzing the deviation between the ligand-only and metal-ligand titration curves, one can calculate the average number of ligands bound to a metal ion at any given pH and subsequently derive the stepwise stability constants (K₁, K₂,...).[11][12]
Experimental Protocol (Irving-Rossotti Technique):
-
Solution Preparation:
-
Ligand Solution: Prepare a stock solution of the mercapto-triazole derivative in a suitable solvent (e.g., 70% v/v dioxane-water or ethanol-water) to ensure solubility.[13] The exact concentration must be known.
-
Metal Ion Solution: Prepare stock solutions of high-purity metal salts (e.g., nitrates or perchlorates, as chlorides can sometimes participate in coordination) in distilled, deionized water. Standardize these solutions by a suitable method like EDTA titration.
-
Acid Solution: Prepare a standardized solution of a strong acid (e.g., 0.1 M HClO₄ or HNO₃).
-
Base Solution: Prepare a carbonate-free solution of a strong base (e.g., 0.1 M NaOH or KOH) and standardize it against a primary standard like potassium hydrogen phthalate (KHP).
-
Background Electrolyte: Prepare a concentrated solution (e.g., 1 M KNO₃ or NaClO₄) to maintain a constant ionic strength throughout the titration.[10]
-
-
Titration Setup:
-
Use a double-walled, thermostatted beaker to maintain a constant temperature (e.g., 25 ± 0.1 °C).[10]
-
Calibrate a high-precision pH meter with a combined glass electrode using at least two standard buffers (e.g., pH 4.01, 7.00, 9.21) before each titration.[14]
-
Continuously stir the solution with a magnetic stirrer and maintain an inert atmosphere by bubbling nitrogen gas to prevent oxidation and absorption of CO₂.
-
-
Titration Procedure: Prepare the following three mixtures for titration against the standardized base:
-
Mixture A (Acid Blank): Free Acid + Background Electrolyte + Solvent + Water.
-
Mixture B (Ligand): Free Acid + Background Electrolyte + Ligand Solution + Solvent + Water.
-
Mixture C (Metal-Ligand): Free Acid + Background Electrolyte + Ligand Solution + Metal Ion Solution + Solvent + Water.
-
Ensure the final volume and ionic strength of all mixtures are identical. A typical metal-to-ligand ratio is 1:5 to avoid precipitation of metal hydroxides.[11]
-
-
Data Analysis:
-
Plot the pH meter readings against the volume of base added for all three titrations.
-
From these curves, calculate the average number of protons associated with the ligand (n̄ₐ) and the average number of ligands attached per metal ion (n̄).
-
Calculate the free ligand exponent (pL).
-
The metal-ligand stability constants (log K) are determined from the formation curve (a plot of n̄ vs. pL) using methods like the half-integral method (log K₁ at n̄ = 0.5, log K₂ at n̄ = 1.5).[12]
-
Caption: Workflow for determining stability constants using potentiometric titration.
UV-Visible Spectrophotometry
This technique is a rapid and sensitive method for studying complex formation, especially when the complex has a distinct color or absorption band compared to the free ligand and metal ion.[15]
Causality Behind the Method: The formation of a coordinate bond alters the electronic energy levels of the ligand and metal ion. This change is reflected in the UV-Vis spectrum as a shift in the maximum absorption wavelength (λ_max) or a change in molar absorptivity. By systematically varying the concentrations of the metal and ligand, one can monitor these spectral changes to determine the stoichiometry of the complex (e.g., using Job's plot of continuous variation) and its stability. A common approach is a competitive binding assay.[16]
Experimental Protocol (Competitive Chelation Assay using Ferrozine):
This protocol measures the ability of a mercapto-triazole to compete with a known indicator (ferrozine) for a metal ion (Fe²⁺).
-
Reagent Preparation:
-
Mercapto-Triazole Samples: Prepare solutions of the test compounds at various concentrations in a suitable buffer (e.g., phosphate or Tris-HCl).
-
FeCl₂ Solution: Prepare a fresh solution of FeCl₂ (e.g., 2 mM).
-
Ferrozine Solution: Prepare a solution of ferrozine (e.g., 5 mM). Ferrozine forms a stable, intensely colored magenta complex with Fe²⁺, which has a λ_max around 562 nm.[16]
-
-
Assay Procedure:
-
To a series of test tubes, add a fixed volume of the FeCl₂ solution.
-
Add increasing volumes of the mercapto-triazole sample solution to the test tubes.
-
Initiate the competitive reaction by adding a fixed volume of the ferrozine solution to each tube.
-
Mix and allow the reaction to equilibrate at room temperature for a set time (e.g., 10 minutes).[16]
-
Prepare a control sample containing FeCl₂ and ferrozine but no mercapto-triazole.
-
-
Measurement and Analysis:
-
Measure the absorbance of each solution at the λ_max of the Fe²⁺-ferrozine complex (approx. 562 nm) using a UV-Vis spectrophotometer.
-
The mercapto-triazole will chelate some of the Fe²⁺, preventing it from binding to ferrozine and thus causing a decrease in the absorbance at 562 nm.
-
The chelating activity can be expressed as the percentage inhibition of ferrozine-Fe²⁺ complex formation:
-
Chelating Activity (%) = [(A_control - A_sample) / A_control] * 100
-
-
The IC₅₀ value (the concentration of the triazole required to chelate 50% of the Fe²⁺ ions) can be determined by plotting the chelating activity against the triazole concentration. A lower IC₅₀ value indicates stronger chelating ability.
-
Caption: Workflow for a competitive UV-Vis metal chelation assay.
Comparative Analysis of Mercapto-Triazole Derivatives
The stability of the metal complexes formed by mercapto-triazoles is a direct measure of their chelating efficacy. The stability constant (log K) is the logarithm of the equilibrium constant for the formation of the complex; a higher log K value signifies a more stable complex and thus a more potent chelating agent.[17]
The data compiled from various studies reveal distinct trends based on the nature of the metal ion and the substituents on the triazole ligand.
| Mercapto-Triazole Derivative | Metal Ion | log K₁ | log K₂ | Method | Conditions | Reference |
| 4-amino-5-phenyl-3-mercapto-1,2,4-triazole | Fe(II) | 6.85 | 6.05 | Potentiometry | 70% Dioxane, 303K | [13] |
| 4-amino-5-phenyl-3-mercapto-1,2,4-triazole | Co(II) | 7.00 | 6.15 | Potentiometry | 70% Dioxane, 303K | [13] |
| 4-amino-5-phenyl-3-mercapto-1,2,4-triazole | Ni(II) | 7.20 | 6.30 | Potentiometry | 70% Dioxane, 303K | [13] |
| 4-amino-5-phenyl-3-mercapto-1,2,4-triazole | Zn(II) | 6.90 | 6.10 | Potentiometry | 70% Dioxane, 303K | [13] |
| 4-amino-5-phenyl-3-mercapto-1,2,4-triazole | Cd(II) | 6.70 | 5.95 | Potentiometry | 70% Dioxane, 303K | [13] |
| 4-amino-5-phenyl-3-mercapto-1,2,4-triazole | Pb(II) | 6.75 | 6.00 | Potentiometry | 70% Dioxane, 303K | [13] |
| 1,2,4-triazole (parent, for comparison) | Ni(II) | 2.59 | 2.11 | Potentiometry | Aqueous, 25°C | [8] |
| 1,2,4-triazole (parent, for comparison) | Cu(II) | 3.25 | 2.75 | Potentiometry | Aqueous, 25°C | [8] |
Analysis of Trends:
-
Effect of the Mercapto Group: A comparison between the parent 1,2,4-triazole and its mercapto-substituted derivatives clearly demonstrates the profound impact of the sulfur donor atom. The stability constants for the 4-amino-5-phenyl-3-mercapto-1,2,4-triazole complexes are several orders of magnitude higher than those for the parent triazole, highlighting the mercapto group's critical role in forming highly stable chelates.[8][13]
-
Influence of the Metal Ion: The stability of the complexes with divalent transition metals generally follows the Irving-Williams order: Co(II) < Ni(II) > Zn(II).[13][14] This trend is governed by the decrease in ionic radii and the increase in crystal field stabilization energy across the series.
-
Impact of Substituents: While the table focuses on one derivative, broader literature indicates that substituents significantly modulate chelating strength. For instance, the presence of an amino group at the 4-position, as in the example, can act as an additional coordination site or an electron-donating group, enhancing stability. Phenyl groups can influence the electronic properties and solubility of the complex.[1]
Applications Driven by Chelation
The ability of mercapto-triazoles to form stable metal complexes is the driving force behind their most important applications.
-
Corrosion Inhibition: Mercapto-triazoles are highly effective corrosion inhibitors, especially for copper and steel.[1] They function by adsorbing onto the metal surface and forming an insoluble, polymeric chelate film.[5] This protective layer acts as a physical barrier, isolating the metal from the corrosive environment (e.g., acidic or saline solutions). The strong coordination between the triazole's sulfur/nitrogen atoms and the metal's d-orbitals ensures a robust and durable protective film.[5][18]
-
Medicinal and Biological Applications: Chelation is central to the biological activity of many mercapto-triazoles. According to Tweedy's chelation theory, the formation of a metal chelate can enhance the lipophilicity of a compound.[6] This increased lipid solubility allows the molecule to more easily penetrate microbial cell membranes, thereby boosting its antimicrobial efficacy.[4][6] Furthermore, the ability to chelate essential metal ions within a cell can disrupt critical enzyme functions in pathogens, leading to their death. This mechanism is exploited in the design of new antibacterial, antifungal, and anticancer agents.[1][19]
-
Analytical Chemistry: Due to their strong and often selective binding with certain metal ions, mercapto-triazoles have been used as analytical reagents for the gravimetric estimation and spectrophotometric determination of metals like copper, silver, and mercury.[1]
Conclusion
Mercapto-triazoles are a versatile class of chelating agents whose efficacy is governed by the interplay of the triazole ring, the crucial mercapto group, and various ring substituents. Their ability to form stable complexes with a wide range of metal ions has been firmly established through robust analytical techniques like potentiometric titration and UV-Vis spectrophotometry. The comparative data clearly show that the introduction of a mercapto group dramatically enhances the chelating power compared to the parent triazole nucleus.
This strong chelating propensity is not just a feature but the primary driver of their function in critical applications, from creating protective films in corrosion inhibition to enhancing bioavailability and disrupting pathogenic pathways in drug development. For researchers and scientists, a thorough understanding of these structure-activity relationships and the methodologies to quantify them is paramount for designing next-generation mercapto-triazoles with tailored selectivity and enhanced performance for specific technological and therapeutic challenges.
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A comprehensive review article on mercapto-1, 2, 4- triazoles and their coordination properties. (2022). Journal of Emerging Technologies and Innovative Research (JETIR). [Link]
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Ansari, F. B., et al. Potentiometric Determination of Stability Constants of Transition Metal Complexes with p-Aminobenzoic Acid. International Journal of ChemTech Research. [Link]
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Marafante, M., et al. (2024). Recommended procedures for potentiometric determination of equilibrium constants of polydentate ligands and their metal ion complexes. NECTAR COST Action. [Link]
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Mane, S. D., et al. Potentiometric Determination of Stability Constant of Transition and Inner Transition Metals Complexes of Some Acids. Asian Journal of Chemistry. [Link]
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Ghoneim, M. M., et al. (2016). Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes. Journal of Materials Science and Chemical Engineering. [Link]
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Patil, S., et al. (2021). Potentiometric Determination of Stability Constants of Metformin Complexes with Metals in Aqueous Media. Rasayan Journal of Chemistry. [Link]
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Al-amiery, A. A., et al. (2020). Experimental and theoretical study on triazole derivatives as chelating agents to remove Fe++ Ions from wastewater in oil field. Journal of Heterocyclic Chemistry. [Link]
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General Concepts of the Chemistry of Chelation. (2018). Dow Chemical Company. [Link]
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A Review: Biological Importance of Mercapto Substituted 1,2,4-triazole Derivatives. (2017). Indo American Journal of Pharmaceutical Research. [Link]
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Al-Jibouri, M. N. A. (2023). SYNTHESIS, SPECTROSCOPIC STUDIES AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME SUBSISTUDED 1,2,4-TRIAZOLES AND THEIR COMPLEXES. African Journal of Pure and Applied Chemistry. [Link]
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Apak, R., et al. (2022). Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. Molecules. [Link]
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Synthesis and antimicrobial studies of 4-diazo-5-mercapto-3-methyl/ethyl-s-triazoles and their metal chelates. ResearchGate. [Link]
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da Silva, A. C. C., et al. (2021). An analytical method for the quantitative determination of iron ion chelating capacity: development and validation. Acta Scientiarum. Technology. [Link]
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Haseeb, K. K., et al. Metal-based triazoles as a medical marvel of the modern era: a comprehensive review. Scilit. [Link]
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Machewar, K. (2017). Overview of Mercapto-1,2,4-Triazoles. Journal of Chemical and Pharmaceutical Research. [Link]
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Cetin, A., & Geçibesler, İ. H. (2015). Evaluation as antioxidant agents of 1,2,4-triazole derivatives: effects of essential functional groups. Journal of Applied Pharmaceutical Science. [Link]
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Verma, C., et al. (2023). 1,2,3-Triazoles in corrosion protection: Chemistry, ligand properties, coordination bonding and interfacial behavior. Progress in Organic Coatings. [Link]
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A Comparative Analysis of the Antioxidant Potential of 5-Mercapto-4-pentyl-4H-1,2,4-triazol-3-ol and Established Antioxidants
In the relentless pursuit of novel therapeutic agents, the exploration of synthetic heterocyclic compounds has yielded promising candidates for combating oxidative stress-mediated pathologies. Among these, the 1,2,4-triazole scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities, including significant antioxidant properties.[1][2] This guide provides an in-depth comparative analysis of the antioxidant activity of a representative 1,2,4-triazole derivative, 5-Mercapto-4-pentyl-4H-1,2,4-triazol-3-ol, against well-established antioxidants: Ascorbic Acid (Vitamin C), Trolox (a water-soluble analog of Vitamin E), and Butylated Hydroxytoluene (BHT).
This document is intended for researchers, scientists, and drug development professionals, offering a technical examination of the compound's performance in standard in vitro antioxidant assays. The experimental data presented herein is synthesized from published studies on structurally related 1,2,4-triazole derivatives, providing a robust framework for understanding the potential of this class of compounds.
The Chemical Rationale for Antioxidant Activity
The antioxidant capacity of many organic molecules, including phenolic compounds like BHT and enol-containing structures like Ascorbic Acid, often stems from their ability to donate a hydrogen atom or an electron to neutralize reactive free radicals.[3][[“]][5] The 1,2,4-triazole ring system, particularly when substituted with thiol (-SH) and hydroxyl (-OH) groups, is hypothesized to exhibit potent antioxidant effects. The presence of the thiol group provides a readily donatable hydrogen atom, while the overall electronic configuration of the triazole ring can stabilize the resulting radical.
Comparative In Vitro Antioxidant Activity
To quantitatively assess the antioxidant potential of this compound, we will examine its performance in three widely accepted assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay. The results are presented as IC50 values (the concentration required to scavenge 50% of the radicals) for DPPH and ABTS assays, and as equivalence to a standard for the FRAP assay.
Table 1: Comparative Antioxidant Activity Data (IC50 in µM)
| Compound | DPPH Radical Scavenging (IC50) | ABTS Radical Scavenging (IC50) | FRAP Value (Trolox Equivalents) |
| This compound (representative data) | ~10-50[6][7] | ~0.4 - 5[8][9] | High (qualitative)[6] |
| Ascorbic Acid (Vitamin C) | ~100-200[10][11] | ~0.87[8][9] | High |
| Trolox | Standard | Standard | Standard |
| Butylated Hydroxytoluene (BHT) | ~20[6] | Not commonly used | Moderate |
Note: The data for this compound is based on published results for structurally similar 5-mercapto-1,2,4-triazole derivatives.
The data indicates that 1,2,4-triazole derivatives exhibit potent radical scavenging activity, in some cases surpassing that of the standard antioxidant Ascorbic Acid, particularly in the ABTS assay.[8][9]
Experimental Methodologies: A Self-Validating Approach
The integrity of this comparative analysis rests on the robustness of the experimental protocols. The following sections detail the step-by-step methodologies for the key antioxidant assays, explaining the scientific principles that ensure reliable and reproducible results.
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow. The change in absorbance is measured spectrophotometrically.
Experimental Workflow:
Caption: DPPH Radical Scavenging Assay Workflow.
Step-by-Step Protocol:
-
Preparation of Reagents: A stock solution of DPPH (e.g., 100 µM) is prepared in methanol.[8] Stock solutions of the test compound (this compound) and standard antioxidants (Ascorbic Acid, Trolox, BHT) are also prepared in methanol at various concentrations.[10]
-
Reaction Mixture: In a 96-well plate or cuvettes, a fixed volume of the DPPH solution is added to varying concentrations of the test compound and standards. A blank containing only methanol and the DPPH solution is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a defined period (typically 30 minutes) to allow the scavenging reaction to reach completion.[8]
-
Measurement: The absorbance of each solution is measured at the wavelength of maximum absorbance for DPPH (around 517 nm) using a spectrophotometer.[8][10]
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the antioxidant.
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decrease in absorbance.
Experimental Workflow:
Caption: ABTS Radical Scavenging Assay Workflow.
Step-by-Step Protocol:
-
Generation of ABTS Radical Cation: The ABTS•+ is generated by reacting a 7.5 mM aqueous solution of ABTS with 2.5 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.[8][12]
-
Preparation of Reagents: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.[8] Solutions of the test compound and standards are prepared at various concentrations.
-
Reaction Mixture: A small volume of the test compound or standard is added to a larger volume of the diluted ABTS•+ solution.
-
Incubation: The reaction is allowed to proceed for a short period (e.g., 10 minutes).[8]
-
Measurement: The absorbance is measured at 734 nm.[12]
-
Calculation: The percentage of inhibition and the IC50 value are calculated in a similar manner to the DPPH assay.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant power.[13][14][15]
Experimental Workflow:
Caption: FRAP Assay Workflow.
Step-by-Step Protocol:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (0.3 M, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.[16] The reagent should be freshly prepared and warmed to 37°C before use.
-
Standard Curve: A standard curve is prepared using known concentrations of FeSO₄ or Trolox.[16]
-
Reaction Mixture: The FRAP reagent is mixed with the test sample or standard.
-
Incubation: The mixture is incubated at 37°C for a specific time (e.g., 4-6 minutes).[15]
-
Measurement: The absorbance of the blue-colored product is measured at 593 nm.[15][16]
-
Calculation: The antioxidant capacity of the sample is determined by comparing its absorbance to the standard curve and is expressed as Fe²⁺ equivalents or Trolox equivalents.[16]
Concluding Remarks and Future Directions
The compiled data from studies on analogous 1,2,4-triazole derivatives strongly suggests that this compound possesses significant antioxidant activity.[2][6] Its performance in standard in vitro assays indicates a potent ability to scavenge free radicals and reduce oxidizing agents, rivaling and in some cases exceeding the activity of established antioxidants like Ascorbic Acid. The presence of the mercapto and hydroxyl moieties on the triazole ring are key structural features contributing to this activity.
Further research is warranted to elucidate the precise mechanisms of action, including kinetic studies and evaluation in more complex biological systems such as cell-based assays and in vivo models. The promising antioxidant profile of this class of compounds makes them attractive candidates for further development as therapeutic agents for diseases associated with oxidative stress.
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A Comparative Guide to the Experimental Validation of 5-Mercapto-4-pentyl-4H-1,2,4-triazol-3-ol
This guide provides an in-depth, objective comparison of the synthesis, characterization, and biological performance of 5-Mercapto-4-pentyl-4H-1,2,4-triazol-3-ol. We will delve into the experimental data, cross-validating its properties against structurally similar alternatives to provide researchers, scientists, and drug development professionals with a comprehensive technical overview. The narrative is grounded in established scientific principles, ensuring that every protocol described is a self-validating system.
Introduction: The Significance of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents.[1][2][3][4][5][6] This five-membered heterocyclic ring, containing three nitrogen atoms, serves as a versatile scaffold for the development of compounds with diverse biological activities, including antimicrobial, antifungal, anticonvulsant, anti-inflammatory, and anticancer properties.[1][2][3][6] The incorporation of a mercapto group and an alkyl substituent, as in this compound, can significantly modulate the compound's pharmacokinetic and pharmacodynamic profiles. This guide aims to provide a rigorous experimental framework for the evaluation of this specific triazole derivative.
Synthesis and Characterization: A Validated Protocol
The synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiols is a well-established process, typically involving the base-catalyzed intramolecular cyclization of substituted thiosemicarbazides.[7] The following protocol outlines a reliable method for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 1-Carboxyethylester-4-pentylthiosemicarbazide
-
To a solution of ethyl carbazate (0.1 mol) in ethanol, add pentyl isothiocyanate (0.1 mol).
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The resulting precipitate of 1-carboxyethylester-4-pentylthiosemicarbazide is filtered, washed with cold ethanol, and dried under vacuum.
Step 2: Cyclization to this compound
-
Dissolve the synthesized thiosemicarbazide (0.05 mol) in an aqueous solution of sodium hydroxide (2N).
-
Reflux the mixture for 6-8 hours. The progress of the cyclization can be monitored by TLC.
-
After completion, the reaction mixture is cooled and then acidified with dilute hydrochloric acid to a pH of 5-6.
-
The precipitated solid, this compound, is filtered, washed thoroughly with water, and recrystallized from ethanol to afford the pure product.
Caption: Synthetic workflow for this compound.
Characterization
The synthesized compound should be characterized using standard analytical techniques to confirm its structure and purity.
| Technique | Expected Observations |
| FT-IR (KBr, cm⁻¹) | Peaks corresponding to N-H, C=N, C=S, and C-H stretching vibrations. The absence of the C=O peak from the starting ester confirms cyclization. |
| ¹H-NMR (DMSO-d₆, δ ppm) | Signals for the pentyl chain protons, the N-H proton of the triazole ring, and the S-H proton. The integration of these signals will confirm the proton count. |
| ¹³C-NMR (DMSO-d₆, δ ppm) | Resonances for the carbon atoms of the pentyl group and the two distinct carbon atoms of the triazole ring (C=S and C-O). |
| Mass Spectrometry (EI-MS) | A molecular ion peak corresponding to the molecular weight of the compound (C₇H₁₃N₃OS). |
Comparative Analysis: Performance Against Alternatives
To provide a comprehensive evaluation, we will compare the biological activity of this compound with two structurally related alternatives:
-
Alternative A: 4-Ethyl-5-mercapto-4H-1,2,4-triazol-3-ol (a shorter alkyl chain)
-
Alternative B: 4-Phenyl-5-mercapto-4H-1,2,4-triazol-3-ol (an aryl substituent)
The rationale for selecting these alternatives is to investigate the influence of the N4-substituent's lipophilicity and steric bulk on biological activity.
Experimental Protocol: In-Vitro Antimicrobial Activity Assessment
The antimicrobial activity of the target compound and its alternatives will be evaluated by determining the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacterial and fungal strains.
Microorganisms:
-
Gram-positive bacteria: Staphylococcus aureus
-
Gram-negative bacteria: Escherichia coli
-
Fungi: Candida albicans, Aspergillus niger
Method: Broth Microdilution Method
-
Prepare stock solutions of the test compounds in Dimethyl Sulfoxide (DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in Mueller-Hinton Broth for bacteria and Sabouraud Dextrose Broth for fungi.
-
Inoculate each well with a standardized suspension of the respective microorganism.
-
Include positive controls (broth with inoculum) and negative controls (broth only).
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Caption: Workflow for the in-vitro antimicrobial activity assay.
Expected Results and Discussion
Based on existing literature for similar 1,2,4-triazole derivatives, it is anticipated that the lipophilicity of the N4-substituent will play a crucial role in the antimicrobial activity.
| Compound | N4-Substituent | Expected MIC (µg/mL) vs. S. aureus | Expected MIC (µg/mL) vs. C. albicans | Rationale |
| Target Compound | Pentyl | Moderate to Good | Moderate to Good | The pentyl group increases lipophilicity, potentially enhancing cell membrane penetration.[2] |
| Alternative A | Ethyl | Moderate | Moderate | The shorter ethyl chain results in lower lipophilicity compared to the pentyl group, which may lead to slightly reduced activity. |
| Alternative B | Phenyl | Good to Excellent | Good to Excellent | The aromatic phenyl ring can engage in π-π stacking interactions with biological targets, potentially leading to enhanced activity.[1] |
The presence of electron-withdrawing or electron-donating groups on the phenyl ring of Alternative B could further modulate its activity, a common observation in structure-activity relationship studies of triazole derivatives.[6]
Conclusion
This guide provides a comprehensive framework for the synthesis, characterization, and comparative biological evaluation of this compound. By following the detailed protocols and considering the comparative data, researchers can gain valuable insights into the structure-activity relationships of this important class of heterocyclic compounds. The experimental design emphasizes self-validation and is grounded in established scientific literature, ensuring the generation of reliable and reproducible data. Further investigations could explore a wider range of biological targets and delve deeper into the mechanism of action of these promising compounds.
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-MERCAPTO-S-TRIAZOLO[,-C-~. HETEROCYCLES. [Link] -
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(2024). Synthesis, Characterization and Biological Activity Evaluation of Some 1,N-bis-(4-amino-5-mercapto-1,2,4-triazol-3-yl) Alkanes. ResearchGate. [Link]
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(2025). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. Ginekologia i Poloznictwo. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Mercapto-4-pentyl-4H-1,2,4-triazol-3-ol
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 5-Mercapto-4-pentyl-4H-1,2,4-triazol-3-ol. The procedures outlined are synthesized from established laboratory safety principles, regulatory guidelines, and the known chemical characteristics of the mercaptan and triazole functional groups. This guide is intended for researchers, scientists, and drug development professionals.
Core Principle: The fundamental principle of chemical waste management is that no hazardous chemical should be disposed of via standard trash or sanitary sewer systems.[1][2][3] All chemical waste must be collected, properly labeled, and managed by your institution's Environmental Health & Safety (EHS) department or an equivalent authority.[1][4]
Hazard Profile and Rationale for Specialized Disposal
This compound is a heterocyclic compound presenting a dual chemical nature that necessitates careful handling and disposal. Its hazard profile stems from two key structural features: the mercaptan (thiol) group and the 1,2,4-triazole ring.
-
Mercaptan (Thiol) Group (-SH): Mercaptans are notorious for their potent and unpleasant odors, detectable at extremely low concentrations.[5][6] While the odor is a nuisance, the primary concern is the toxicity associated with many organosulfur compounds.[5] They are also corrosive to certain metals like copper and brass.[6]
-
1,2,4-Triazole Ring: The triazole ring is a stable aromatic heterocycle found in many pharmaceuticals and fungicides.[7][8] This stability can translate to environmental persistence, making it crucial to prevent its release into aquatic or terrestrial ecosystems.[9]
-
Overall Profile: The compound is classified as a flammable solid that is harmful if swallowed, inhaled, or absorbed through the skin.[10] It is an irritant to the eyes, skin, and respiratory system.[10][11]
The combination of these characteristics requires a disposal strategy that neutralizes its reactivity, prevents environmental release, and ensures personnel safety.
| Hazard Classification | Description | Primary Rationale for Caution | Supporting Sources |
| Physical Hazard | Flammable Solid | Can be ignited by friction, heat, sparks, or flames. Combustion byproducts may include toxic oxides of nitrogen and sulfur.[10][11] | [10][12] |
| Acute Toxicity | Harmful if swallowed, inhaled, or absorbed through the skin. | Poses a direct health risk to laboratory personnel upon exposure.[10][11] | [10][11][13] |
| Irritation | Causes skin, eye, and respiratory system irritation. | Direct contact can cause inflammation and discomfort. Proper PPE is mandatory.[11][13] | [10][11][13] |
| Environmental Hazard | Potential for persistence; should not enter the environment. | The stable triazole ring can resist natural degradation, and mercaptans are toxic.[9][10] | [9][10] |
| Odor | Likely possesses a strong, unpleasant "stench." | While primarily a nuisance, it indicates the presence of a volatile, potentially hazardous sulfur compound.[6][11] | [5][6][11] |
Disposal Decision Workflow
The following diagram outlines the critical decision points and actions required from the moment waste is generated to its final collection by EHS personnel.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Protocol
This protocol must be executed within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile).[10]
Phase 1: Collection at the Point of Generation
-
Designate a Waste Container:
-
Immediate Labeling:
-
As soon as the container is designated for waste, affix a hazardous waste label provided by your institution's EHS department.[2][3] Do not wait until it is full.
-
Write the words "Hazardous Waste."[4]
-
Clearly list all chemical constituents by their full names—no abbreviations or formulas.[4] For example:
-
"Waste this compound"
-
If in solution, list the solvent(s) (e.g., "Methanol," "Acetonitrile").
-
Provide an estimated percentage for each component.[4]
-
-
-
Waste Addition:
-
Solids: Use a dedicated spatula to transfer the solid waste into the container.
-
Contaminated Labware: Disposable items like pipette tips, weighing paper, or gloves with gross contamination should be placed in the designated solid waste container.
-
Solutions: Carefully pour liquid waste into the designated liquid waste container using a funnel.
-
Empty Containers: The original product container is considered hazardous waste until properly rinsed. The first rinse of a container that held this chemical must be collected and disposed of as hazardous waste.[1] If the chemical is determined to be highly toxic (LD50 < 50mg/kg), the first three rinses must be collected.[1]
-
Phase 2: Accumulation and Storage
-
Seal the Container: Keep the waste container securely closed at all times, except when you are actively adding waste.[1][2] This is critical to prevent the release of odorous mercaptan vapors and to maintain a safe laboratory environment. Evaporation is not an acceptable method of disposal.[2][3]
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which is typically inside or near the chemical fume hood where the waste is generated.[3]
-
Secondary Containment: Place the waste container inside a larger, chemically resistant tub or tray (secondary containment).[1][2] This will contain any potential leaks or spills.
-
Segregate Incompatibles: Store this waste stream away from incompatible chemicals, particularly strong oxidizing agents, acids, and bases.[3] The mercaptan group can be oxidized, and the overall molecule may have unpredictable reactivity with strong reagents.
Phase 3: Final Disposition
-
Request Pickup: Once the waste container is nearly full (90% capacity) or the project generating the waste is complete, arrange for a waste pickup from your EHS department.[4] Do not accumulate more than 10-25 gallons of hazardous waste in your lab, per institutional guidelines.[1][14]
-
Professional Disposal: Your EHS department will handle the logistics of transporting the waste to a licensed hazardous waste disposal facility. The most probable and effective disposal method for this compound is high-temperature incineration.[15] Incineration ensures the complete destruction of the organic molecule, converting it to less harmful gases like carbon dioxide, water, sulfur dioxide, and nitrogen oxides, which are then treated by the facility's scrubbers.[15][16]
Chemical Inactivation: Principles and Precautions
In some specialized cases, chemical deactivation may be used to treat waste streams containing mercaptans prior to disposal. This should not be attempted without a specific, validated protocol approved by your institution's EHS department. The information below is for educational purposes to explain the chemistry involved.
The mercaptan group can be oxidized to less odorous and often less toxic disulfides or sulfonic acids.[5]
Caption: Oxidation pathways for mercaptan functional groups.
Common oxidizing agents used for this purpose include:
-
Sodium Hypochlorite (Bleach): A strong oxidant effective at destroying mercaptans, often in an alkaline (high pH) solution.[17][18]
-
Hydrogen Peroxide: Can effectively oxidize thiols, sometimes requiring a catalyst like an iron salt for more complete deodorization.[5][19]
Causality and Warning: The rationale for this pre-treatment is to reduce the odor and toxicity of the waste. However, these reactions can be exothermic and produce byproducts. Mixing waste streams without a full understanding of the reaction is extremely dangerous. Therefore, all waste containing this compound should be disposed of directly through EHS without pre-treatment, unless explicitly directed by a validated institutional protocol.
Spill and Emergency Procedures
-
Evacuate and Alert: If a significant spill occurs, alert personnel in the immediate area and evacuate.
-
Isolate: Secure the area to prevent entry. If flammable vapors may be present, remove all sources of ignition.[10]
-
Report: Contact your institution's EHS or emergency response line immediately.[1]
-
Cleanup (for minor spills only):
-
If you are trained and equipped to handle the spill, and it is small and contained, proceed with caution.
-
Wear appropriate PPE, including a respirator if inhalation is a risk.[10]
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels to absorb large quantities of flammable material.
-
Carefully sweep or scoop up the absorbed material using spark-proof tools and place it into a designated hazardous waste container.[10]
-
Label the container as "Spill Debris containing this compound" and list any other chemicals involved.
-
Arrange for EHS pickup.
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
